Cyclobutanecarbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-7-5(8)4-2-1-3-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUUPPKLZSVGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359544 | |
| Record name | cyclobutanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98069-56-8 | |
| Record name | cyclobutanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Cyclobutanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in medicinal chemistry.[1][2] Its rigid, three-dimensional puckered structure offers a unique conformational constraint that can enhance the binding affinity and selectivity of drug candidates for their biological targets.[1][3] Unlike more flexible aliphatic chains, the cyclobutane scaffold can position substituents in well-defined spatial orientations, a critical factor in optimizing pharmacophore presentation.[1] Furthermore, the incorporation of a cyclobutane unit can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3] Cyclobutanecarbohydrazide, as a derivative, serves as a versatile building block, enabling the introduction of the cyclobutane core into a wide array of molecular architectures through the reactive hydrazide functionality. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering a foundational resource for its application in drug discovery and development.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is most commonly achieved through the reaction of a cyclobutanecarboxylic acid derivative with hydrazine. Two primary routes are prevalent: the hydrazinolysis of a cyclobutanecarboxylate ester and the reaction of an activated cyclobutanecarboxylic acid (such as an acyl chloride) with hydrazine.
Method 1: Hydrazinolysis of a Cyclobutanecarboxylate Ester
This is a widely used and straightforward method for the preparation of hydrazides.[4][5] The reaction involves the nucleophilic acyl substitution of the alkoxy group of an ester with hydrazine.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Ester Precursor: Methyl or ethyl esters are typically preferred due to their higher reactivity and the volatility of the resulting alcohol byproduct (methanol or ethanol), which simplifies purification. The synthesis of the precursor, cyclobutanecarboxylic acid, can be achieved through methods such as the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[6][7]
-
Hydrazine: Hydrazine hydrate is a common and convenient source of hydrazine. An excess of hydrazine hydrate is often used to drive the reaction to completion.
-
Solvent: Ethanol or methanol are common solvents as they readily dissolve both the ester and hydrazine hydrate.[4]
-
Temperature: The reaction is typically carried out at reflux to ensure a sufficient reaction rate.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via hydrazinolysis of an ester.
Method 2: From Cyclobutanecarboxylic Acid via an Acyl Chloride Intermediate
Reaction Scheme:
Step 1: Cyclobutanecarboxylic Acid + Thionyl Chloride → Cyclobutanecarbonyl Chloride + SO₂ + HCl Step 2: Cyclobutanecarbonyl Chloride + Hydrazine → this compound + HCl
Causality Behind Experimental Choices:
-
Activating Agent: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[8][9]
-
Reaction Conditions for Acyl Chloride Formation: The reaction is typically performed in an inert solvent, and sometimes neat, often with gentle heating.
-
Reaction with Hydrazine: The subsequent reaction of the acyl chloride with hydrazine is usually rapid and exothermic. It is often carried out at low temperatures to control the reaction rate and minimize side reactions. A base may be added to neutralize the HCl formed.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound from the carboxylic acid via an acyl chloride intermediate.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
| Technique | Precursor (Cyclobutanecarboxylic Acid) | Product (this compound) | Key Transformation |
| ¹H NMR | Broad singlet for -COOH proton (>10 ppm). Multiplets for cyclobutane protons (~1.8-3.2 ppm).[6] | Singlets for -NH and -NH₂ protons. Multiplets for cyclobutane protons (slight shift expected). | Disappearance of the broad -COOH proton signal and appearance of -NH and -NH₂ signals. |
| ¹³C NMR | Signal for C=O carbon (~180 ppm). Signals for cyclobutane carbons (~18-40 ppm).[9][10] | Signal for C=O carbon (slight shift expected, ~170-175 ppm). Signals for cyclobutane carbons. | Shift in the carbonyl carbon resonance. |
| IR | Broad O-H stretch (~2500-3300 cm⁻¹). C=O stretch (~1700 cm⁻¹).[9] | N-H stretches (~3200-3400 cm⁻¹). C=O stretch (amide I band, ~1630-1680 cm⁻¹). N-H bend (amide II band, ~1550 cm⁻¹). | Disappearance of the broad O-H stretch and appearance of characteristic N-H stretches and amide bands. |
| Mass Spec | Molecular ion peak corresponding to C₅H₈O₂ (m/z = 100.12). | Molecular ion peak corresponding to C₅H₁₀N₂O (m/z = 114.15). | Increase in molecular weight by 14.03 Da. |
Detailed Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change in the proton NMR spectrum upon conversion of cyclobutanecarboxylic acid to its hydrazide is the disappearance of the characteristic broad singlet of the carboxylic acid proton (typically downfield, >10 ppm) and the appearance of new signals corresponding to the hydrazide protons (-NH-NH₂). The chemical shifts of the cyclobutane ring protons may experience a slight shift due to the change in the electronic environment of the carbonyl group.
-
¹³C NMR: In the carbon-13 NMR spectrum, the carbonyl carbon signal of the carboxylic acid will be replaced by the carbonyl carbon signal of the hydrazide, which typically appears slightly upfield. The chemical shifts of the cyclobutane carbons are not expected to change significantly.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides clear evidence for the formation of the hydrazide. The broad O-H stretching vibration of the carboxylic acid will be absent in the product's spectrum. Instead, new absorption bands corresponding to the N-H stretching vibrations of the hydrazide group will appear in the region of 3200-3400 cm⁻¹. Furthermore, the C=O stretching frequency will shift from that of a carboxylic acid to a lower wavenumber, characteristic of an amide (the amide I band). The N-H bending vibration (amide II band) will also be present.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry confirms the molecular weight of the synthesized compound. The molecular ion peak of this compound will be observed at an m/z value corresponding to its molecular formula, C₅H₁₀N₂O. The fragmentation pattern can also provide structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond.[4]
-
Experimental Protocols
Synthesis of this compound from Ethyl Cyclobutanecarboxylate
Materials:
-
Ethyl cyclobutanecarboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a solution of ethyl cyclobutanecarboxylate (1 equiv.) in absolute ethanol, add hydrazine hydrate (3 equiv.).
-
Heat the reaction mixture at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford this compound as a crystalline solid.
Characterization Data (Expected)
-
Appearance: White crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.95 (s, 1H, -NH), 4.18 (s, 2H, -NH₂), 2.85-2.75 (m, 1H, -CH-), 2.10-1.90 (m, 4H, -CH₂-), 1.85-1.75 (m, 2H, -CH₂-).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 173.5 (C=O), 38.5 (-CH-), 24.8 (2 x -CH₂-), 18.2 (-CH₂-).
-
IR (KBr, cm⁻¹): 3300, 3210 (N-H stretching), 2950 (C-H stretching), 1640 (C=O stretching, Amide I), 1540 (N-H bending, Amide II).
-
MS (EI): m/z (%) = 114 (M⁺), 99, 83, 69, 55, 41.
Conclusion and Future Perspectives
This guide has detailed the synthesis and comprehensive characterization of this compound, a valuable building block for the incorporation of the cyclobutane motif in drug discovery programs. The presented synthetic routes are robust and adaptable, and the characterization data provide a clear benchmark for verifying the identity and purity of the compound. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, the utility of cyclobutane-containing synthons like this compound is expected to expand, paving the way for the development of new therapeutics with improved pharmacological profiles.
References
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). Retrieved from [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Retrieved from [Link]
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Synthesis of cyclobutane‐containing tricyclic β‐lactams based on a saturated scaffold enabled by iron‐catalysed [2 + 2]‐cycloaddition. (2025, September 26). Retrieved from [Link]
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Cyclobutane containing natural products and synthetic intermediates. (n.d.). Retrieved from [Link]
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Recent advances in the total synthesis of cyclobutane-containing natural products. (n.d.). Retrieved from [Link]
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Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.). Retrieved from [Link]
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cyclobutylamine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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WebSpectra - Problems in NMR and IR Spectroscopy - UCLA – Chemistry and Biochemistry. (2000, June 22). Retrieved from [Link]
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Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (2021, September 19). Retrieved from [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved from [Link]
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Cyclobutanecarboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]
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Cyclobutanecarboxylic acid - SpectraBase. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024, February 5). Retrieved from [Link]
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Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. (2022, October 29). Retrieved from [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). Retrieved from [Link]
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Cyclobutanecarbohydrazide: A Comprehensive Physicochemical Profile for the Research Scientist
Foreword: Unveiling the Potential of a Unique Scaffold
In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of success. Small, conformationally constrained ring systems have garnered significant attention for their ability to impart favorable pharmacokinetic and pharmacodynamic properties. Among these, the cyclobutane motif offers a unique three-dimensional geometry that can effectively probe biological space.[1] This guide focuses on Cyclobutanecarbohydrazide, a molecule that marries the rigidity of the cyclobutane ring with the versatile reactivity of the carbohydrazide functional group. Understanding the fundamental physicochemical properties of this compound is paramount for any researcher aiming to unlock its potential in medicinal chemistry, materials science, or as a synthetic building block. This document provides an in-depth technical examination of these properties, grounded in established analytical methodologies, to empower researchers in their scientific pursuits.
Core Molecular Attributes
A foundational understanding of a molecule begins with its basic structural and identifying characteristics. This compound is a relatively small, yet structurally intriguing molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | [2] |
| Molecular Weight | 114.15 g/mol | |
| Physical Form | Solid powder at room temperature | |
| Melting Point | 79-80 °C | |
| CAS Number | 98069-56-8 | |
| InChI | 1S/C5H10N2O/c6-7-5(8)4-2-1-3-4/h4H,1-3,6H2,(H,7,8) | |
| SMILES | O=C(C1CCC1)NN |
Lipophilicity and Acidity: Key Determinants of Biological Behavior
The interplay between a molecule's lipophilicity and its acidic/basic nature governs its absorption, distribution, metabolism, and excretion (ADME) profile. These parameters are therefore of utmost importance in drug development.
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent and water. A negative LogP value, as predicted for this compound, suggests a preference for the aqueous phase, indicating its hydrophilic nature.
| Parameter | Predicted Value |
| XlogP | -0.2 |
Data sourced from computational predictions.
The hydrophilic character implied by the predicted XlogP suggests that this compound may exhibit good aqueous solubility, a desirable trait for parenteral drug formulations. However, this hydrophilicity might pose challenges for passive diffusion across biological membranes, a key step in the absorption of orally administered drugs.
Acidity Constant (pKa)
The pKa value quantifies the acidity of a compound. For this compound, the hydrazide moiety can exhibit both acidic and basic properties. The lone pair of electrons on the terminal nitrogen can be protonated, while the N-H bond adjacent to the carbonyl group can be deprotonated under basic conditions. An experimentally determined pKa is crucial for predicting the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets.
Experimental Protocol for pKa Determination via Potentiometric Titration:
This protocol outlines a robust method for the experimental determination of the pKa of this compound.
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of this compound in deionized water.
-
Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Slowly add the standardized NaOH solution in small increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly, passing the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point (the volume of NaOH added that is half of the volume at the equivalence point) corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the analyte are equal. The pH at this point is equal to the pKa of the compound.
-
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile
The solubility of a compound is a critical parameter in both its synthesis and its application, particularly in pharmacology. A comprehensive understanding of solubility in various solvent systems is essential for purification, formulation, and administration.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetone). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with an appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
-
Caption: Workflow for solubility determination by the shake-flask method.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. A detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a molecular fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane ring and the hydrazide moiety. The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region (around 1.5-2.5 ppm). The methine proton (CH) attached to the carbonyl group will be shifted downfield. The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should reveal distinct signals for each unique carbon atom. The carbonyl carbon will have the most downfield chemical shift (typically >170 ppm). The carbons of the cyclobutane ring will appear in the aliphatic region (around 20-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (hydrazide) | 3200-3400 (broad) |
| C-H Stretch (cyclobutane) | 2850-3000 |
| C=O Stretch (amide I) | 1640-1680 (strong) |
| N-H Bend (amide II) | 1515-1550 |
| C-N Stretch | 1400-1430 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 114.15. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are also expected. The fragmentation pattern would likely involve the cleavage of the C-C bonds within the cyclobutane ring and the cleavage of the C-N and N-N bonds of the hydrazide group.
Applications in Drug Discovery and Beyond
The hydrazide functional group is a versatile component in medicinal chemistry, known to participate in various biological interactions and serve as a key pharmacophore in a range of therapeutic agents.[3][4][5] Hydrazides have been explored for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents.[3]
The incorporation of a cyclobutane ring introduces conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of metabolism.[1] The unique three-dimensional arrangement of substituents on a cyclobutane ring can also be exploited to optimize interactions with protein binding pockets.
While specific biological activities for this compound have not been extensively reported, its structural features suggest its potential as a valuable scaffold for the development of novel therapeutic agents. Further research into its biological properties is warranted.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, along with detailed protocols for their experimental determination. While some of the data presented is based on theoretical predictions and analogies to similar structures, the provided methodologies offer a clear path for researchers to obtain robust experimental data. The unique combination of a conformationally restricted cyclobutane ring and a reactive hydrazide moiety makes this compound a compound of significant interest for further investigation in drug discovery, chemical biology, and materials science. Future research should focus on the synthesis of derivatives, the exploration of its biological activity, and the full experimental characterization of its physicochemical properties to fully elucidate its potential.
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Abdel-Wahab, B. F., et al. A review on biological activities and chemical synthesis of hydrazide derivatives. Current medicinal chemistry, 2018. [Link]
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Khan, I., et al. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 2022. [Link]
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Cyclobutanecarbohydrazide: A Technical Guide for Drug Discovery Professionals
CAS Number: 98069-56-8
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of cyclobutanecarbohydrazide, a unique molecular scaffold attracting interest in medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-tested synthesis protocol, and explore its potential applications in drug development, grounded in the established roles of its constituent moieties: the conformationally rigid cyclobutane ring and the versatile carbohydrazide functional group. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Combination of Cyclobutane and Carbohydrazide Moieties
In the landscape of modern drug discovery, the design of novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacokinetic profiles is of paramount importance. This compound emerges as a compound of interest, wedding the structural rigidity of the cyclobutane core with the functional versatility of the carbohydrazide group.
The cyclobutane motif is increasingly utilized to impart conformational restriction on flexible molecules, a strategy often employed to enhance binding affinity to biological targets and improve metabolic stability.[1][2] Its puckered conformation allows for a precise spatial orientation of substituents, which can be critical for optimizing interactions within the binding pockets of enzymes and receptors.[3][4]
On the other hand, the carbohydrazide functional group is a well-established pharmacophore with a diverse range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5] It also serves as a valuable synthetic handle for the construction of more complex molecular architectures through reactions such as hydrazone formation.
This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and potential as a building block in the development of next-generation therapeutics.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a compound is the bedrock of its application in research and development. This section outlines the key characteristics of this compound.
General Properties
| Property | Value | Reference |
| CAS Number | 98069-56-8 | [5] |
| Molecular Formula | C₅H₁₀N₂O | [5] |
| Molecular Weight | 114.15 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥98% | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Spectroscopic Data (Predicted and Representative)
2.2.1. Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are crucial for its identification in complex mixtures.
| Adduct | Predicted m/z |
| [M+H]⁺ | 115.08659 |
| [M+Na]⁺ | 137.06853 |
| [M-H]⁻ | 113.07204 |
| [M+NH₄]⁺ | 132.11314 |
| [M+K]⁺ | 153.04247 |
| Data sourced from PubChemLite.[1] |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of a carbohydrazide is characterized by specific vibrational modes. For this compound, the following absorptions are expected:
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the hydrazide group.
-
C-H Stretching: Absorptions around 2850-3000 cm⁻¹ due to the C-H bonds of the cyclobutane ring.
-
C=O Stretching (Amide I): A strong, sharp peak typically found between 1630 and 1680 cm⁻¹, characteristic of the carbonyl group in the hydrazide.
-
N-H Bending (Amide II): A band in the region of 1520-1570 cm⁻¹.
-
C-N Stretching: Absorptions in the fingerprint region, typically between 1200 and 1400 cm⁻¹.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the cyclobutane ring and the NH and NH₂ protons of the hydrazide group. The cyclobutane protons would likely appear as complex multiplets in the upfield region (around 1.5-2.5 ppm). The methine proton adjacent to the carbonyl group would be shifted further downfield. The NH and NH₂ protons are exchangeable and may appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (downfield, >170 ppm) and the carbons of the cyclobutane ring (upfield, in the aliphatic region).
Synthesis of this compound: A Detailed Protocol
While a specific, peer-reviewed synthesis for this compound is not widely published, a robust and reliable method can be adapted from standard procedures for the preparation of carbohydrazides from their corresponding esters. The following protocol details the synthesis from ethyl cyclobutanecarboxylate.
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Reagents
-
Ethyl cyclobutanecarboxylate
-
Hydrazine monohydrate (≥98%)
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Experimental Procedure
Step 1: Reaction Setup In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl cyclobutanecarboxylate (1 equivalent) in absolute ethanol (approximately 10 volumes).
Causality: Ethanol serves as a suitable solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.
Step 2: Addition of Hydrazine Hydrate To the stirred solution, add hydrazine monohydrate (2.5 equivalents) dropwise at room temperature.
Causality: An excess of hydrazine hydrate is used to drive the reaction to completion and to minimize the formation of the undesired N,N'-bis(cyclobutanecarbonyl)hydrazine byproduct. The reaction is exothermic, so slow addition is recommended.
Step 3: Reflux Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Causality: Heating the reaction mixture provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.
Step 4: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and stir to precipitate the solid product.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold diethyl ether.
Causality: this compound has low solubility in diethyl ether, allowing for its precipitation and separation from any remaining soluble impurities. Washing with cold ether minimizes the loss of the product.
Step 5: Purification Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.
Causality: Recrystallization is a standard purification technique for solid compounds, removing impurities that are more soluble in the hot solvent.
Step 6: Drying and Characterization Dry the purified crystals under vacuum. Characterize the final product by melting point determination, and spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity.
Self-Validating System
This protocol incorporates self-validating checks. The progress of the reaction is monitored by TLC, ensuring the starting material is consumed before proceeding to the work-up. The purity of the final product is confirmed by melting point analysis (a sharp melting point indicates high purity) and spectroscopic data that should match the expected values for this compound.
Applications in Drug Development: A Structural Perspective
While there are no currently marketed drugs that specifically contain the this compound moiety, its constituent parts suggest significant potential in medicinal chemistry.
The Role of the Cyclobutane Ring
The cyclobutane ring is a "saturated bioisostere" that can replace other groups like gem-dimethyl groups or alkenes to improve a molecule's pharmacokinetic profile.[2][3] Its rigid, puckered structure can:
-
Conformationally Restrict Flexible Linkers: By locking a molecule into a bioactive conformation, the entropic penalty of binding to a target is reduced, potentially increasing potency.[1][4]
-
Enhance Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, leading to a longer half-life in the body.[2]
-
Improve Selectivity: The defined three-dimensional arrangement of substituents on the cyclobutane ring can lead to more specific interactions with the target protein over off-targets.
-
Access Hydrophobic Pockets: The carbon-rich framework of the cyclobutane ring can effectively occupy hydrophobic pockets within an active site.[3]
Caption: Key contributions of the cyclobutane ring in drug design.
The Versatility of the Carbohydrazide Group
The carbohydrazide moiety is a known pharmacophore and a versatile synthetic intermediate.
-
Pharmacological Activity: Carbohydrazide derivatives have demonstrated a wide range of biological activities, including potential as DPP-IV inhibitors for the treatment of diabetes.[2]
-
Synthetic Handle: The terminal -NH₂ group of the hydrazide is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazone linkages. This allows for the straightforward coupling of the cyclobutane scaffold to other molecules of interest, a common strategy in fragment-based drug discovery and the development of covalent inhibitors.
The combination of these two moieties in this compound presents a valuable building block for the synthesis of new chemical entities with potentially favorable drug-like properties.
Conclusion
This compound is a compelling, yet underexplored, molecular scaffold for drug discovery. Its synthesis is achievable through straightforward chemical transformations, and its structure offers a unique combination of conformational rigidity and functional group reactivity. For medicinal chemists, it represents a valuable tool for introducing the beneficial properties of the cyclobutane ring while providing a convenient point for further molecular elaboration. Future research into the biological activities of this compound derivatives is warranted and holds the promise of uncovering novel therapeutic agents.
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The Emerging Potential of Cyclobutanecarbohydrazide Derivatives in Drug Discovery: A Technical Guide
Introduction: The Strategic Amalgamation of Cyclobutane and Carbohydrazide Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic profiles is a perpetual endeavor. This guide delves into the promising class of compounds emerging from the conjugation of two pharmacologically significant moieties: the cyclobutane ring and the carbohydrazide functional group. The cyclobutane unit, a four-membered carbocycle, is increasingly recognized for its ability to impart conformational rigidity, improve metabolic stability, and provide a unique three-dimensional topology to drug candidates.[1] This contrasts with more flexible aliphatic chains, offering a strategic advantage in optimizing ligand-receptor interactions. Concurrently, the carbohydrazide scaffold and its derivatives, particularly hydrazones, are well-established pharmacophores known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]
This technical guide provides an in-depth exploration of cyclobutanecarbohydrazide derivatives and their analogues. It is designed for researchers, scientists, and drug development professionals, offering insights into their synthesis, structural characteristics, biological activities, and therapeutic potential. By elucidating the synergistic interplay between the cyclobutane and carbohydrazide moieties, we aim to provide a foundational resource for the rational design and development of next-generation therapeutics.
Core Synthesis Strategies for this compound Derivatives
The synthesis of this compound derivatives typically commences with the readily available cyclobutanecarboxylic acid. The general strategy involves the conversion of the carboxylic acid to a more reactive species, such as an ester or an acyl chloride, followed by reaction with hydrazine hydrate to furnish the core this compound intermediate. This intermediate serves as a versatile building block for the synthesis of a diverse library of analogues, most notably through condensation with various aldehydes and ketones to yield N'-substituted hydrazone derivatives.
General Synthesis of this compound
A reliable and straightforward method to synthesize the parent this compound is through the hydrazinolysis of an ester of cyclobutanecarboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Esterification of Cyclobutanecarboxylic Acid: To a solution of cyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl cyclobutanecarboxylate.
-
Hydrazinolysis of Methyl Cyclobutanecarboxylate: To a solution of methyl cyclobutanecarboxylate (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (1.5-2.0 eq). Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid residue is the desired this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Synthesis of N'-Substituted this compound Analogues (Hydrazones)
The carbohydrazide moiety is a versatile handle for further derivatization. Condensation with a wide array of aldehydes and ketones in the presence of an acid catalyst (e.g., glacial acetic acid) readily affords the corresponding hydrazones. This reaction is a cornerstone for creating chemical diversity and exploring structure-activity relationships.
Experimental Protocol: General Synthesis of N'-Aryl/Heteroaryl-Substituted Cyclobutanecarbohydrazones
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired aromatic or heteroaromatic aldehyde/ketone (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.
Physicochemical and Structural Properties: The Impact of the Cyclobutane Ring
The incorporation of a cyclobutane ring into a molecule imparts distinct physicochemical and structural properties. The puckered conformation of the cyclobutane ring restricts the rotational freedom of the molecule compared to its linear counterparts. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity. Furthermore, the saturated nature of the cyclobutane ring increases the sp³ character of the molecule, which is often associated with improved solubility and better pharmacokinetic properties.
Biological Activities and Therapeutic Potential
While literature specifically on "this compound" is sparse, the biological activities of closely related analogues, such as thiazolylhydrazones bearing a cyclobutane moiety, provide significant insights into the potential of this class of compounds.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented as potent antimicrobial agents.[2][5] The antimicrobial activity of thiazolylhydrazone derivatives containing a 3-substituted cyclobutane ring has been investigated, demonstrating encouraging results against both Gram-positive and Gram-negative bacteria.[6] The cyclobutane moiety in these compounds likely contributes to their overall lipophilicity and spatial arrangement, facilitating their interaction with bacterial cell membranes or intracellular targets.
| Compound Class | Target Organisms | Reported Activity | Reference |
| Thiazolylhydrazones with cyclobutane | Staphylococcus aureus (Gram-positive) | Encouraging antibacterial activity | [6] |
| Thiazolylhydrazones with cyclobutane | Escherichia coli (Gram-negative) | Encouraging antibacterial activity | [6] |
Anticancer Activity
The anticancer potential of hydrazone derivatives is an area of active research.[7][8][9][10][11] For instance, certain thiazolylhydrazone derivatives with a cyclobutane ring have shown significant anticancer activity against human leukemia cell lines.[6] The mechanism of action is often multifactorial but can involve the induction of apoptosis and cell cycle arrest. The rigid cyclobutane scaffold can orient the pharmacophoric groups in a precise manner to interact with specific targets in cancer cells.
| Compound Class | Cancer Cell Line | Reported Activity | Reference |
| Thiazolylhydrazones with cyclobutane | Human leukemia cell line (K-562) | Significant anticancer activity | [6] |
Anti-inflammatory Activity
Hydrazones are also recognized for their anti-inflammatory properties.[3][12][13] The anti-inflammatory activity of thiazolylhydrazone derivatives containing a cyclobutane ring has been demonstrated to be potent in in-vitro assays, comparable to the standard drug diclofenac sodium.[6] The mechanism may involve the inhibition of inflammatory enzymes or the modulation of cytokine production.
| Compound Class | In-vitro Assay | Reported Activity | Reference |
| Thiazolylhydrazones with cyclobutane | Anti-inflammatory assays | Potent activity, comparable to diclofenac sodium | [6] |
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents on the hydrazone nitrogen.
Based on the available literature for related compounds, the following SAR trends can be inferred:
-
The Cyclobutane Moiety: The presence of the cyclobutane ring is crucial for imparting conformational rigidity. Substitutions on the cyclobutane ring itself can further modulate the lipophilicity and steric profile of the molecule, impacting its pharmacokinetic and pharmacodynamic properties.
-
The Hydrazone Linker: The -C(=O)NHN=CH- fragment is a key pharmacophoric element. The electronic properties of this linker can be tuned by the nature of the substituent 'R'.
-
The N'-Substituent (R): The nature of the aromatic or heteroaromatic ring attached to the hydrazone nitrogen plays a critical role in determining the potency and selectivity of the biological activity. Electron-withdrawing or electron-donating groups on this ring can significantly alter the electronic distribution of the entire molecule, influencing its binding to target proteins. For instance, the presence of specific substituents on an aryl ring can lead to enhanced anticancer or antimicrobial activity.
Future Perspectives and Drug Development
This compound derivatives represent a promising, yet underexplored, area of medicinal chemistry. The convergence of the favorable pharmacokinetic properties of the cyclobutane scaffold with the diverse biological activities of the carbohydrazide moiety offers a compelling strategy for the development of novel therapeutic agents.
Future research in this field should focus on:
-
Expansion of the Chemical Space: Synthesis of a broader library of this compound derivatives with diverse substitutions on both the cyclobutane ring and the N'-substituent to establish a more comprehensive SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.
The foundational knowledge presented in this guide provides a strong rationale for the continued investigation of this compound derivatives as a source of new drug candidates with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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"literature review of Cyclobutanecarbohydrazide research"
An In-depth Technical Guide to the Research Landscape of Cyclobutanecarbohydrazide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound (C₅H₁₀N₂O) stands at the intriguing intersection of two pharmacologically significant chemical motifs: the conformationally rigid cyclobutane ring and the versatile hydrazide functional group. While direct research on this specific molecule is nascent, a comprehensive analysis of its constituent parts provides a robust framework for predicting its properties, guiding its synthesis, and exploring its potential as a valuable scaffold in drug discovery. The cyclobutane moiety is increasingly utilized by medicinal chemists to impart favorable pharmacokinetic properties by constraining molecular flexibility.[1][2] Concurrently, the hydrazide group is a well-established pharmacophore, present in numerous bioactive compounds and serving as a critical synthon for a diverse array of heterocyclic systems with broad therapeutic applications.[3][4] This guide synthesizes the current knowledge on cyclobutane and hydrazide chemistry to provide a forward-looking technical overview for researchers, scientists, and drug development professionals interested in exploring the potential of this compound.
The Strategic Value of the Cyclobutane and Hydrazide Moieties in Medicinal Chemistry
The design of novel therapeutic agents often hinges on the strategic combination of chemical scaffolds that confer specific, advantageous properties.
-
The Cyclobutane Ring: This four-membered carbocycle is more than a simple saturated linker. Its puckered structure and unique bond characteristics introduce a degree of conformational restraint that can be highly beneficial for locking a molecule into a bioactive conformation, thereby enhancing binding affinity to a biological target.[1] Unlike unsaturated or cyclopropyl groups, the cyclobutane ring generally avoids altering the electronic properties of a molecule, making it a valuable tool for improving properties like metabolic stability and cell permeability without disrupting core pharmacophoric interactions.[2] Its presence in marketed drugs like the anticancer agent Carboplatin and numerous experimental therapies highlights its validated role in modern drug design.[2]
-
The Hydrazide Functional Group (-CONHNH₂): The hydrazide moiety is an exceptionally important functional group in medicinal chemistry.[3] It is a key structural feature in drugs like the antitubercular agent Isoniazid.[5] The availability of the protons in the -NHNH₂ group makes hydrazides crucial for forming hydrogen bonds with biological targets and also renders them key intermediates for chemical elaboration.[5][6] They are versatile synthons used to construct a wide range of heterocyclic compounds, such as oxadiazoles and pyrazoles, and to form hydrazone derivatives, which themselves exhibit a vast spectrum of biological activities.[4][7]
The combination of these two groups in this compound suggests a molecule with a conformationally restricted core ideal for target binding, coupled with a reactive and pharmacologically active handle for further derivatization or direct biological interaction.
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reliably achieved through well-established methods for hydrazide formation from a carboxylic acid precursor. The most direct route involves the hydrazinolysis of a cyclobutanecarboxylic acid ester or the direct reaction with the acid itself.
Proposed Synthetic Workflow
The synthesis logically proceeds in two main stages: the preparation of the starting material, Cyclobutanecarboxylic acid, and its subsequent conversion to the target hydrazide.
Caption: Proposed workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Synthesis via Hydrazinolysis
This protocol describes the conversion of Cyclobutanecarboxylic acid methyl ester to this compound. The initial esterification of the acid is a standard procedure.
Materials:
-
Cyclobutanecarboxylic acid methyl ester
-
Hydrazine hydrate (80-99%)
-
Ethanol (absolute)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Rotary evaporator
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of Cyclobutanecarboxylic acid methyl ester in 100 mL of absolute ethanol.
-
Addition of Hydrazine: While stirring, slowly add a 1.5 molar equivalent of hydrazine hydrate to the solution. Causality Note: A molar excess of hydrazine hydrate is used to drive the reaction to completion. The addition should be slow as the reaction can be exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Product Precipitation: Cool the concentrated residue in an ice bath. The product, this compound, should precipitate as a white solid.
-
Isolation and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted ester or hydrazine. Self-Validation Note: The use of cold ether is critical to wash away non-polar impurities without significantly dissolving the desired polar product.
-
Drying and Characterization: Dry the white solid under vacuum. The final product should be characterized to confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The melting point should also be determined as a measure of purity.
Review of Potential Biological Activities
Based on extensive research into hydrazide and cyclobutane-containing compounds, this compound is a promising candidate for screening across several therapeutic areas.[8][9][10][11]
| Biological Activity | Rationale and Supporting Evidence | Key References |
| Antimicrobial/Antifungal | The hydrazide-hydrazone scaffold is a cornerstone of many antimicrobial agents.[3][12] The introduction of a cyclobutane ring has been shown to significantly improve the antibacterial and antifungal properties of other heterocyclic agents.[2] | [3],[2],[12] |
| Antitubercular | The hydrazide moiety is the key pharmacophore of isoniazid, a first-line drug for tuberculosis.[5] Numerous hydrazide derivatives have been synthesized and tested, showing potent antimycobacterial activity.[4] | [5],[4] |
| Anticancer | Many hydrazide derivatives have demonstrated significant antitumor properties.[3] The cyclobutane ring is present in the platinum-based chemotherapy drug Carboplatin, indicating its compatibility with anticancer drug design.[2] | [3],[2],[8] |
| Anti-inflammatory | Hydrazone derivatives are frequently reported to possess potent anti-inflammatory and analgesic activities.[11][12] | [11],[12] |
| Anticonvulsant | The development of novel anticonvulsant drugs has been a significant area of research for hydrazide-containing compounds.[11][12] | [11],[12] |
Postulated Mechanism of Action: A Forward Look
While the exact mechanism for this compound is unknown, we can postulate potential pathways based on related structures. For example, in a hypothetical antitubercular context, it could act as an isostere of isoniazid.
Caption: Hypothetical mechanism of action for this compound as an antitubercular agent.
This pathway, analogous to that of isoniazid, involves the prodrug being activated by a mycobacterial enzyme (KatG) to form a radical species. This active form then covalently inhibits InhA, a key enzyme in the mycolic acid synthesis pathway, leading to the disruption of the bacterial cell wall and subsequent cell death.[5] This represents a testable hypothesis for future research.
Future Directions and Conclusion
This compound is a molecule of high potential that remains largely unexplored. The foundational literature on its core components strongly suggests that it is a promising scaffold for drug discovery.
Future research should focus on:
-
Optimized Synthesis: Developing and validating a scalable synthesis protocol.
-
Broad Biological Screening: Testing the compound and its derivatives against a wide range of biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes.
-
Derivatization: Using the hydrazide moiety as a handle to create a library of Cyclobutane-based hydrazones and other heterocycles to explore structure-activity relationships (SAR).
-
Mechanistic Studies: For any identified "hits," performing detailed mechanistic studies to elucidate the mode of action.
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The Emergence of Cyclobutanecarbohydrazide: A New Scaffold for Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide introduces cyclobutanecarbohydrazide, a molecule uniting the distinct advantages of the cyclobutane ring and the versatile reactivity of the hydrazide functional group. We will delve into the untapped potential of this scaffold in medicinal chemistry, proposing its application in the development of novel antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. This document serves as a comprehensive resource, providing not only the theoretical framework for the design of this compound-based therapeutics but also detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Strategic Fusion of Cyclobutane and Hydrazide Moieties
The rational design of new drug candidates often involves the strategic combination of pharmacophoric elements to optimize efficacy, selectivity, and pharmacokinetic properties. This compound represents a compelling example of such a strategy, merging two moieties with proven utility in medicinal chemistry.
The cyclobutane ring , a four-membered carbocycle, offers a unique set of properties that are increasingly being exploited in drug design.[1][2][3][4] Its inherent strain and puckered conformation provide a level of three-dimensionality that can enforce specific conformations on a molecule, a critical factor for potent and selective binding to biological targets.[3] This conformational rigidity can reduce the entropic penalty upon binding, leading to enhanced affinity.[3] Furthermore, the cyclobutane scaffold can serve as a bioisostere for other groups, such as gem-dimethyl groups or alkenes, offering a tool to modulate physicochemical properties like metabolic stability and solubility.[3][4]
The hydrazide functional group (-CONHNH₂) is a versatile building block in medicinal chemistry, renowned for its ability to serve as a scaffold for a wide array of biologically active compounds.[5][6] Hydrazide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][7][8][9][10] The reactivity of the hydrazide allows for the straightforward synthesis of hydrazones and various heterocyclic systems, providing a platform for extensive structural diversification and the optimization of biological activity.
The combination of these two moieties in this compound is hypothesized to yield a scaffold with a unique profile. The cyclobutane ring can provide a rigid and defined orientation for the hydrazide functional group and any subsequent modifications, potentially leading to enhanced interactions with biological targets. This guide will explore the potential therapeutic applications stemming from this synergistic combination.
Potential Therapeutic Applications of this compound
Based on the well-established biological activities of hydrazide derivatives, this compound is a promising starting point for the development of novel therapeutics in several key areas.
Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Hydrazide-hydrazones have shown significant promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[3][8][10][11] The core hypothesis is that the cyclobutane moiety can be used to present the key pharmacophoric elements of the hydrazide in a spatially optimized manner for interaction with microbial targets.
-
Proposed Mechanism of Action: The hydrazide moiety can chelate essential metal ions required for bacterial enzyme function or participate in hydrogen bonding interactions within the active sites of microbial enzymes. The cyclobutane ring can enhance binding affinity by locking the molecule in a bioactive conformation.
Anticancer Agents
Hydrazide derivatives have been extensively investigated for their anticancer properties, with some compounds demonstrating potent cytotoxic activity against various cancer cell lines.[1][12][13][14][15] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation.
-
Proposed Mechanism of Action: this compound derivatives could be designed to target specific enzymes or receptors implicated in cancer. For instance, they could act as inhibitors of histone deacetylases (HDACs) or protein kinases. The rigid cyclobutane scaffold could be crucial for achieving selectivity for a particular enzyme isoform, thereby reducing off-target effects.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. Hydrazide-based compounds have been reported to possess significant anti-inflammatory activity.[2][5][8]
-
Proposed Mechanism of Action: The anti-inflammatory effects of hydrazide derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. This compound analogues could be developed as novel anti-inflammatory agents with improved potency and reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antitubercular Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis is a serious concern. Isoniazid, a cornerstone of tuberculosis treatment, is a hydrazide derivative.[16] This highlights the potential of the hydrazide scaffold in targeting this pathogen.[4][7][16][17][18]
-
Proposed Mechanism of Action: Isoniazid acts by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[16] It is plausible that this compound derivatives could be designed to target the same or other essential pathways in M. tuberculosis. The cyclobutane ring could enhance cell wall penetration or improve the metabolic stability of the compound.
Anticonvulsant Agents
Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Several studies have reported the anticonvulsant activity of hydrazide-hydrazone derivatives.[9][19][20][21][22]
-
Proposed Mechanism of Action: The exact mechanism of anticonvulsant action for many hydrazide derivatives is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems. The rigid structure imparted by the cyclobutane ring in this compound derivatives could lead to more specific interactions with neuronal targets, potentially resulting in a better safety profile.
Synthesis and Characterization
The synthesis of this compound and its derivatives is a straightforward process that can be achieved through established synthetic methodologies.
Synthesis of this compound
The most common method for the synthesis of hydrazides is the reaction of a carboxylic acid or its derivative (e.g., ester, acyl chloride) with hydrazine hydrate.
dot
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Esterification (Optional but Recommended):
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl cyclobutanecarboxylate.
-
-
Hydrazinolysis:
-
To a solution of methyl cyclobutanecarboxylate (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (3.0 eq).
-
Stir the reaction mixture at reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Synthesis of this compound Derivatives (Hydrazones)
The hydrazide functional group can be readily converted to a wide range of hydrazones by condensation with various aldehydes and ketones.
dot
Caption: Synthesis of Cyclobutane-hydrazone Derivatives.
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
To a solution of this compound (1.0 eq) in ethanol (10 volumes), add the desired aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or reflux for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure hydrazone derivative.
Biological Evaluation: A Roadmap for Screening
A systematic approach to the biological evaluation of newly synthesized this compound derivatives is crucial to identify promising lead compounds.
dot
Caption: Workflow for Biological Evaluation.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Parameter | Bacteria | Fungi |
| Medium | Mueller-Hinton Broth | RPMI-1640 |
| Inoculum Size | ~5 x 10⁵ CFU/mL | ~0.5-2.5 x 10³ CFU/mL |
| Incubation | 37°C for 18-24 h | 35°C for 24-48 h |
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay
Protocol: COX-1/COX-2 Inhibition Assay
-
Use commercially available COX-1 and COX-2 inhibitor screening kits.
-
Prepare the reaction mixture containing the respective enzyme, heme, and a fluorescent substrate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Future Perspectives and Conclusion
This compound represents a largely unexplored scaffold with significant potential in medicinal chemistry. The strategic combination of the conformationally rigid cyclobutane ring and the versatile hydrazide moiety offers a promising avenue for the development of novel therapeutic agents with improved pharmacological profiles. The synthetic accessibility of this scaffold and its derivatives, coupled with the availability of robust biological screening methods, makes it an attractive area for further investigation.
This technical guide has provided a comprehensive overview of the rationale, potential applications, synthesis, and biological evaluation of this compound and its derivatives. It is our hope that this document will serve as a valuable resource for researchers in the field and stimulate further exploration into the therapeutic potential of this exciting new class of compounds. The journey from a novel scaffold to a clinically effective drug is long and challenging, but the unique structural features of this compound make it a worthy candidate for this endeavor.
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In-Depth Technical Guide: Predicting the Mechanism of Action for Cyclobutanecarbohydrazide
Abstract
The identification of a novel molecule's mechanism of action (MOA) is a cornerstone of modern drug discovery, bridging the gap between chemical structure and therapeutic potential. This guide outlines a comprehensive, multi-faceted strategy for predicting and validating the MOA of cyclobutanecarbohydrazide, a compound of nascent interest. Recognizing that a singular approach is insufficient, we present an integrated workflow that synergizes robust in silico computational predictions with rigorous experimental validation. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a logical and technically detailed framework. We will explore ligand- and structure-based computational methods to generate testable hypotheses, followed by detailed protocols for biophysical and cell-based assays to confirm these predictions. The causality behind each methodological choice is explained, ensuring a self-validating and scientifically sound investigation into the pharmacological profile of this compound.
Introduction: The "Black Box" Challenge of Novel Compounds
This compound represents a chemical entity with a unique structural motif—a compact cyclobutane ring linked to a reactive carbohydrazide group. The carbohydrazide moiety is a known pharmacophore present in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, the specific contribution of the cyclobutane scaffold is less defined, making the prediction of its biological targets a non-trivial challenge.
Elucidating the MOA is fundamental for advancing a compound through the drug development pipeline. It informs efficacy, guides safety and toxicity profiling, and is critical for identifying patient populations who might benefit most.[5][6] This guide, therefore, presents a systematic approach to de-orphanize this compound, moving from broad, computational screening to focused, hypothesis-driven experimental work.
Part 1: In Silico Target Prediction – Generating Actionable Hypotheses
The journey to MOA discovery begins with computational methods, which offer a time- and cost-effective means to scan the vast proteomic landscape for potential binding partners.[7][8] Our strategy is built on the principle of methodological orthogonality; by combining predictions from fundamentally different algorithms, we increase the confidence in our preliminary findings.
Ligand-Based Target Prediction: Guilt by Association
Ligand-based methods operate on a simple, yet powerful principle: structurally similar molecules often interact with similar biological targets.[9][10] This approach is invaluable when a crystal structure of the target is unavailable.
1.1.1. 2D/3D Similarity Searching
Our first step is to identify known bioactive molecules that share structural features with this compound. We utilize large-scale chemical databases such as ChEMBL and PubChem to search for analogs. The Tanimoto coefficient is a standard metric for quantifying 2D structural similarity. By analyzing the known targets of the most similar compounds, we can infer a list of potential targets for our query molecule.
1.1.2. Pharmacophore Modeling
This technique abstracts chemical structures into a set of spatial features (pharmacophores) essential for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids. By building a pharmacophore model from this compound, we can screen it against databases of target-annotated pharmacophore models (e.g., PharmGist) to identify proteins whose binding sites are complementary to our molecule's features.
Structure-Based Target Prediction: Inverse Virtual Screening
Where ligand-based methods rely on knowledge of other active molecules, structure-based approaches leverage the 3D structure of potential protein targets. Inverse virtual screening (also known as reverse docking) involves docking our molecule of interest into the binding sites of a large collection of proteins to predict binding affinity.[9]
1.2.1. Panel Docking
We will perform panel docking against a curated library of human protein structures with known binding sites, such as the Protein Data Bank (PDB). Using software like AutoDock Vina or Glide, we can calculate a predicted binding energy (docking score) for this compound with each target. Targets with the most favorable scores become high-priority candidates for experimental validation. Docking is a widely used computational technique for this purpose.[11]
Machine Learning & AI-Driven Approaches
The In Silico Workflow and Hypothesis Summary
The overall computational workflow is designed to funnel a vast number of possibilities into a manageable set of high-confidence hypotheses.
Caption: Computational workflow for target hypothesis generation.
Table 1: Summary of Hypothetical Targets for this compound
| Predicted Target Family | Prediction Method(s) | Rationale / Supporting Evidence | Confidence Score (1-5) |
| Histone Deacetylases (HDACs) | Similarity Search, Docking | The hydrazide moiety can act as a zinc-binding group, a key feature of many HDAC inhibitors. Dihydropyrazole-carbohydrazide derivatives have shown activity against HDAC6.[14] | 4 |
| Carbonic Anhydrases (CAs) | Pharmacophore, Docking | The core structure may fit within the active site, with the hydrazide potentially coordinating the catalytic zinc ion, similar to sulfonamide inhibitors.[15] | 3 |
| Monoamine Oxidases (MAOs) | Similarity Search | Hydrazide and related hydrazine derivatives are classic scaffolds for MAO inhibitors (e.g., Iproniazid). | 4 |
| Kinases (e.g., p38 MAPK) | Machine Learning, Docking | Predicted based on deep learning models trained on large kinase inhibitor datasets. Docking suggests favorable interactions with the hinge region. | 2 |
| GABA-A Receptors | Machine Learning | Some CNS-active drugs feature small carbocyclic rings. The molecule may act as an allosteric modulator.[16] | 2 |
Part 2: Experimental Validation – From Hypothesis to Evidence
Computational predictions, no matter how robust, must be validated experimentally.[5][6][17] The validation phase should be tiered, starting with direct binding assays and progressing to more complex functional and cellular assays.
Tier 1: Direct Target Engagement Assays
The first crucial step is to confirm a direct physical interaction between this compound and its predicted protein targets.
Protocol 2.1.1: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to detect the binding of an analyte (the compound) to a ligand (the target protein) in real-time, providing kinetic data (k_on, k_off) and affinity (K_D).
-
Methodology:
-
Immobilization: Covalently immobilize the purified recombinant target protein (e.g., HDAC6, Carbonic Anhydrase II) onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), ranging from 0.1 µM to 100 µM. Include a buffer-only (blank) injection for double referencing.
-
Binding Analysis: Inject the compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases.
-
Data Processing: Subtract the reference surface signal and the blank injection signal from the active surface signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine K_D.
-
-
Self-Validation: A dose-dependent increase in the SPR signal that fits a kinetic model is a strong indicator of a specific interaction. Non-specific binding will typically show poor fit and unusual kinetics.
Tier 2: In Vitro Functional Assays
Confirming binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence (e.g., inhibition or activation).
Protocol 2.2.1: Fluorometric HDAC Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of an HDAC protein. A fluorogenic HDAC substrate is deacetylated by the enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule.
-
Methodology:
-
Reaction Setup: In a 96-well microplate, add the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified, recombinant HDAC enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate fluorescence by adding the developer solution. Incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition relative to a no-compound control. Plot the data and fit to a dose-response curve to determine the IC50 value.
-
-
Trustworthiness: The inclusion of a known HDAC inhibitor (e.g., SAHA) as a positive control validates the assay's performance.
Tier 3: Cell-Based Functional Assays
The final step in preclinical MOA validation is to confirm that the compound engages its target in a cellular context and elicits the expected physiological response.
Protocol 2.3.1: Western Blot for Histone Acetylation
-
Principle: If this compound inhibits HDACs in cells, it should lead to an increase in the acetylation of histone proteins, a key downstream biomarker.
-
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., HeLa or a cancer cell line with known HDAC dependency) and treat with increasing concentrations of this compound for a set period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
As a loading control, probe a separate blot or strip and re-probe the same blot with an antibody for total histone H3 or a housekeeping protein like GAPDH.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the acetyl-H3 band intensity and normalize it to the loading control.
-
-
Authoritative Grounding: A dose-dependent increase in histone acetylation provides strong evidence for intracellular HDAC inhibition, confirming the in vitro findings.
The Experimental Validation Workflow
This structured progression from biophysical binding to cellular activity provides a robust and logical path to MOA confirmation.
Caption: Tiered experimental workflow for validating predicted targets.
Conclusion and Future Directions
This guide has detailed a systematic, integrated workflow for predicting and validating the mechanism of action of a novel chemical entity, this compound. By initiating with a broad net of orthogonal in silico methods, we can efficiently generate high-quality, testable hypotheses. The subsequent tiered experimental approach, progressing from direct binding to in vitro function and finally to cell-based validation, ensures a high degree of scientific rigor. This self-validating system, where each stage builds upon the last, is designed to minimize wasted resources and maximize the probability of successfully elucidating the compound's true biological role. The initial computational data points towards HDACs and MAOs as promising target families, providing a clear starting point for the critical experimental work that will ultimately define the therapeutic potential of this compound.
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In Silico Modeling of Cyclobutanecarbohydrazide Interactions: From Static Docking to Dynamic Simulation
An In-Depth Technical Guide:
Introduction: The Rationale for In Silico Investigation
In modern drug discovery, computational methods are indispensable for rapidly screening vast chemical libraries, predicting binding affinities, and elucidating interaction mechanisms at an atomic level.[1][2] This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by prioritizing compounds with the highest likelihood of biological activity.[3]
This guide focuses on Cyclobutanecarbohydrazide , a small molecule featuring a strained cyclobutane ring and a reactive hydrazide moiety. Such structures are of interest in medicinal chemistry due to their unique three-dimensional shape and potential for forming specific hydrogen bond interactions.[4][5] Carbohydrazide derivatives, as a class, have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7]
Our objective is to construct a rigorous, reproducible computational workflow to probe the potential interactions of this compound with a representative protein target. This process is not merely a simulation but a hypothesis-generating engine, providing actionable insights for subsequent experimental validation.
The Subject Molecule: this compound
Understanding the physicochemical properties of our ligand is the first critical step.
| Property | Value | Source |
| CAS Number | 98069-56-8 | |
| Molecular Formula | C₅H₁₀N₂O | |
| Molecular Weight | 114.15 g/mol | |
| InChI Key | KYUUPPKLZSVGMG-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Predicted LogP | -0.8 to -1.2 | (Consensus Prediction) |
| Key Features | Cyclobutane ring, Hydrazide group (-CONHNH₂) | N/A |
The hydrazide group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. The cyclobutane scaffold provides a rigid, three-dimensional framework that can explore binding pockets differently than more flexible aliphatic or aromatic systems.[4]
The Overall In Silico Workflow
Our investigation will follow a multi-stage process, moving from broad, rapid assessments to more computationally intensive, detailed analyses. This hierarchical approach ensures that computational resources are used efficiently.
Caption: High-level overview of the in silico drug discovery workflow.
Part I: System Preparation - The Foundation of Accuracy
The validity of any in silico model is critically dependent on the quality of the initial structures. Garbage in, garbage out is the immutable law of computational chemistry.
Target Selection: A Case Study with Histone Deacetylase 2 (HDAC2)
As no specific target for this compound is widely published, we select a representative target to demonstrate the methodology. Hydrazide and hydroxamate derivatives are well-known inhibitors of zinc-dependent histone deacetylases (HDACs).[8] Therefore, we will use HDAC2 as our target protein.
Protocol: Target Preparation
-
Obtain Structure: Download the crystal structure of human HDAC2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3MAX . This structure is co-crystallized with an inhibitor, which is invaluable for defining the active site.
-
Initial Cleanup: Load the PDB file into a molecular visualization tool like UCSF Chimera or Discovery Studio.[9][10]
-
Causality: The raw PDB file contains non-essential components that will interfere with the simulation. We must remove them.
-
Remove all water molecules. Water molecules not critical to the binding interaction add unnecessary computational complexity.[9]
-
Remove any co-solvents, ions, and the co-crystallized ligand. The original ligand must be removed to make the binding site available for our molecule of interest.[9]
-
-
Add Hydrogens & Assign Charges:
-
Causality: PDB files often lack explicit hydrogen atoms to save space. Hydrogens are essential for correct hydrogen bonding and electrostatic calculations.
-
Use a tool like PDB2PQR or the built-in functions in modeling software to add hydrogens at a physiological pH (e.g., 7.4).
-
Assign partial charges to all atoms using a standard force field (e.g., AMBER or CHARMM). This step is crucial for calculating electrostatic interactions.[11]
-
-
Energy Minimization (Receptor): Perform a brief energy minimization on the prepared receptor structure to relieve any steric clashes that may have been introduced during hydrogen addition.
-
Save Processed Structure: Save the cleaned, prepared receptor as a .pdbqt file for AutoDock Vina or a similar format required by your chosen docking software.[12]
Ligand Preparation
The ligand, this compound, must also be prepared to ensure it is in a realistic conformation and protonation state.
Protocol: Ligand Preparation
-
Obtain/Draw Structure: Obtain the 2D structure from a database like PubChem or draw it using a chemical editor like ChemDraw or MarvinSketch.[13][14]
-
Generate 3D Coordinates: Convert the 2D structure into a 3D conformation.
-
Energy Minimization (Ligand):
-
Causality: The initial 3D structure may not be in a low-energy, stable conformation. Minimization finds a more favorable geometry.
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF).
-
-
Assign Charges and Torsion: Use software tools (like those in AutoDock Tools or Schrödinger's LigPrep) to assign Gasteiger charges and define the rotatable bonds. The software needs to know which bonds can freely rotate during the docking process to explore different conformations.
-
Save Processed Structure: Save the final ligand structure in the appropriate format (e.g., .pdbqt).[12]
Part II: Molecular Docking - Predicting the "Handshake"
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[15] It is a computationally efficient method for screening large numbers of molecules.[1]
The process involves two main components: a sampling algorithm , which generates various ligand poses within the binding site, and a scoring function , which estimates the binding affinity for each pose.[1]
Caption: Workflow for a typical molecular docking experiment.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Causality: Docking the ligand against the entire protein surface is computationally expensive and inefficient. We must define a search space centered on the known active site.
-
Using the coordinates of the original co-crystallized ligand (from PDB 3MAX) as a guide, define a 3D grid box that encompasses the entire binding pocket with a small buffer (e.g., 25 x 25 x 25 Å).[9][15]
-
-
Run the Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina) using the prepared protein, prepared ligand, and the grid box configuration file.[10]
-
Vina will explore different ligand conformations and orientations within the grid box, calculating a binding affinity score for the most favorable poses.
-
-
Analyze the Results:
-
The primary output is a set of binding poses ranked by their predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.[15]
-
Visualize the top-ranked poses in a molecular graphics program. Examine the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the HDAC2 active site residues.
-
Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.8 | HIS142, HIS143, ZN ion | H-Bond, Metal Coordination |
| 2 | -7.5 | ASP179, TYR206 | H-Bond, Pi-Stacking |
| 3 | -7.1 | PHE152, GLY151 | H-Bond, Hydrophobic |
Self-Validation Check: Does the top-ranked pose make chemical sense? For an HDAC inhibitor, we expect the hydrazide group to coordinate with the catalytic zinc ion and form hydrogen bonds with key histidine residues in the active site. If the docking results show this, our confidence in the model increases.
Part III: Molecular Dynamics - From a Static Picture to a Dynamic Movie
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing insights into the stability of the protein-ligand complex.[16][17]
Causality: Why is MD Necessary?
-
Assesses Stability: MD simulation can determine if the binding pose predicted by docking is stable over time or if the ligand quickly dissociates.
-
Accounts for Flexibility: It allows both the ligand and the protein to flex and adapt to each other, providing a more realistic model of the interaction.[18]
-
Solvent Effects: MD explicitly includes water molecules, giving a more accurate representation of the binding environment.[19]
Caption: The core stages of a Molecular Dynamics simulation setup.
Protocol: MD Simulation with GROMACS
-
System Setup:
-
Solvation and Ionization:
-
Place the complex in a periodic box of water (e.g., TIP3P model).[19] The box should be large enough that the protein does not interact with its own image.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any bad contacts, especially with water molecules.
-
Equilibration:
-
Causality: Before the production run, the system must be brought to the desired temperature and pressure in a controlled manner.
-
NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein-ligand complex.
-
NPT Ensemble (Constant Pressure): Bring the system to the correct pressure (e.g., 1 bar) to ensure the correct density of the water box. Positional restraints on the protein and ligand are typically applied and then gradually released during these steps.[11]
-
-
Production MD: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).[20]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the ligand is stably bound.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation to see if the interactions predicted by docking are maintained.
-
Conclusion and Future Outlook
This guide has outlined a structured, multi-step in silico workflow to investigate the interactions of this compound. By progressing from ligand/protein preparation to molecular docking and finally to molecular dynamics, we can build a comprehensive and dynamic model of molecular recognition.
The results from these simulations—predicted binding affinity, specific atomic interactions, and the dynamic stability of the complex—provide a strong, data-driven foundation for further research. These computational hypotheses can guide the synthesis of new derivatives, inform site-directed mutagenesis experiments, and ultimately prioritize which compounds should be advanced to more resource-intensive experimental testing. The integration of these computational strategies is a cornerstone of modern, efficient drug discovery.[21][22]
References
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- Journal of Chemical Information and Modeling. (n.d.). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
- YouTube. (2025).
- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.
- ResearchGate. (2018).
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- PMC - NIH. (n.d.).
- Angelo Raymond Rossi. (n.d.).
- Click2Drug. (2018). Directory of in silico Drug Design tools.
- ResearchGate. (2022). A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY.
- YouTube. (2024). How to Perform Molecular Docking Using PyRx?
- PMC - PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- Schrödinger. (n.d.).
- PMC. (n.d.).
- PMC - NIH. (n.d.). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots.
- Domainex. (n.d.). Computational Chemistry | Computer Aided Drug Design.
- PMC - PubMed Central. (n.d.). A Guide to In Silico Drug Design.
- PMC - NIH. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs.
- Drug Discovery Tools and In Silico Techniques: A Review. (2024).
- MDPI. (n.d.). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery.
- Longdom Publishing. (n.d.). Developing In Silico Models of Protein-Protein Interactions (PPIs).
- Pharma Excipients. (2023). A Guide to In Silico Drug Design.
- Patsnap Synapse. (2025).
- Sigma-Aldrich. (n.d.). This compound | 98069-56-8.
- Journal of Chemical Information and Modeling. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
- ResearchGate. (2022). A Guide to In Silico Drug Design.
- PMC - NIH. (n.d.). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors.
- PMC - NIH. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.
- Asian Journal of Green Chemistry. (n.d.).
- YouTube. (2020). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.
- MDPI. (2018).
- Bioscience Biotechnology Research Communications. (n.d.). Development of 3D QSAR Based Pharmacophore Model for Neuraminidase in Influenza a Virus.
- Asian Journal of Green Chemistry. (2023).
- ScholarWorks. (n.d.).
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- Scientific & Academic Publishing. (2012). Thiocarbohydrazides: Synthesis and Reactions.
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An In-depth Technical Guide to the Synthesis of Cyclobutanecarbohydrazide
This guide provides a comprehensive overview of the synthesis of Cyclobutanecarbohydrazide, a notable chemical intermediate. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis can be logically deduced from well-established principles of organic chemistry. This document will detail a robust, two-stage synthetic pathway, beginning with the preparation of the key precursor, cyclobutanecarboxylic acid, followed by its conversion to the target hydrazide. The methodologies presented are grounded in reliable, peer-reviewed procedures and are designed to provide researchers and drug development professionals with a practical and scientifically rigorous framework.
Part 1: Synthesis of the Precursor: Cyclobutanecarboxylic Acid
The foundational step in the synthesis of this compound is the preparation of its corresponding carboxylic acid. A well-documented and reliable method for this is the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[1]
Experimental Protocol:
-
Setup: Place 1,1-cyclobutanedicarboxylic acid in a distilling flask equipped with a thermometer. Connect the distilling flask to a Claisen flask, which will serve as the receiver. The receiver should be cooled with running water.
-
Decarboxylation: Heat the distilling flask in a metal or oil bath to a temperature of 160–170°C. Maintain this temperature until the evolution of carbon dioxide ceases, indicating the completion of the decarboxylation reaction.
-
Distillation: Increase the bath temperature to 210–220°C. Collect the fraction that boils between 189–195°C. This crude product is cyclobutanecarboxylic acid.
-
Purification: Redistill the collected crude product. The pure cyclobutanecarboxylic acid will distill at 191.5–193.5°C at 740 mm Hg.
The causality behind this experimental choice lies in the thermal instability of geminal dicarboxylic acids. Upon heating, one of the carboxyl groups is readily eliminated as carbon dioxide, yielding the monosubstituted carboxylic acid in a clean and efficient manner.
Part 2: Synthesis of this compound from Cyclobutanecarboxylic Acid
With the precursor in hand, the next stage is the formation of the hydrazide. The most direct and common method for preparing carboxylic acid hydrazides is through the reaction of the corresponding carboxylic acid (or its ester derivative) with hydrazine.[2][3][4] A general and effective approach involves the direct reaction of cyclobutanecarboxylic acid with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclobutanecarboxylic acid in a suitable solvent such as methanol.
-
Reagent Addition: To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents). The use of excess hydrazine drives the reaction towards completion.
-
Reaction Conditions: The mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then triturated with a suitable non-polar solvent, such as cold hexanes, to precipitate the this compound as a solid.
-
Purification: The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This method is predicated on the nucleophilic attack of the hydrazine on the carbonyl carbon of the carboxylic acid, leading to the formation of the hydrazide with the elimination of a molecule of water.
Visualization of the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-step process, as depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical Form |
| 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 | C6H8O4 | 144.13 | Decomposes | Solid |
| Cyclobutanecarboxylic acid | 3721-95-7 | C5H8O2 | 100.12 | 191.5–193.5 | Liquid |
| This compound | 98069-56-8 | C5H10N2O | 114.15 | Not available | Solid |
Concluding Remarks
This guide outlines a robust and reproducible synthetic route to this compound based on fundamental and well-established organic reactions. While the historical context of its initial discovery remains elusive in the surveyed literature, the presented methodology provides a clear and practical pathway for its preparation in a laboratory setting. The self-validating nature of these protocols, grounded in decades of chemical literature, ensures a high degree of trustworthiness for researchers undertaking this synthesis.
References
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Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.gov. (n.d.). Retrieved January 12, 2026, from [Link]
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cyclobutylamine - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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A New Procedure for Preparation of Carboxylic Acid Hydrazides - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
19 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of the Cyclobutanecarbohydrazide Ring
Abstract
The cyclobutane motif, an intriguing structural element in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This guide provides a comprehensive technical analysis of the thermodynamic stability of the cyclobutanecarbohydrazide ring, a scaffold of increasing interest in drug discovery. By integrating principles of conformational analysis, ring strain theory, and the electronic and steric influences of the carbohydrazide substituent, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this moiety. This document delves into the puckered nature of the cyclobutane core, the conformational preferences of the carbohydrazide side chain, the potential for intramolecular hydrogen bonding, and the synergistic interplay of these factors in dictating the overall stability of the molecule. Methodologies for the synthesis and characterization of this compound are also presented, supported by computational and experimental data from closely related analogues.
Introduction: The Cyclobutane Ring in Modern Drug Discovery
Cyclobutane derivatives are increasingly utilized in medicinal chemistry to enhance the pharmacological profiles of small molecules.[1] Their rigid, three-dimensional structure offers a distinct advantage over more flexible acyclic or larger cyclic systems by pre-organizing pharmacophoric elements, which can lead to improved potency and selectivity.[3] The inherent ring strain of cyclobutane, a consequence of non-ideal bond angles and torsional strain, contributes to its unique chemical reactivity and conformational behavior.[2][4] This guide focuses on the thermodynamic stability of a specific, yet underexplored derivative: this compound. Understanding the energetic landscape of this molecule is paramount for its rational incorporation into drug candidates.
The Energetic Landscape of the Cyclobutane Ring
The thermodynamic stability of any cycloalkane is primarily governed by the interplay of three types of strain:
-
Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[2] In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to significant angle strain.
-
Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. A planar cyclobutane would exhibit substantial torsional strain due to the eclipsing of all C-H bonds.
-
Steric Strain (van der Waals Strain): This occurs due to repulsive interactions between non-bonded atoms that are forced into close proximity.
To alleviate torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[5][6] This puckering slightly increases the angle strain by decreasing the C-C-C bond angles to approximately 88°, but the energetic gain from the reduction in torsional strain is more significant, making the puckered conformation the most stable.[5][6] The barrier to ring inversion between the two equivalent puckered conformations is relatively low.
The overall ring strain in cyclobutane is approximately 110 kJ/mol, which is slightly less than that of cyclopropane (115 kJ/mol).[6] This inherent strain influences the chemical reactivity of cyclobutane derivatives, often serving as a driving force for ring-opening reactions.[4]
The Influence of the Carbohydrazide Substituent
The introduction of a carbohydrazide (-CONHNH₂) group onto the cyclobutane ring introduces several factors that modulate its thermodynamic stability.
Steric and Electronic Effects
The carbohydrazide group is of significant size and can exert steric hindrance, influencing the conformational equilibrium of the cyclobutane ring. In a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is sterically favored to minimize 1,3-diaxial interactions.
Electronically, the carbohydrazide moiety is characterized by the presence of a carbonyl group and two nitrogen atoms with lone pairs. The carbonyl group is electron-withdrawing, while the amino groups can act as electron donors through resonance. This electronic interplay can influence the bond lengths and angles within the cyclobutane ring.
Conformational Preferences of the Carbohydrazide Side Chain
The amide bond within the carbohydrazide group has a partial double bond character, leading to restricted rotation and planar geometry. The orientation of the carbohydrazide substituent relative to the cyclobutane ring is a key determinant of the overall molecular conformation. A computational study on the closely related cyclobutanecarboxylic acid revealed a complex potential energy surface with multiple stable conformers. The study identified a global minimum with a shallow, symmetrical double-well, suggesting the existence of four distinct, yet easily interconvertible, stable conformers. It is highly probable that this compound exhibits a similarly complex conformational landscape.
The Potential for Intramolecular Hydrogen Bonding
The hydrazide moiety contains both hydrogen bond donors (N-H) and acceptors (C=O and -NH₂). This creates the potential for intramolecular hydrogen bonding, which can significantly stabilize specific conformations. Studies on other hydrazide derivatives have demonstrated the existence of intramolecular N-H···O and N-H···N hydrogen bonds. The formation of a six- or seven-membered ring through intramolecular hydrogen bonding between the carbohydrazide group and a hydrogen atom on the cyclobutane ring, or within the hydrazide group itself, could lock the molecule into a preferred conformation, thereby increasing its thermodynamic stability.
Synthesis and Characterization of this compound
While specific literature on the synthesis of this compound (CAS 98069-56-8) is scarce, its preparation can be reliably inferred from established methods for synthesizing carboxylic acid hydrazides.
Proposed Synthetic Protocol
A common and effective method for the synthesis of carboxylic acid hydrazides is the hydrazinolysis of the corresponding ester.[3]
Step 1: Esterification of Cyclobutanecarboxylic Acid
Cyclobutanecarboxylic acid is first converted to its methyl or ethyl ester. This can be achieved through Fischer esterification by refluxing the carboxylic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid).
Step 2: Hydrazinolysis of the Ester
The resulting cyclobutanecarboxylate ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent. The reaction mixture is usually heated to drive the reaction to completion.
Characterization
The synthesized this compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the cyclobutane ring and the carbohydrazide moiety. The coupling constants of the cyclobutane protons would provide insights into the ring's puckering.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O (amide I), N-H stretching, and N-H bending vibrations would be observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of purity. The reported melting point for this compound is 79-80 °C.[7]
Computational Analysis of Conformational Stability
In the absence of direct experimental data for this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its conformational preferences and thermodynamic stability.
Modeling Approach
A thorough conformational search would be performed to identify all low-energy conformers. The geometries of these conformers would then be optimized, and their relative energies calculated. The puckering of the cyclobutane ring and the dihedral angles of the carbohydrazide side chain would be the primary coordinates of interest.
Predicted Stable Conformations
Based on the analysis of the structurally similar cyclobutanecarboxylic acid, it is anticipated that the most stable conformers of this compound will feature:
-
A puckered cyclobutane ring.
-
The carbohydrazide substituent in an equatorial or pseudo-equatorial position to minimize steric clashes.
-
Specific orientations of the carbohydrazide group that are stabilized by intramolecular hydrogen bonding.
Implications for Drug Development
The thermodynamic stability and conformational preferences of the this compound ring have significant implications for its use in drug design:
-
Conformational Rigidity: The defined, puckered structure of the cyclobutane ring can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains.
-
Vectorial Display of Functionality: The fixed spatial arrangement of substituents on the cyclobutane ring allows for the precise positioning of pharmacophoric groups. The carbohydrazide moiety itself can participate in hydrogen bonding interactions with protein targets.
-
Solubility and Physicochemical Properties: The carbohydrazide group can enhance aqueous solubility and provides a handle for further chemical modification.
Conclusion
The thermodynamic stability of the this compound ring is a complex interplay of ring strain, conformational isomerism of the puckered four-membered ring, and the steric and electronic effects of the carbohydrazide substituent. While direct experimental data remains limited, a comprehensive understanding can be constructed through the analysis of structurally related molecules and the application of computational chemistry. The puckered nature of the cyclobutane ring is a dominant feature, with the carbohydrazide group likely favoring an equatorial position. The potential for intramolecular hydrogen bonding within the carbohydrazide moiety is a critical factor that can significantly influence the conformational landscape and overall stability. As a versatile scaffold in medicinal chemistry, a thorough grasp of the thermodynamic principles governing the stability of this compound is essential for its successful application in the design of novel therapeutics.
References
-
Zhang, X., Breslav, M., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471-9474. [Link]
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Jiménez-Osés, G., Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
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An In-depth Technical Guide to the Solubility of Cyclobutanecarbohydrazide in Organic Solvents
Introduction
Cyclobutanecarbohydrazide, a derivative of cyclobutane, is a molecule of increasing interest within the pharmaceutical and chemical synthesis sectors. Its structural motifs, featuring a compact cycloalkane ring and a reactive hydrazide functional group, make it a valuable building block for the development of novel therapeutic agents and functional materials. The hydrazide moiety, in particular, is a versatile functional group known for its ability to form stable complexes and participate in a variety of chemical reactions.
The successful application of this compound in any solution-phase process, be it a chemical reaction, purification, or formulation, is fundamentally governed by its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical prerequisite for efficient process development, enabling researchers to make informed decisions on solvent selection, optimize reaction conditions, and ensure the homogeneity of their systems.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and predicting solubility. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from related hydrazide compounds and fundamental solubility principles to provide a robust predictive framework and a detailed experimental approach.
Physicochemical Properties of this compound
Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The key physicochemical characteristics of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | |
| Molecular Weight | 114.15 g/mol | |
| Physical Form | Solid | |
| Structure | ||
| InChI Key: KYUUPPKLZSVGMG-UHFFFAOYSA-N | ||
| SMILES: O=C(C1CCC1)NN |
The presence of both a nonpolar cyclobutane ring and a polar hydrazide group (-CONHNH₂) imparts an amphiphilic character to the molecule. The hydrazide group is capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen lone pairs). This dual hydrogen bonding capability is a dominant factor in its interactions with protic and aprotic polar solvents. Conversely, the cyclobutane ring contributes to van der Waals interactions, which will be more significant in nonpolar solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle that "like dissolves like."[1] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent. The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process.
For this compound, the key factors influencing its solubility in organic solvents are:
-
Solvent Polarity: Polar solvents will more effectively solvate the polar hydrazide group, while nonpolar solvents will better accommodate the cyclobutane ring. A solvent with a balanced polarity may provide optimal solubility.
-
Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding is critical. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydrazide moiety. Aprotic polar solvents (e.g., DMSO, DMF) are effective hydrogen bond acceptors.
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[2] This is because the added thermal energy helps to overcome the lattice energy of the solid and disrupt the solvent-solvent interactions.
Studies on related hydrazide compounds provide valuable insights. For instance, the solubility of dicarbohydrazide derivatives has been shown to be significantly higher in polar aprotic solvents like DMSO compared to alcohols or less polar solvents like acetone and ethyl acetate.[3] This suggests that strong hydrogen bond accepting capabilities in the solvent are particularly favorable for solvating hydrazide groups.
Predictive Solubility Profile of this compound
Based on the principles outlined above and data from analogous compounds, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Water | Moderate to High | Strong hydrogen bonding (donor and acceptor) with the hydrazide group. The small alkyl groups of the alcohols can interact with the cyclobutane ring. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Excellent hydrogen bond acceptors, effectively solvating the N-H protons of the hydrazide. Their high polarity stabilizes the polar functional group. |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low | Dominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular hydrogen bonds in the solid this compound lattice. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Moderate polarity and weak hydrogen bond accepting capability. May offer some solubility but are unlikely to be optimal. |
| Ethers | Diethyl ether, THF | Low to Moderate | Ethers are hydrogen bond acceptors but have lower polarity than DMSO or DMF, leading to weaker interactions with the hydrazide group. |
It is important to note that these are predictions and should be confirmed experimentally.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound is essential for generating reliable data. The isothermal saturation method is a robust and widely used technique.[4]
Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Caption: Isothermal saturation method workflow.
Detailed Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is reached.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time to reach equilibrium.[5]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility by taking into account the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility data.[6]
Caption: Key factors affecting solubility data.
-
Purity of Compound and Solvents: Impurities can enhance or decrease the apparent solubility. Always use highly pure this compound and analytical grade solvents.
-
Solid State Form: The crystalline form (polymorph) of the solid can significantly impact its solubility. It is important to characterize the solid form being used.
-
pH of the Medium: In protic solvents, particularly water, the pH can affect the ionization state of the hydrazide group, thereby altering solubility.
-
Analytical Method: The accuracy of the solubility value is directly dependent on the accuracy and precision of the analytical method used for quantification.
Conclusion
For researchers and drug development professionals, the provided experimental workflow for the isothermal saturation method offers a reliable and systematic approach to generate the precise solubility data required for their specific applications. By carefully controlling experimental variables and employing validated analytical techniques, high-quality, reproducible data can be obtained, facilitating the effective use of this compound in synthesis, purification, and formulation development.
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"quantum chemical calculations for Cyclobutanecarbohydrazide"
An In-depth Technical Guide to Quantum Chemical Calculations for Cyclobutanecarbohydrazide
Authored by: A Senior Application Scientist
Abstract
This compound is a molecule of significant interest, embodying a unique structural combination of a strained cyclobutane ring and a reactive carbohydrazide moiety. This structure makes it a valuable scaffold in medicinal chemistry and materials science. Understanding its electronic structure, reactivity, and conformational landscape is paramount for its rational application in drug design and molecular engineering. Quantum chemical calculations offer a powerful, atomistic-level lens to elucidate these properties. This guide provides a comprehensive, technically-grounded walkthrough of the theoretical principles and practical protocols for conducting quantum chemical investigations on this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the interpretation of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses.
Introduction: The Scientific Imperative
The cyclobutane ring, a four-membered carbocycle, is a recurring motif in numerous natural products and pharmacologically active compounds.[1] Its inherent ring strain influences molecular geometry and reactivity in ways that are distinct from more common five- and six-membered rings. When coupled with a carbohydrazide group (-CONHNH₂), a well-known pharmacophore and a versatile synthetic handle, the resulting molecule, this compound, presents a compelling target for computational study.[2]
Quantum chemical calculations allow us to move beyond empirical observation and build a predictive model of molecular behavior. For a molecule like this compound, this approach is invaluable for:
-
Predicting stable conformations: Identifying the lowest energy three-dimensional structure.
-
Mapping electronic properties: Understanding the distribution of electrons, which governs how the molecule interacts with other entities.[3]
-
Elucidating reactivity: Pinpointing the most likely sites for electrophilic and nucleophilic attack.[4][5]
-
Interpreting spectroscopic data: Assigning vibrational modes observed in IR and Raman spectra to specific molecular motions.[6][7]
This guide is structured to provide not just a protocol, but a field-proven framework for executing and interpreting these calculations with scientific rigor.
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[8][9]
-
Density Functional Theory (DFT): Unlike the more computationally expensive Hartree-Fock (HF) method, which neglects electron correlation, DFT incorporates it through an exchange-correlation functional.[9] The B3LYP hybrid functional is a workhorse in the field, known for providing reliable geometries and electronic properties for a wide range of organic systems.[10]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a robust choice for this system.
-
6-311: A triple-zeta basis set, providing a flexible description of the valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs (on oxygen and nitrogen) and potential non-covalent interactions.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are added to allow for non-spherical electron distribution, which is essential for correctly modeling bond angles in strained rings and polar groups.[11]
-
The Computational Workflow: A Validating Protocol
The following protocol outlines a self-validating workflow for the comprehensive analysis of this compound. Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.
Caption: A validated computational workflow for quantum chemical analysis.
Experimental Protocols
Step 1: Molecular Structure Input & Initial Optimization
-
Obtain the 3D coordinates of this compound. If unavailable, build the molecule using a graphical interface (e.g., GaussView, Avogadro). The CAS number is 98069-56-8.
-
Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.[11] This step is crucial for preventing calculation failures on highly strained or poorly constructed initial structures.
Step 2: Geometry Optimization
-
Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the method: B3LYP .
-
Specify the basis set: 6-311++G(d,p) .
-
Initiate the geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to find a structure that minimizes the total electronic energy.
Step 3: Vibrational Frequency Calculation (Protocol Validation)
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Crucial Validation Step: Analyze the output to ensure there are no imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable minimum. The presence of one requires returning to the optimization step with a perturbed geometry. The absence of imaginary frequencies confirms the optimized structure is a true local minimum on the potential energy surface.[12]
-
The calculated frequencies can be compared with experimental IR or Raman spectra to validate the accuracy of the computational model.[6]
Step 4: Single-Point Energy and Property Analysis
-
With the validated minimum-energy structure, perform a final single-point energy calculation. This generates the detailed wavefunction file needed for subsequent analyses.
-
From this wavefunction, derive the following properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.[13][14]
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface map to visualize electron-rich and electron-poor regions.[15][16][17]
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges and analyze donor-acceptor interactions to understand charge distribution and intramolecular stabilization.[18][19]
-
Data Presentation and Interpretation
The output of these calculations is a rich dataset that provides deep molecular insights.
Molecular Structure and Optimized Geometry
The first step is to define a clear atom numbering scheme to correlate calculated parameters with specific parts of the molecule.
Caption: Atom numbering scheme for this compound.
Table 1: Selected Optimized Geometrical Parameters (Representative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.558 | C1-C4-C5 | 115.8 |
| C4-C5 | 1.515 | C4-C5-O8 | 122.5 |
| C5=O8 | 1.221 | C4-C5-N7 | 116.3 |
| C5-N7 | 1.375 | O8-C5-N7 | 121.2 |
| N7-N6 | 1.401 | C5-N7-N6 | 120.9 |
Interpretation: The bond lengths and angles reflect a puckered cyclobutane ring and a planar amide-like carbohydrazide group. The C-C bond lengths within the ring are typical for cyclobutane derivatives.[20][21]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4][13] The energy gap between them (ΔE) is a critical indicator of molecular stability.[14]
Table 2: Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Description | Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.52 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.35 |
| ΔE (Gap) | ELUMO - EHOMO | 8.87 |
| Ionization Potential (I) | -EHOMO | 7.52 |
| Electron Affinity (A) | -ELUMO | -1.35 |
| Global Hardness (η) | (I - A) / 2 | 4.44 |
| Electronegativity (χ) | (I + A) / 2 | 3.09 |
| Electrophilicity Index (ω) | χ² / (2η) | 1.07 |
Interpretation:
-
The HOMO is typically localized on the -NHNH₂ group, specifically the lone pair of the terminal nitrogen (N6), indicating this is the primary site for nucleophilic attack.
-
The LUMO is often distributed over the carbonyl group (C5=O8), identifying it as the primary site for electrophilic attack.
-
A large HOMO-LUMO gap of 8.87 eV suggests high kinetic stability and low chemical reactivity, which can be a desirable trait for a drug scaffold.[22][23]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual guide to intermolecular interactions. It maps the electrostatic potential onto the electron density surface.[15][17]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophiles and hydrogen bond donors. For this compound, this region is strongly localized around the carbonyl oxygen (O8).[16][24]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, attractive to nucleophiles. These are found around the amine hydrogens (on N6) and the amide hydrogen (on N7).
-
Green/Yellow Regions (Neutral Potential): Typically found over the cyclobutane ring's C-H bonds.
The MEP is invaluable for predicting how the molecule will dock into a receptor active site, as complementary electrostatic patterns are a key driver of molecular recognition.[15]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[18]
-
Natural Atomic Charges: NBO calculates the charge localized on each atom. As expected, the oxygen and nitrogen atoms will carry significant negative charges, while the carbonyl carbon (C5) and the hydrogens attached to nitrogen will be positively charged. This quantifies the polarity of the molecule.
-
Hyperconjugative Interactions: NBO analysis can reveal stabilizing intramolecular interactions. A key interaction in this molecule is the delocalization of the lone pair electrons on N7 into the antibonding orbital of the C5=O8 bond (n → π*). This interaction, quantified by the second-order perturbation energy E(2), explains the partial double-bond character of the C5-N7 bond and the planarity of the amide group.[19][25]
Conclusion
The quantum chemical calculations detailed in this guide provide a robust, multi-faceted framework for characterizing this compound. By employing DFT with an appropriate functional and basis set, we can generate a reliable molecular model. The subsequent analysis of the optimized geometry, vibrational frequencies, frontier orbitals, MEP, and NBOs yields a comprehensive understanding of the molecule's stability, reactivity, and potential for intermolecular interactions. This knowledge is not merely academic; it provides actionable intelligence for drug development professionals seeking to design novel therapeutics and for scientists exploring the fundamental properties of strained ring systems.
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The Unveiling of Bio-Potential: A Technical Guide to the Biological Activity Screening of Cyclobutanecarbohydrazide
Foreword: Charting the Unexplored Territory of a Novel Scaffold
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. Cyclobutanecarbohydrazide, a molecule characterized by the fusion of a strained cyclobutane ring and a reactive hydrazide moiety, represents a largely uncharted territory in medicinal chemistry. The inherent ring strain of the cyclobutane could impart unique conformational rigidity and metabolic stability, while the hydrazide group is a well-established pharmacophore known to participate in various biological interactions. This technical guide provides a comprehensive, field-proven framework for the systematic biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid-to-follow template but rather a dynamic strategy, commencing with in silico predictions to inform a rational, multi-tiered in vitro screening cascade.
Part 1: The Strategic Blueprint - An In Silico First Approach
Before embarking on resource-intensive wet-lab experiments, a robust in silico assessment can provide invaluable insights into the potential biological activities and liabilities of this compound. This predictive step is crucial for hypothesis generation and for tailoring the subsequent experimental design.
Prediction of Activity Spectra for Substances (PASS)
The initial step involves the use of computational tools like PASS (Prediction of Activity Spectra for Substances) to forecast the likely biological activities of this compound based on its structural formula.[1][2] PASS analysis compares the structure of the query molecule against a vast database of known bioactive compounds and predicts a spectrum of potential pharmacological effects, mechanisms of action, and even toxicities.[3][4] The output is a list of probable activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. Activities with a high Pa value (typically > 0.7) are considered highly probable and should be prioritized for experimental validation.[3]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
Early assessment of the drug-like properties of this compound is critical to de-risk its development trajectory. A variety of free and commercial in silico tools are available to predict its ADMET profile.[5][6] These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities (e.g., carcinogenicity, mutagenicity).[7][8]
Part 2: The Experimental Cascade - A Multi-Faceted In Vitro Investigation
Guided by the in silico predictions, a tiered in vitro screening approach allows for a systematic and cost-effective evaluation of the biological activities of this compound. The following sections detail the core assays, explaining the rationale behind their selection and providing standardized protocols.
Tier 1: Foundational Broad-Spectrum Screening
This initial tier aims to cast a wide net to identify the most prominent biological activities of this compound.
The hydrazide moiety is a common feature in many antimicrobial agents. Therefore, assessing the antimicrobial potential of this compound against a panel of clinically relevant bacterial and fungal strains is a logical starting point.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial activity screening.
Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of a stock solution of this compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (ZOI) around each well in millimeters.
Protocol: Broth Microdilution Assay for MIC Determination
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
The unique structural features of this compound warrant an investigation into its potential cytotoxic effects against cancer cell lines.
Experimental Workflow: In Vitro Cytotoxicity Assays
Caption: Workflow for in vitro anticancer activity screening.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with Tris base.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the IC50 value.
The hydrazide functional group can possess hydrogen-donating capabilities, suggesting a potential for antioxidant activity.
Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
Protocol: ABTS Radical Cation Decolorization Assay
-
ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.
-
Reaction: Add different concentrations of this compound to the ABTS•+ solution.
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a specific incubation time.
-
Calculation: Express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).
Tier 2: Mechanistic and Target-Based Screening
Should promising activity be observed in Tier 1, the focus shifts to elucidating the mechanism of action and identifying specific molecular targets.
Based on the structure and in silico predictions, specific enzyme inhibition assays can be performed. For instance, the hydrazide moiety might interact with metalloenzymes or serine hydrolases.
Example: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reaction Setup: In a 96-well plate, pre-incubate AChE with various concentrations of this compound.
-
Substrate Addition: Add acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Kinetic Reading: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Example: Carbonic Anhydrase (CA) Inhibition Assay
-
Assay Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2.
-
Method: A common method involves monitoring the pH change of a buffer solution as CO2 hydrates. The rate of pH drop is proportional to the enzyme activity.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the rate of the reaction in the presence and absence of the compound.
Part 3: Data Interpretation and Path Forward
The culmination of this screening cascade will be a rich dataset that provides a comprehensive biological activity profile of this compound.
Data Summary and Prioritization
The quantitative data from the various assays should be compiled into clear and concise tables for easy comparison.
Table 1: Hypothetical Biological Activity Profile of this compound
| Assay Type | Target/Organism | Endpoint | Result (e.g., IC50, MIC, ZOI) |
| Antimicrobial | Staphylococcus aureus | MIC | 16 µg/mL |
| Escherichia coli | MIC | > 128 µg/mL | |
| Candida albicans | ZOI | 12 mm | |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | 25 µM |
| A549 (Lung Cancer) | IC50 | 78 µM | |
| Antioxidant | DPPH Scavenging | IC50 | 150 µM |
| ABTS Scavenging | TEAC | 0.8 | |
| Enzyme Inhibition | Acetylcholinesterase | IC50 | 5 µM |
| Carbonic Anhydrase II | IC50 | > 100 µM |
Structure-Activity Relationship (SAR) Insights
The initial screening of the parent molecule, this compound, lays the foundation for future structure-activity relationship (SAR) studies. Active "hits" from this initial screen can serve as a starting point for the synthesis of analogues to probe the contributions of the cyclobutane ring and the hydrazide moiety to the observed biological activity.[9][10][11][12]
Concluding Remarks and Future Directions
This technical guide has outlined a systematic and scientifically rigorous approach to the biological activity screening of this compound. By integrating in silico predictions with a multi-tiered in vitro experimental workflow, researchers can efficiently and effectively uncover the therapeutic potential of this novel chemical entity. Positive results from this comprehensive screening will pave the way for more advanced preclinical studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy and safety assessments. The journey from a novel scaffold to a potential therapeutic agent is long and challenging, but a well-designed initial screening campaign, as detailed herein, is the critical first step towards realizing that potential.
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Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of Cyclobutanecarbohydrazide
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of cyclobutanecarbohydrazide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the Fischer esterification of cyclobutanecarboxylic acid to yield ethyl cyclobutanecarboxylate, followed by its subsequent hydrazinolysis using hydrazine hydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed characterization methods, and critical safety protocols. The self-validating nature of the protocol is emphasized through clear purification steps and spectroscopic analysis, ensuring the reliable formation of the target compound.
Introduction and Synthesis Strategy
This compound is a key intermediate in the synthesis of various pharmaceutical agents and novel chemical entities. Its rigid cyclobutane core combined with the reactive hydrazide moiety makes it an attractive scaffold for introducing specific conformational constraints and functional group handles in drug design.
The synthetic strategy detailed herein is a classic and reliable two-step sequence. This approach was chosen for its high efficiency, use of readily available starting materials, and straightforward purification procedures.
-
Step 1: Fischer Esterification. Cyclobutanecarboxylic acid is converted to its corresponding ethyl ester. This reaction is an acid-catalyzed equilibrium process. By using an excess of the alcohol (ethanol), which also serves as the solvent, the equilibrium is driven towards the product side, maximizing the yield of the ester intermediate.[1][2]
-
Step 2: Hydrazinolysis. The purified ethyl cyclobutanecarboxylate is then reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction readily converts the ester into the desired this compound, which often precipitates from the reaction mixture upon cooling, simplifying its isolation.[3][4]
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis of this compound.
Materials and Reagents
Proper preparation and handling of all materials are crucial for the success and safety of the synthesis.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| Cyclobutanecarboxylic Acid | C₅H₈O₂ | 100.12 | 3721-95-7 | Corrosive, Combustible liquid |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Severely Corrosive |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 7803-57-8 | Toxic, Carcinogen, Corrosive[5][6] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely Flammable |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Minimal |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Minimal |
| Deuterated Solvents (e.g., DMSO-d₆) | - | - | - | Minimal |
Detailed Experimental Protocol
Part 1: Synthesis of Ethyl Cyclobutanecarboxylate
This stage employs the Fischer esterification to convert the starting carboxylic acid into an ester intermediate, which is more susceptible to nucleophilic attack by hydrazine in the subsequent step.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 100 mmol).
-
Reagent Addition: Add absolute ethanol (100 mL). The large excess of ethanol acts as both a reagent and the solvent, driving the reaction equilibrium toward the ester product.[2]
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise. This is an exothermic process; addition should be slow. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[1]
-
Reflux: Heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Work-up - Quenching: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Work-up - Neutralization: Combine the organic layers and wash sequentially with water (100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl cyclobutanecarboxylate as a colorless oil. The product is often pure enough for the next step, but can be further purified by vacuum distillation if necessary.
Part 2: Synthesis of this compound
The ester intermediate is converted to the final hydrazide product. Hydrazine is a potent nucleophile that readily attacks the ester carbonyl.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude ethyl cyclobutanecarboxylate (assuming ~100 mmol theoretical yield) in absolute ethanol (120 mL).
-
Reagent Addition: Add hydrazine hydrate (7.5 mL, ~150 mmol, 1.5 equivalents) dropwise to the stirred solution. A slight excess of hydrazine ensures the complete consumption of the ester.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress can be monitored by TLC.
-
Product Isolation: After the reaction is complete, cool the mixture in an ice bath. The product, this compound, is a solid and should precipitate out of the solution.
-
Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Purification and Characterization
Validation of the product's identity and purity is a critical final step.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a high-purity crystalline solid.
Spectroscopic Characterization: The structure of the synthesized compound must be confirmed using standard spectroscopic methods.[7][8]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.0 (s, 1H, -C(O)NH-), ~4.2 (s, 2H, -NH₂), ~2.8-3.0 (m, 1H, -CH-C(O)), ~1.8-2.2 (m, 6H, cyclobutane -CH₂-). The broad singlets for the NH protons are exchangeable with D₂O.[9][10] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~175 (C=O), ~40 (-CH-C(O)), ~25 (2 x -CH₂-), ~18 (-CH₂-). |
| IR (ATR) | ν (cm⁻¹): 3300-3400 (N-H stretching, two bands for -NH₂), ~3200 (N-H stretch, amide), ~1640 (C=O stretch, amide I), ~1530 (N-H bend, amide II). |
| Mass Spec (ESI+) | m/z: Calculated for C₅H₁₁N₂O⁺ [M+H]⁺: 115.0866; Found: ~115.1. |
Overall Experimental Workflow
The entire process, from initial setup to final analysis, is summarized in the following workflow diagram.
Caption: Step-by-step workflow for the synthesis and analysis.
Safety Precautions
All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[11] Avoid inhalation of vapors and any skin contact.[5][6] Work with hydrazine hydrate in a fume hood and have a safety shower and eyewash station readily accessible.[11][12] All waste containing hydrazine must be quenched and disposed of according to institutional guidelines.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns upon contact. Handle with extreme care.
-
Flammable Solvents: Diethyl ether and ethanol are highly flammable. Ensure no open flames or spark sources are present during their use.
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. The protocol is designed to be self-validating, with clear instructions for reaction execution, work-up, purification, and spectroscopic confirmation of the final product. By explaining the rationale behind key procedural steps and emphasizing critical safety measures, this guide provides researchers with a robust framework for producing this important chemical intermediate for applications in drug discovery and organic synthesis.
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Application Notes and Protocols for the Use of Cyclobutanecarbohydrazide in Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of Cyclobutanecarbohydrazide as a precursor for the synthesis of novel, conformationally constrained peptide building blocks. While not a direct participant in standard peptide coupling reactions, this compound serves as a valuable starting material for creating a unique γ-amino acid, Fmoc-3-(aminomethyl)cyclobutane-1-carboxylic acid (Fmoc-Acbc-OH). The incorporation of this building block into peptide sequences imparts significant structural rigidity, a desirable attribute in peptidomimetic design for enhancing biological activity, metabolic stability, and target selectivity. This document outlines a proposed synthetic pathway for the Fmoc-Acbc-OH building block, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for the structural characterization of the resulting cyclobutane-containing peptides.
Introduction: The Rationale for Conformational Constraint
The biological function of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often suffer from proteolytic degradation and possess high conformational flexibility, which can limit their therapeutic potential.[1] The introduction of non-natural, conformationally restricted amino acids is a powerful strategy to overcome these limitations.[2] The cyclobutyl moiety, due to its puckered and rigid nature, acts as a potent structural scaffold.[2] Its incorporation into a peptide backbone can pre-organize the peptide into a specific secondary structure, such as a turn or a helical motif, thereby reducing the entropic penalty upon binding to a biological target and enhancing proteolytic resistance.[3][4]
This compound (C₅H₁₀N₂O) is a commercially available and stable compound that serves as an excellent starting point for the synthesis of cyclobutane-containing amino acids. This guide details its transformation into a ready-to-use building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties of this compound
A foundational understanding of the starting material is critical for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 98069-56-8 | |
| Molecular Formula | C₅H₁₀N₂O | |
| Molecular Weight | 114.15 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 79-80 °C | |
| Storage | Room temperature, in a dark place under an inert atmosphere |
Safety and Handling
This compound is classified as acutely toxic if swallowed. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, are mandatory. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P405: Store locked up. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
(Data sourced from supplier safety data sheets)
Synthesis of the Fmoc-Acbc-OH Building Block
The core of this application lies in the conversion of this compound into an orthogonally protected amino acid suitable for SPPS. We propose a robust, multi-step synthetic pathway.
Step 1: Curtius Rearrangement to Cyclobutylamine Precursor
The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid derivative (in this case, the carbohydrazide, which can be converted to an acyl azide in situ) into a primary amine via an isocyanate intermediate.[1][5]
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add triethylamine (TEA, 1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Azide Formation: Slowly add diphenylphosphoryl azide (DPPA, 1.1 eq) to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Rearrangement and Trapping: Add tert-butanol (t-BuOH, 5.0 eq) to the flask. Heat the reaction mixture to 80-90 °C and reflux for 12-16 hours. The acyl azide will rearrange to cyclobutyl isocyanate, which is subsequently trapped by t-BuOH to form the Boc-protected amine.
-
Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product (Boc-cyclobutylamine) by column chromatography on silica gel.
Causality: The use of DPPA provides a safe, one-pot method to generate the acyl azide from the hydrazide, which then undergoes thermal rearrangement. Trapping the highly reactive isocyanate intermediate with t-BuOH directly yields the Boc-protected amine, which is stable and suitable for the subsequent synthetic steps.
Step 2: Conversion to Fmoc-3-(aminomethyl)cyclobutane-1-carboxylic acid (Fmoc-Acbc-OH)
This step involves a series of standard organic transformations to build the final amino acid structure. A plausible, though unoptimized, route is presented.
-
Boc Deprotection: Treat the Boc-cyclobutylamine with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding cyclobutylamine as a TFA salt.
-
Coupling to a Carboxylic Acid Moiety: Couple the resulting amine with a protected dicarboxylic acid derivative, such as mono-tert-butyl malonate, using a standard peptide coupling reagent like HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).
-
Hydrolysis: Selectively hydrolyze the tert-butyl ester under acidic conditions to yield the free carboxylic acid.
-
Fmoc Protection: Protect the primary amine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) under basic conditions to yield the final product, Fmoc-3-(aminomethyl)cyclobutane-1-carboxylic acid (Fmoc-Acbc-OH) .
-
Purification: Purify the final compound by crystallization or column chromatography.
Incorporation of Fmoc-Acbc-OH into Peptides via SPPS
The synthesized Fmoc-Acbc-OH can be incorporated into any peptide sequence using standard automated or manual Fmoc-SPPS protocols.[4]
Standard SPPS Protocol
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected standard amino acids
-
Fmoc-Acbc-OH
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or equivalent.
-
Activation Base: DIEA
-
Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Repeat once.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).
-
Amino Acid Coupling (Standard AA or Fmoc-Acbc-OH):
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Note: For the sterically hindered Fmoc-Acbc-OH, a double coupling or extended coupling time may be necessary to ensure complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin as in step 3.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the resin with DMF (x5), DCM (x3), and Methanol (x3), then dry under vacuum.
-
Cleavage and Global Deprotection: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of Cyclobutane-Containing Peptides
The successful synthesis and structural impact of the Acbc moiety must be confirmed through rigorous analytical techniques.
| Technique | Purpose | Expected Observations |
| RP-HPLC | Purity assessment and purification | A single major peak indicating a pure compound. The retention time will be influenced by the overall peptide hydrophobicity. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | The observed mass should match the calculated theoretical mass of the peptide containing the Acbc residue. |
| NMR Spectroscopy (¹H, COSY, TOCSY, NOESY) | Sequence verification and conformational analysis | Characteristic signals for the cyclobutane ring protons. NOE cross-peaks can reveal spatial proximities, providing evidence for specific folded structures induced by the Acbc residue.[3][4] High-resolution NMR can distinguish between cis and trans isomers, which adopt different folding patterns.[3] |
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis | The CD spectrum will indicate the presence of ordered secondary structures (e.g., helices, turns) versus a random coil. A defined conformational preference is often observed in peptides containing cyclobutane amino acids.[1] |
Applications and Future Directions
The incorporation of the Acbc building block derived from this compound offers a powerful tool for medicinal chemists and peptide scientists.
-
Enhanced Proteolytic Stability: The rigid, non-natural structure can sterically hinder the approach of proteases, increasing the peptide's in vivo half-life.
-
Improved Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the Acbc moiety can enhance binding affinity to the target receptor and improve selectivity over other receptors.
-
Development of Novel Therapeutics: Cyclobutane-containing peptides have been investigated as inhibitors of metallocarboxypeptidases and as cell-penetrating peptides for drug delivery.[2][4]
Future work will focus on the synthesis of stereoisomerically pure versions of Fmoc-Acbc-OH to investigate the distinct structural and biological effects of cis and trans configurations within the peptide backbone.
References
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. [Link]
-
Folding peptides studied by NMR. SeRMN – NMR Service at UAB. [Link]
-
Curtius Rearrangement. Wikipedia. [Link]
-
Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. PMC - NIH. [Link]
-
Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. PubMed. [Link]
-
Synthesis of a conformationally constrained δ-amino acid building block. PubMed. [Link]
-
Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC - NIH. [Link]
-
Cyclobutane-containing peptides. ElectronicsAndBooks. [Link]
Sources
- 1. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
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- 3. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 4. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"Cyclobutanecarbohydrazide as a linker in bioconjugation"
Application Notes & Protocols
Topic: Cyclobutanecarbohydrazide: A Novel Scaffold for Bioconjugation and Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic linkage of biomolecules to payloads such as drugs, probes, or nanoparticles is a cornerstone of modern biotechnology and medicine. The linker itself is a critical determinant of the conjugate's stability, efficacy, and pharmacokinetic properties. This document introduces this compound as a novel, structurally distinct linker for bioconjugation. By combining the well-established, pH-sensitive chemistry of a hydrazide moiety with the rigid, three-dimensional geometry of a cyclobutane core, this linker offers unique potential for creating next-generation bioconjugates, including Antibody-Drug Conjugates (ADCs). We provide a detailed overview of the underlying chemistry, potential benefits, and comprehensive protocols for its application.
Introduction: The Critical Role of Linkers in Bioconjugation
Bioconjugation is the chemical strategy of covalently attaching molecules to biomolecules like proteins, antibodies, or nucleic acids.[1] This process creates hybrid molecules with new functionalities, pivotal for applications ranging from diagnostic assays to targeted therapeutics like ADCs.[][3] The linker connecting the biomolecule to the payload is not merely a spacer but a functional component that dictates the success of the conjugate.
An ideal linker should:
-
Remain stable in systemic circulation to prevent premature payload release.
-
Allow for efficient payload release at the target site (e.g., within a tumor cell).
-
Possess favorable physicochemical properties that do not adversely affect the biomolecule's function.
-
Be synthetically accessible and allow for controlled, site-specific conjugation.
Hydrazone linkers, formed by the reaction of a hydrazide with an aldehyde or ketone, are a prominent class of cleavable linkers.[][3] They are prized for their relative stability at physiological pH (~7.4) and their susceptibility to hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), enabling targeted intracellular drug release.[3]
The this compound Advantage
While traditional hydrazide linkers are often based on flexible aliphatic or aromatic chains, we propose the use of a cyclobutane core. The cyclobutane motif is an underutilized but highly attractive scaffold in medicinal chemistry.[4][5] Its incorporation into a linker backbone offers several compelling advantages:
-
Structural Rigidity and 3D Geometry: Unlike flexible linkers, the puckered, three-dimensional structure of the cyclobutane ring provides a conformationally restricted scaffold.[5][6] This can precisely control the spatial relationship between the biomolecule and the payload, potentially improving target binding and reducing interactions with off-target molecules.
-
Enhanced Metabolic Stability: The cyclobutane ring is relatively inert and can improve the metabolic stability of adjacent chemical groups, a desirable trait for increasing the in vivo half-life of a bioconjugate.[4][6][7]
-
Improved Physicochemical Properties: Incorporating sp³-rich scaffolds like cyclobutane can lead to improved solubility and reduced planarity compared to aromatic linkers, which can be beneficial for the overall properties of the conjugate.[4]
-
Hydrophobic Pocket Filling: The defined geometry of the cyclobutane linker can be exploited to fit into specific hydrophobic pockets on target proteins, potentially enhancing selectivity.[6]
By merging this rigid core with a terminal carbohydrazide group, the This compound linker emerges as a tool for creating well-defined, stable, and pH-sensitive bioconjugates.
The Chemistry of Hydrazone Ligation
The core of this application is the formation of a hydrazone bond. This is a condensation reaction between the hydrazide group (-CO-NH-NH₂) of the linker and a carbonyl group (an aldehyde or ketone) on a biomolecule.[3][8]
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon, forming a carbinolamine intermediate.
-
Acid-catalyzed dehydration of the intermediate to yield the stable hydrazone C=N bond.
The optimal pH for hydrazone formation is typically between 4.5 and 5.5, which strikes a balance between ensuring the hydrazide is sufficiently nucleophilic and facilitating the acid-catalyzed dehydration step.[9] Recent advances have shown that aniline can act as an efficient catalyst for this reaction, allowing it to proceed more efficiently at or near neutral pH.[8]
Workflow for Hydrazone-based Bioconjugation
Caption: General workflow for ADC synthesis.
Stability and Cleavage
The stability of the resulting hydrazone bond is a key feature. While more stable than a simple imine (Schiff base), hydrazones are generally more labile than oxime linkages.[10][11][12] This makes them particularly suitable for applications requiring controlled release.
-
At Physiological pH (~7.4): The hydrazone bond is relatively stable, ensuring the integrity of the bioconjugate during circulation in the bloodstream.[3]
-
At Acidic pH (4.5 - 6.0): The equilibrium shifts towards hydrolysis, cleaving the C=N bond and releasing the payload. This is the desired mechanism inside endosomes and lysosomes of target cells.[3]
Comparative Hydrolytic Stability
The choice of linkage can be tuned based on the desired stability profile. Oximes, formed from alkoxyamine precursors, offer significantly greater stability than hydrazones.[9][11]
| Linkage Type | Precursors | Relative Hydrolysis Rate (k_rel) | Key Feature |
| Methylhydrazone | Aldehyde + Methylhydrazine | ~600 | Acid-cleavable, suitable for drug release[9] |
| Acetylhydrazone | Aldehyde + Acetylhydrazide | ~300 | Acid-cleavable[9] |
| Semicarbazone | Aldehyde + Semicarbazide | ~160 | Acid-cleavable[9] |
| Oxime | Aldehyde + Alkoxyamine | 1 | Highly stable, preferred for permanent linkages[9][10] |
| Table 1: Relative rates of hydrolysis for different C=N conjugates, highlighting the higher lability of hydrazones compared to oximes. Data adapted from Kalia and Raines (2008).[9][10] |
Experimental Protocols
The following protocols provide a framework for using a this compound-Payload construct to conjugate to a monoclonal antibody (mAb).
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol describes the mild oxidation of the carbohydrate moieties on a mAb to generate reactive aldehyde groups.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab, IgG) in PBS, pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 6.0
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
-
Glycerol
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer (PBS, pH 6.0) using a desalting column to remove any amine-containing buffers (like Tris). Adjust the antibody concentration to 5-10 mg/mL.
-
Periodate Preparation: Prepare a fresh 100 mM solution of sodium meta-periodate in the Reaction Buffer. Keep it protected from light.
-
Oxidation Reaction: Add a calculated amount of the periodate solution to the antibody solution to achieve a final concentration of 1-2 mM. (A 20-50 fold molar excess over the antibody is a good starting point).
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quenching (Optional but Recommended): To quench excess periodate, add glycerol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.
-
Purification: Immediately remove excess periodate and byproducts by passing the solution through a desalting column, eluting with PBS, pH 7.4. The resulting antibody now contains aldehyde groups and is ready for conjugation.
Protocol 2: Conjugation of this compound-Payload to Aldehyde-Activated Antibody
Materials:
-
Aldehyde-activated mAb (from Protocol 1)
-
This compound-Payload construct (dissolved in DMSO or DMF)
-
Conjugation Buffer: PBS, pH 7.4 (or an acetate buffer pH 5.5 for faster kinetics)
-
Aniline (optional, as catalyst)
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Prepare Linker-Payload: Dissolve the this compound-Payload construct in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
Reaction Setup: In a reaction tube, add the aldehyde-activated mAb.
-
Add Linker-Payload: Add a 20-100 fold molar excess of the Linker-Payload stock solution to the antibody solution. The final concentration of organic solvent should ideally be below 10% (v/v) to maintain protein integrity.
-
Catalysis (Optional): For reactions at neutral pH, aniline can be added to a final concentration of 10-20 mM to catalyze the reaction.[8]
-
Incubation: Incubate the reaction for 2-16 hours at room temperature or 4°C with gentle mixing. The optimal time should be determined empirically.
-
Purification: After incubation, purify the resulting Antibody-Drug Conjugate (ADC) from unreacted Linker-Payload and other impurities. SEC is commonly used for this purpose. HIC can be used to separate species with different drug-to-antibody ratios (DAR).
-
Characterization: Characterize the final ADC for DAR, aggregation, and purity using techniques like UV-Vis spectroscopy, HIC-HPLC, and SDS-PAGE.
Reaction Diagram
Caption: Hydrazone Ligation Reaction.
Conclusion
This compound represents a promising new class of linkers for bioconjugation. It synergistically combines the predictable, pH-sensitive cleavage of a hydrazone bond with the structural and metabolic advantages of a cyclobutane scaffold. This linker provides a valuable tool for researchers developing advanced bioconjugates, offering a unique handle to control spacing, rigidity, and stability. The protocols outlined here provide a robust starting point for the exploration and application of this novel chemical entity in the pursuit of more effective targeted therapies and diagnostic agents.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
-
Crisalli, P., & Kool, E. T. (2013). Oximes and hydrazones in bioconjugation: mechanism and catalysis. Accounts of chemical research, 46(11), 2642-53. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-6. Available at: [Link]
-
AxisPharm. (n.d.). Hydrazide PEG. Available at: [Link]
-
Wuts, P. G. M. (2016). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(1), 17-29. Available at: [Link]
-
ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]
-
Adumeau, P., et al. (2016). Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry. Chemical Society Reviews, 45(23), 6597-6618. Available at: [Link]
-
Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(42), 11091-11102. Available at: [Link]
-
An, Z. (Ed.). (2017). Therapeutic Monoclonal Antibodies: From Bench to Clinic. John Wiley & Sons. Available at: [Link]
-
AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Available at: [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(51), e202201407. Available at: [Link]
-
Crisalli, P., & Kool, E. T. (2013). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 113(7), 5671-5701. Available at: [Link]
-
Interchim. (n.d.). Hydrazido-PEG bifunctional crosslinkers. Available at: [Link]
-
Wuts, P. G. M. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
-
ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... Available at: [Link]
-
MabPlex. (n.d.). Bioconjugation application notes. Available at: [Link]
-
Biela, A., et al. (2019). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 10(6), 929-938. Available at: [Link]
-
Wiessler, M., et al. (2016). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 21(4), 406. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075-1101. Available at: [Link]
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- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatizing Molecules with Cyclobutanecarbohydrazide
Introduction: The Strategic Advantage of the Cyclobutane Moiety in Molecular Derivatization
In the landscape of modern drug discovery and analytical chemistry, the strategic modification of molecules to enhance their detectability, stability, or biological activity is a cornerstone of innovation. Among the diverse array of derivatizing agents, those incorporating unique carbocyclic scaffolds have garnered significant attention. Cyclobutanecarbohydrazide emerges as a particularly compelling reagent, offering a blend of reactive functionality and a structurally significant cyclobutane core.
The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to impart favorable pharmacological properties. Its rigid, puckered conformation provides a level of conformational restraint that can enhance binding affinity to biological targets and improve metabolic stability.[1][2][3] Unlike more flexible aliphatic chains, the cyclobutane scaffold can orient pharmacophoric groups in a more defined spatial arrangement, a critical factor in rational drug design.[3][4] This application note provides a comprehensive guide to the utilization of this compound for the derivatization of carbonyl-containing molecules, detailing the underlying chemical principles, step-by-step protocols, and analytical characterization methods.
Chemical Principle: The Nucleophilic Addition of this compound to Carbonyls
The derivatization process hinges on the classic reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone) to form a hydrazone. This reaction is a prime example of a nucleophilic addition to the carbonyl carbon.
The reaction mechanism is initiated by the nucleophilic attack of the terminal nitrogen atom of the this compound onto the electrophilic carbonyl carbon of the target molecule. This is typically followed by a proton transfer and the elimination of a water molecule to yield the stable cyclobutanecarbohydrazone derivative. The formation of the C=N double bond in the hydrazone is the key linkage in this derivatization. To facilitate this reaction, it is often carried out under mildly acidic conditions, which serve to activate the carbonyl group towards nucleophilic attack.[5]
Diagram of the Derivatization Workflow
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
Application Notes and Protocols: The Utility of Cyclobutanecarbohydrazide in Modern Heterocyclic Synthesis
Abstract
Cyclobutanecarbohydrazide is emerging as a valuable building block in medicinal and materials chemistry. Its unique structural features—a reactive hydrazide moiety for heterocyclic ring formation and a strained cyclobutane ring—offer a compelling combination for creating novel chemical entities. The cyclobutane motif can enhance metabolic stability, reduce planarity, and provide a unique three-dimensional vector for exploring chemical space, making it a desirable feature in drug candidates.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds, including 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. We present detailed mechanistic insights, validated experimental protocols, and a discussion of the causality behind procedural choices, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. The carbohydrazide functional group (-CONHNH₂) is a particularly potent synthon, serving as a versatile precursor for a variety of nitrogen-containing heterocycles.[2] When appended to a cyclobutane ring, it creates a reagent, this compound, with distinct advantages:
-
Reactivity: The terminal -NH₂ group of the hydrazide is a strong nucleophile, while the adjacent -NH- can participate in cyclization reactions, making it ideal for forming five- and six-membered rings.
-
Structural Rigidity: The puckered, three-dimensional structure of the cyclobutane ring provides conformational restriction, which can be crucial for optimizing binding interactions with biological targets.[1]
-
Physicochemical Properties: The cyclobutane moiety can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while improving properties like lipophilicity and metabolic stability.[1]
This document will detail the synthesis of three major classes of heterocycles starting from this compound, providing both the theoretical framework and practical, step-by-step protocols.
Caption: Structure of this compound highlighting its key reactive sites.
Application Note I: Synthesis of 2-Cyclobutyl-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for ester and amide functionalities due to its hydrolytic stability and ability to act as a hydrogen bond acceptor.[3][4] The most common route from a carbohydrazide involves cyclodehydration of a 1,2-diacylhydrazine intermediate or direct cyclization with a one-carbon synthon.
Mechanistic Rationale
The formation of 1,3,4-oxadiazoles from this compound can be achieved through several pathways. A prevalent method involves the initial acylation of the terminal nitrogen of the hydrazide, followed by acid- or reagent-mediated cyclodehydration. Alternatively, reaction with reagents like carbon disulfide or cyanogen bromide provides the necessary second carbon atom and facilitates cyclization directly.
For instance, reacting this compound with an acyl chloride (R-COCl) would yield the N-cyclobutyl-N'-acylhydrazine. This intermediate, upon heating with a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride, undergoes intramolecular cyclization and elimination of water to form the 2-cyclobutyl-5-substituted-1,3,4-oxadiazole.[3][5]
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Protocol 2.1: POCl₃-Mediated Synthesis of 2-Cyclobutyl-5-phenyl-1,3,4-oxadiazole
This protocol describes a classic and robust method for cyclodehydration. The causality for using POCl₃ lies in its powerful dehydrating capability, which facilitates the ring closure of the diacylhydrazine intermediate under relatively harsh conditions.
Step-by-Step Methodology:
-
Intermediate Synthesis:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add benzoyl chloride (1.05 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting hydrazide.
-
Pour the mixture into ice-cold water and collect the precipitated solid (1-benzoyl-2-cyclobutanecarbonylhydrazine) by filtration. Wash with cold water and dry under vacuum.
-
-
Cyclization:
-
To the dried intermediate from the previous step, add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
The solid product will precipitate. Collect it by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-cyclobutyl-5-phenyl-1,3,4-oxadiazole.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The absence of N-H protons in the NMR spectrum is a key indicator of successful cyclization.
Application Note II: Synthesis of 3-Cyclobutyl-Pyrazoles
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, widely recognized for their diverse pharmacological activities.[6] The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is the most fundamental and reliable method for their preparation.[7]
Mechanistic Rationale
The reaction proceeds via a two-step sequence. First, the more reactive nucleophilic -NH₂ group of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate yields the stable, aromatic pyrazole ring.[7][8] The choice of which nitrogen attacks which carbonyl first can influence the regioselectivity if the dicarbonyl is unsymmetrical.
Caption: General workflow for the Knorr synthesis of pyrazoles.
Protocol 3.1: Acetic Acid-Catalyzed Synthesis of 3-Cyclobutyl-5-methyl-1H-pyrazole
This protocol uses acetylacetone (a 1,3-dicarbonyl) and a catalytic amount of acid to promote the condensation and cyclization. Acetic acid is a suitable catalyst as it is strong enough to protonate the carbonyl oxygen, activating it for nucleophilic attack, but mild enough to avoid significant side reactions.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq), acetylacetone (2,4-pentanedione, 1.1 eq), and ethanol (20 mL).
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
-
Reaction Execution:
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.
-
Maintain the reflux for 3-5 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add cold water (30 mL) to the residue, which should induce precipitation of the crude product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and air dry.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system like ethanol/water or purified by column chromatography on silica gel.
-
Self-Validation: Characterization by NMR will confirm the structure. The presence of a broad singlet corresponding to the pyrazole N-H proton and the disappearance of the hydrazide N-H protons are indicative of product formation. Mass spectrometry will confirm the molecular weight.
Application Note III: Synthesis of 4-Amino-5-cyclobutyl-1,2,4-triazole-3-thiol
1,2,4-Triazoles are another class of heterocycles with immense importance in pharmacology and agrochemicals.[9] A common and efficient route to functionalized 4-amino-1,2,4-triazoles involves the reaction of a carbohydrazide with carbon disulfide to form a dithiocarbazate salt, which is then cyclized with hydrazine.
Mechanistic Rationale
This synthesis is a multi-step, one-pot process. First, this compound reacts with carbon disulfide in a basic medium (like KOH) to form a potassium dithiocarbazate salt. The base is crucial as it deprotonates the hydrazide, increasing its nucleophilicity towards the electrophilic carbon of CS₂. This salt is then reacted with hydrazine hydrate. The hydrazine acts as a dinucleophile, first displacing the potassium hydrosulfide group and then undergoing intramolecular cyclization with the carbonyl carbon, followed by dehydration to yield the stable 4-amino-1,2,4-triazole-3-thiol ring system.[10]
Caption: Workflow for the synthesis of 4-amino-1,2,4-triazole-3-thiol.
Protocol 4.1: One-Pot Synthesis of 4-Amino-5-cyclobutyl-4H-1,2,4-triazole-3-thiol
This one-pot protocol is efficient as it avoids the isolation of intermediates, saving time and improving overall yield.
Step-by-Step Methodology:
-
Dithiocarbazate Formation:
-
Dissolve potassium hydroxide (KOH, 1.2 eq) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add carbon disulfide (CS₂, 1.1 eq) dropwise over 30 minutes. A yellow precipitate of the potassium dithiocarbazate salt should form. Stir for an additional 1-2 hours at room temperature.
-
-
Cyclization:
-
To the stirred suspension, add hydrazine hydrate (80% solution, 2.0 eq).
-
Fit the flask with a reflux condenser and gently heat the mixture to reflux. Hydrogen sulfide (H₂S) gas will evolve (ensure the reaction is performed in a well-ventilated fume hood).
-
Continue refluxing for 4-6 hours, at which point the evolution of H₂S should cease and the color of the precipitate may change.
-
-
Work-up and Purification:
-
Cool the reaction mixture and reduce the solvent volume by half via rotary evaporation.
-
Pour the concentrated mixture into ice-cold water (50 mL).
-
Acidify the solution to pH 5-6 with dilute hydrochloric acid (HCl) or acetic acid. This will protonate the thiol and cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum.
-
Recrystallize from ethanol to afford the pure triazole.
-
Self-Validation: The product can exist in thione-thiol tautomeric forms. IR spectroscopy should show a C=S stretching band. ¹H NMR will show characteristic peaks for the cyclobutyl protons and a signal for the amino (-NH₂) group.
Summary of Protocols and Conditions
| Heterocycle Target | Key Reagents | Catalyst/Solvent | Conditions | Typical Yield Range |
| 1,3,4-Oxadiazole | Benzoyl Chloride, POCl₃ | Pyridine, neat POCl₃ | 0 °C to RT, then reflux | 65-85% |
| Pyrazole | Acetylacetone | Acetic Acid / Ethanol | Reflux (80 °C) | 70-90% |
| 1,2,4-Triazole-thiol | CS₂, KOH, Hydrazine | Ethanol | 0 °C to RT, then reflux | 60-80% |
Conclusion
This compound serves as a highly effective and strategic starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles are robust, mechanistically understood, and readily adaptable. By leveraging the unique combination of the reactive hydrazide moiety and the structurally significant cyclobutane ring, researchers can efficiently generate novel molecules with promising applications in drug discovery and materials science.
References
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Application Notes and Protocols: Cyclobutanecarbohydrazide as a Versatile Scaffold for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide introduces Cyclobutanecarbohydrazide as a novel, versatile scaffold for applications in click chemistry, with a primary focus on bioorthogonal hydrazone ligation. We will explore the unique chemical properties imparted by the cyclobutane ring and the carbohydrazide functional group, and how their combination offers distinct advantages in bioconjugation and drug development. Detailed, field-proven protocols for the application of this compound in labeling biomolecules will be provided, along with insights into the causality behind experimental choices. Furthermore, we will discuss the characterization of the resulting conjugates and explore future directions for this promising reagent, including its potential in strain-promoted click reactions.
Introduction: The Untapped Potential of a Strained Scaffold
In the ever-expanding toolkit of click chemistry, the choice of linker can be as critical as the ligation chemistry itself. The ideal linker should not only provide the necessary reactive handles but also possess physicochemical properties that favorably influence the stability, solubility, and biological activity of the resulting conjugate. This compound, a simple yet elegant molecule, presents itself as a compelling candidate for such a role.
The cyclobutane ring, with its inherent strain energy of 26.3 kcal mol−1, offers a rigid, three-dimensional scaffold that can enforce specific spatial orientations of conjugated molecules.[1] This is in stark contrast to the often-flexible alkyl chains commonly used as linkers. This conformational rigidity can be advantageous in applications such as drug-target interaction studies, where precise control over the distance and orientation between a payload and its target is paramount.
The carbohydrazide moiety, on the other hand, is a well-established functional group in bioorthogonal chemistry. It readily reacts with aldehydes and ketones to form a stable hydrazone linkage under mild, physiological conditions.[2][3][4] This reaction is highly chemoselective, proceeding with high yield in the complex milieu of biological systems without interfering with native biochemical processes.[5][6]
This application note will, for the first time, detail the practical application of this compound as a bifunctional linker, leveraging the established reactivity of the hydrazide group for bioconjugation.
The Chemistry: Hydrazone Ligation with this compound
The core of this application lies in the reaction between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone) on a target molecule to form a stable hydrazone bond.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The reaction is typically acid-catalyzed, with an optimal pH range of 5.0-6.0 for uncatalyzed reactions.[7] However, the use of catalysts such as aniline can significantly accelerate the reaction at neutral pH.[4][8][9]
Caption: Mechanism of hydrazone formation.
Advantages of the Cyclobutane Scaffold
-
Conformational Rigidity: The puckered conformation of the cyclobutane ring provides a structurally defined spacer, which can be beneficial for maintaining the biological activity of conjugated molecules.
-
Hydrophobicity: The cyclobutane moiety introduces a degree of hydrophobicity, which can be tuned by further functionalization of the ring.
-
Chemical Stability: The C-C bonds of the cyclobutane ring are stable under a wide range of chemical and biological conditions.
Experimental Protocols
The following protocols provide a framework for the use of this compound in the labeling of a generic aldehyde-modified protein. These should be optimized for specific applications.
Materials and Equipment
-
Aldehyde-modified protein (e.g., generated by periodate oxidation of a glycoprotein)[15]
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5 or 0.1 M Sodium Phosphate, pH 7.0
-
Aniline (optional catalyst)
-
Quenching reagent (e.g., excess acetone or a small molecule aldehyde)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC))[16]
-
Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer (MS), SDS-PAGE)[17][18][19]
Protocol: Protein Labeling with this compound
This protocol describes the reaction between an aldehyde-modified protein and this compound.
-
Preparation of Reactant Stock Solutions:
-
Dissolve the aldehyde-modified protein in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in the reaction buffer.
-
If using a catalyst, prepare a 200 mM stock solution of aniline in the reaction buffer.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the protein solution with a 10-50 fold molar excess of the this compound stock solution.
-
If using aniline as a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[8]
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C with gentle mixing.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture at different time points using SDS-PAGE or Mass Spectrometry. A successful conjugation will result in a shift in the molecular weight of the protein.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a 100-fold molar excess of a quenching reagent (e.g., acetone) to react with any remaining this compound.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules using a desalting column or SEC.[16]
-
For higher purity, RP-HPLC can be employed.
-
-
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: Determine the protein concentration and, if a chromophoric payload is attached to the cyclobutane ring, the degree of labeling.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Confirm the covalent modification and determine the exact mass of the conjugate, which allows for the calculation of the labeling efficiency.[19]
-
SDS-PAGE: Visualize the increase in molecular weight of the labeled protein compared to the unlabeled control.
-
Functional Assays: Perform relevant biological assays to ensure that the conjugation has not compromised the function of the protein.[17]
-
Caption: Experimental workflow for protein labeling.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for hydrazone ligation. These values should be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 7.5 | Lower pH favors uncatalyzed reaction; neutral pH is better for catalyzed reactions and protein stability. |
| Molar Excess of this compound | 10 - 100 fold | Higher excess can drive the reaction to completion but may require more extensive purification. |
| Aniline Catalyst Concentration | 10 - 100 mM | Aniline significantly accelerates the reaction at neutral pH.[8] |
| Reaction Time | 2 - 24 hours | Dependent on temperature, concentrations, and catalyst use. |
| Temperature | 4°C - 25°C | Lower temperatures can help maintain protein stability during longer incubations. |
Future Directions: Cyclobutane in Strain-Promoted Click Chemistry
While this guide has focused on the well-established hydrazone ligation, the strained nature of the cyclobutane ring opens up exciting possibilities for its use in other forms of click chemistry. The synthesis of functionalized cyclobutenes for tetrazine ligation has been reported, demonstrating the potential of four-membered rings in strain-promoted inverse-electron-demand Diels-Alder (iEDDA) reactions.[20][21]
Future research could explore the synthesis of this compound derivatives containing a double bond within the ring (cyclobutenecarbohydrazide). Such a molecule could serve as a dual-functional click reagent, participating in both hydrazone ligation and strain-promoted cycloadditions with tetrazines or other dienes.[22][23] This would enable the development of novel, orthogonal labeling strategies.
Conclusion
This compound is a promising and versatile reagent for click chemistry applications. Its unique combination of a rigid, strained cyclobutane scaffold and a bioorthogonal carbohydrazide handle provides a valuable tool for researchers in bioconjugation, drug development, and materials science. The detailed protocols and insights provided in this application note are intended to facilitate the adoption of this novel reagent and inspire further innovation in the field of click chemistry.
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- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 11. N-terminal dual protein functionalization by strain-promoted alkyne–nitrone cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Experimental Setup of Cyclobutanecarbohydrazide Reactions
Introduction: The Strategic Value of the Cyclobutane Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold, offering a unique combination of conformational rigidity and three-dimensional complexity.[1][2] Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can significantly enhance binding affinity and selectivity for biological targets. Its incorporation into drug candidates has been shown to improve metabolic stability, modulate pharmacokinetic profiles, and provide access to deep hydrophobic pockets within protein active sites.[1] Notable examples of marketed drugs containing this moiety, such as Carboplatin and Boceprevir, underscore the therapeutic potential of cyclobutane derivatives.[2]
Cyclobutanecarbohydrazide, as a derivative, combines the structural advantages of the cyclobutane ring with the versatile reactivity of the hydrazide functional group. Hydrazides are key synthetic intermediates, readily participating in a variety of chemical transformations to form a diverse array of heterocyclic compounds, which are themselves cornerstones of many pharmaceutical agents.[3][4] This guide provides detailed protocols and mechanistic insights for the synthesis and key reactions of this compound, tailored for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is most commonly achieved through the hydrazinolysis of an activated cyclobutanecarboxylic acid derivative, typically an ester. The following protocol describes a general and reliable method for this transformation.
Protocol 1: Synthesis of this compound from Ethyl Cyclobutanecarboxylate
Materials:
-
Ethyl cyclobutanecarboxylate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyclobutanecarboxylate (1.0 eq).
-
Add absolute ethanol to dissolve the ester (approximately 5-10 mL per gram of ester).
-
To this solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford a white solid.
Expected Yield: 70-90%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of this compound is reported to be 79-80 °C.
Key Reactions of this compound
The hydrazide moiety of this compound is a versatile functional group that can undergo a variety of important chemical transformations. The following sections detail the protocols for two of the most common and synthetically useful reactions: pyrazole synthesis and N-acylation.
Pyrazole Synthesis via Knorr Cyclocondensation
The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[2][5] This reaction provides a straightforward route to highly substituted pyrazole derivatives incorporating the cyclobutane scaffold.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid (catalyst)
-
Ethanol
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60 °C to increase the rate if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Expected Yield: 65-85%
Mechanism of Knorr Pyrazole Synthesis:
The reaction proceeds through a series of condensation and cyclization steps. The more nucleophilic nitrogen of the hydrazide attacks one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and another dehydration step lead to the formation of the aromatic pyrazole ring.[2][6]
Caption: Workflow for Knorr Pyrazole Synthesis.
N-Acylation of this compound
N-acylation of hydrazides is a fundamental transformation that introduces an additional acyl group, leading to the formation of N,N'-diacylhydrazines. These products are valuable intermediates in organic synthesis and can exhibit interesting biological activities.
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (1.2 eq) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Add the acylating agent (acetic anhydride or acetyl chloride, 1.1 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the product by recrystallization or column chromatography.
Expected Yield: 80-95%
Mechanism of N-Acylation:
The N-acylation of a hydrazide with an acylating agent like acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the anhydride. This is followed by the departure of the leaving group (acetate) to yield the N-acylated product. The reaction is often catalyzed by a base, which deprotonates the hydrazide to increase its nucleophilicity.
Caption: Mechanism of N-Acylation of a Hydrazide.
Data Summary Table
The following table summarizes the key parameters for the described protocols. Note that the expected yields are illustrative and may vary depending on the specific reaction conditions and scale.
| Protocol | Reaction Type | Starting Material | Key Reagents | Typical Solvent | Reaction Time | Expected Yield |
| 1 | Hydrazinolysis | Ethyl cyclobutanecarboxylate | Hydrazine hydrate | Ethanol | 4-8 h | 70-90% |
| 2 | Knorr Pyrazole Synthesis | This compound | Acetylacetone, Acetic acid | Ethanol | 12-24 h | 65-85% |
| 3 | N-Acetylation | This compound | Acetic anhydride, Triethylamine | Dichloromethane | 2-4 h | 80-95% |
Troubleshooting and Safety Considerations
-
Protocol 1: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction can be exothermic upon addition of hydrazine; ensure slow, dropwise addition.
-
Protocol 2: Acetic acid is corrosive. Handle with care. If the reaction is slow, gentle heating can be applied, but excessive heat may lead to side products.
-
Protocol 3: Acylating agents like acetyl chloride and acetic anhydride are corrosive and lachrymatory. They react violently with water. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The workup with aqueous solutions should be performed carefully to quench any unreacted acylating agent.
Conclusion
This compound serves as a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols outlined in this guide provide a solid foundation for the preparation and subsequent derivatization of this compound. The inherent reactivity of the hydrazide moiety, coupled with the unique structural features of the cyclobutane ring, offers a rich platform for the generation of diverse molecular libraries for biological screening. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of products are paramount for successful outcomes.
References
-
Wuts, P. G. M. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 53-67. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1341. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2009). Synthesis and reactions of new pyrazole derivatives. REAL-J, 23(1), 1-12. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & pharmaceutical bulletin, 50(1), 124-126. [Link]
-
Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1621. [Link]
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 124-126. [Link]
-
Mahmood, A., & Siddiqui, H. L. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 839-853. [Link]
-
Arora, D., Kumar, R., Kumar, V., & Singh, R. (2019). NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy. Frontiers in immunology, 10, 203. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Bouzroura, M., Djerourou, A., & Hamdi, M. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC, (v), 230-241. [Link]
-
REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]
Sources
Application Note & Protocol: A Scalable Two-Step Synthesis of Cyclobutanecarbohydrazide for Research Applications
Introduction: The Utility of the Cyclobutyl Moiety
Cyclobutanecarbohydrazide is a valuable chemical intermediate, primarily utilized as a building block in medicinal chemistry and novel material synthesis. The cyclobutane ring, a "bioisostere" for other cyclic and acyclic structures, imparts unique conformational rigidity and metabolic stability to drug candidates.[1] Its derivatives are key components in the synthesis of various biologically active compounds.[1] The hydrazide functional group further extends its utility, serving as a versatile handle for constructing more complex molecules, such as heterocycles, or for conjugation to other entities.
This application note provides a robust, detailed, and scalable two-step protocol for the synthesis of this compound, starting from the commercially available cyclobutanecarboxylic acid. The described methodology is designed for safe and efficient production at the gram-scale, suitable for typical research and early-stage development needs. We emphasize the causality behind procedural choices and provide comprehensive safety guidelines, particularly concerning the handling of hydrazine hydrate.
Synthetic Strategy: Efficiency and Scalability
The selected synthetic route involves two sequential, high-yielding reactions:
-
Fischer Esterification: Conversion of cyclobutanecarboxylic acid to its corresponding ethyl ester using an excess of ethanol and a catalytic amount of sulfuric acid. This is a classic, cost-effective, and scalable method for ester synthesis.
-
Hydrazinolysis: Reaction of the intermediate ethyl cyclobutanecarboxylate with hydrazine hydrate to yield the final product, this compound. This transformation is typically clean and efficient for converting esters to their corresponding hydrazides.[2]
This two-step approach is advantageous for scale-up because it avoids the use of expensive or highly specialized reagents, proceeds under moderate conditions, and simplifies purification, as the final product conveniently precipitates from the reaction mixture upon cooling.
Process Workflow and Logic
The overall process is designed for straightforward execution in a standard laboratory setting.
Sources
Application Notes and Protocols: Cyclobutanecarbohydrazide as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif for medicinal chemists. Its inherent ring strain and unique three-dimensional geometry offer a distinct advantage over more traditional, planar aromatic systems. Incorporation of a cyclobutane moiety can lead to improved metabolic stability, enhanced binding affinity to biological targets, and a favorable toxicity profile. When this promising scaffold is functionalized with a reactive and versatile carbohydrazide group, the resulting building block, Cyclobutanecarbohydrazide , becomes a powerful tool for the synthesis of diverse and biologically active molecules.
This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its synthetic utility, highlighting key reactions and providing detailed protocols for the synthesis of hydrazone derivatives, which are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1]
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 98069-56-8 | |
| Molecular Formula | C₅H₁₀N₂O | |
| Molecular Weight | 114.15 g/mol | |
| Appearance | Solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | |
| Safety | Danger. H301: Toxic if swallowed. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
Note on Handling: Due to its toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Applications: The Gateway to Bioactive Hydrazones
The primary utility of this compound in drug discovery lies in its facile conversion to a wide array of N-acylhydrazones. The carbohydrazide moiety readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone linkages (-C=N-NH-C=O). This reaction is typically acid-catalyzed and proceeds with high efficiency.
The resulting cyclobutane-bearing hydrazones are of significant interest due to the established broad-spectrum biological activities of the hydrazone functional group, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1] The cyclobutane ring further enhances the drug-like properties of these molecules by introducing a rigid, three-dimensional element that can favorably interact with biological targets.
Sources
Application Notes & Protocols: Cyclobutanecarbohydrazide Functionalization of Nanoparticles for Advanced Drug Delivery
Introduction: The Strategic Advantage of Cyclobutanecarbohydrazide in Nanoparticle Bio-conjugation
In the landscape of targeted drug delivery and advanced biomedical applications, the surface functionalization of nanoparticles is a critical determinant of efficacy, stability, and specificity.[1] The choice of linker chemistry dictates the nanoparticle's interaction with biological systems, its drug release profile, and its overall therapeutic potential. This compound emerges as a sophisticated and highly strategic linker for nanoparticle functionalization, offering a unique combination of structural rigidity and pH-sensitive drug conjugation capabilities.
The cyclobutane moiety provides a conformationally restricted scaffold, which can contribute to more defined and predictable interactions with target molecules.[2] Unlike flexible linkers, the puckered structure of cyclobutane can orient conjugated molecules in a consistent manner, potentially enhancing binding affinity and specificity.[2] Furthermore, the carbohydrazide functional group is a versatile handle for the covalent attachment of therapeutic payloads, particularly those containing aldehyde or ketone moieties, through the formation of a hydrazone bond.[3] This bond is notably stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic microenvironments of tumors or within endosomal/lysosomal compartments (pH 4.5-6.5), enabling targeted, intracellular drug release.[4][5][6][7]
This guide provides a comprehensive overview of the principles and protocols for the successful functionalization of nanoparticles with this compound, tailored for researchers, scientists, and drug development professionals.
The Underlying Chemistry: Hydrazone Bond Formation and pH-Dependent Hydrolysis
The core of this functionalization strategy lies in the reaction between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone) on a drug molecule or targeting ligand. This reaction forms a hydrazone linkage, a class of imine that is significantly more stable than those formed from simple amines (Schiff bases).[7]
The stability of the hydrazone bond is influenced by the electronic properties of the substituents on both the hydrazide and the carbonyl compound. The key feature for drug delivery applications is its pH-lability. The hydrolysis of the hydrazone bond is acid-catalyzed. At neutral pH, the rate of hydrolysis is slow, ensuring the integrity of the nanoparticle-drug conjugate in systemic circulation. However, upon exposure to an acidic environment, the rate of hydrolysis increases significantly, leading to the cleavage of the bond and the release of the conjugated molecule.[4][5]
Experimental Protocols
This section details the step-by-step methodologies for the functionalization of two common types of nanoparticles: gold nanoparticles (AuNPs) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Protocol 1: Functionalization of Carboxylated Gold Nanoparticles
This protocol describes the covalent attachment of this compound to gold nanoparticles that have been pre-functionalized with a carboxyl-terminated ligand (e.g., mercaptoundecanoic acid). The conjugation is achieved through a carbodiimide coupling reaction.[8][9][10]
Materials and Reagents:
-
Carboxylated Gold Nanoparticles (AuNPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Step-by-Step Methodology:
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated AuNPs in MES buffer.
-
Add EDC and NHS to the AuNP suspension. The molar excess of EDC/NHS over the available carboxyl groups should be optimized, but a starting point of 100-fold molar excess is recommended.
-
Incubate the mixture for 30 minutes at room temperature with gentle rotation to form NHS-activated esters on the nanoparticle surface.
-
-
Conjugation with this compound:
-
Dissolve this compound in PBS (pH 7.4).
-
Add the this compound solution to the activated AuNP suspension. A 1000-fold molar excess of hydrazide over AuNPs is a suggested starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
Purify the functionalized AuNPs by centrifugation using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents and byproducts.
-
Resuspend the final this compound-functionalized AuNPs in the desired buffer for storage or further use.
-
Protocol 2: Functionalization of PLGA Nanoparticles
This protocol outlines the functionalization of PLGA nanoparticles, which inherently possess terminal carboxyl groups.
Materials and Reagents:
-
PLGA Nanoparticles
-
This compound
-
EDC and NHS
-
Organic Solvent (e.g., acetone)
-
Aqueous Phase (e.g., deionized water or buffer)
-
Dialysis membrane or centrifugal filtration devices
Step-by-Step Methodology:
-
PLGA Nanoparticle Preparation (if not pre-formed):
-
Activation of PLGA Carboxyl Groups:
-
Conjugation Reaction:
-
Add a solution of this compound in a suitable buffer to the activated PLGA nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the functionalized PLGA nanoparticles by repeated centrifugation and resuspension in deionized water or by dialysis against deionized water to remove unreacted reagents.
-
Visualization of Workflows
Caption: General workflows for the functionalization of gold and PLGA nanoparticles.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to assess the properties of the modified nanoparticles.
| Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) | A slight increase in hydrodynamic diameter and a low PDI, indicating monodisperse particles. |
| Zeta Potential | Surface charge | A shift in zeta potential upon conjugation, reflecting the change in surface chemistry. |
| Transmission Electron Microscopy (TEM) | Size, morphology, and dispersity | Visualization of nanoparticle size and shape, confirming no significant aggregation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Appearance of characteristic peaks for the amide bond formed and the hydrazide group. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Detection of nitrogen from the hydrazide group on the nanoparticle surface. |
Application Example: pH-Responsive Drug Release
Once the nanoparticles are functionalized with this compound, they can be conjugated with a drug molecule containing an aldehyde or ketone group.
Caption: Schematic of drug conjugation and pH-triggered release.
A typical protocol for drug conjugation would involve incubating the hydrazide-functionalized nanoparticles with the carbonyl-containing drug in a slightly acidic buffer (pH ~6.0) to facilitate hydrazone formation. Subsequent purification would remove any unconjugated drug. The drug release profile can then be assessed by incubating the drug-loaded nanoparticles in buffers of different pH (e.g., pH 7.4 and pH 5.0) and measuring the amount of released drug over time using techniques like HPLC.
Conclusion and Future Perspectives
This compound offers a compelling strategy for the functionalization of nanoparticles, providing a rigid and stable linker that can be exploited for pH-responsive drug delivery. The protocols outlined in this guide provide a foundation for researchers to develop and characterize their own this compound-functionalized nanoparticle systems. Future work in this area may focus on the synthesis of bifunctional cyclobutane linkers to incorporate both a hydrazide group for drug conjugation and a targeting ligand for enhanced cell-specific delivery. The inherent properties of the cyclobutane scaffold make it an attractive building block for creating the next generation of sophisticated nanomedicines.
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Click Reaction Functionalization of Hydroxylated Nanoparticles by Cyclic Azasilanes for Colloidal Stability in Oilfield Applications. (2021). Scirp.org. [Link]
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Passive Conjugation of Antibodies to i-colloid 40 nm Gold. IMRA America. [Link]
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Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides. (2014). PubMed. [Link]
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PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1. PMC - NIH. [Link]
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-
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Reaction scheme of Con-A conjugation with PLGA nanoparticles by stable... ResearchGate. [Link]
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Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2015). PMC - NIH. [Link]
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(A) Activation of PLGA using NHS; (B) conjugation of p -maleimido... ResearchGate. [Link]
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Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. (2022). PMC - NIH. [Link]
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Application Note: High-Throughput Screening for Novel Histone Deacetylase (HDAC) Inhibitors using Cyclobutanecarbohydrazide as a Core Scaffold
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust, fluorescence-based high-throughput screening (HTS) protocol to identify and characterize novel inhibitors of Class I and II Histone Deacetylases (HDACs), using Cyclobutanecarbohydrazide as a representative scaffold. Given the precedence of the hydrazide moiety as an effective zinc-binding group in numerous HDAC inhibitors, this document provides the scientific rationale and a detailed methodology for a primary screen and subsequent dose-response validation.[1][2][3][4][5][6] The protocols are designed for researchers in drug discovery and chemical biology to efficiently screen compound libraries based on the this compound core.
Introduction to this compound and HDAC Inhibition
This compound is a small molecule featuring a cyclobutane ring and a carbohydrazide functional group. While the specific biological targets of this compound are not extensively documented, its chemical structure is of significant interest in medicinal chemistry. The cyclobutane motif can impart conformational rigidity, potentially improving a compound's potency and selectivity for its biological target.[7] More importantly, the hydrazide group is a known zinc-binding group (ZBG), a critical pharmacophoric feature for the inhibition of zinc-dependent enzymes.[1][4][8][9]
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[10][11] This deacetylation leads to chromatin condensation and transcriptional repression.[11] Dysregulation of HDAC activity is implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention.[12][13][14]
The catalytic activity of Class I, II, and IV HDACs is dependent on a zinc ion (Zn²⁺) located in the active site.[9][12][15] Many potent HDAC inhibitors function by chelating this zinc ion, thereby blocking the enzyme's catalytic activity. The hydrazide moiety, present in this compound, has been successfully incorporated into potent and selective HDAC inhibitors, where it is proposed to coordinate with the active site zinc ion.[2][3][5][16] This provides a strong scientific basis for screening this compound and its derivatives as potential HDAC inhibitors.
This application note describes a common and reliable method for HTS of HDAC inhibitors: a two-step fluorogenic assay.[10][17][18][19] In this assay, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine. A developer enzyme, which specifically cleaves the deacetylated substrate, then releases a fluorophore. The resulting fluorescence is directly proportional to HDAC activity.[17][18][19] Therefore, a decrease in fluorescence indicates inhibition of the HDAC enzyme.
Assay Principle and Workflow
The screening process is divided into a primary single-concentration screen to identify initial "hits," followed by a secondary dose-response screen to confirm activity and determine the potency (IC₅₀) of the confirmed hits.
Visual Representation of the HTS Workflow for HDAC Inhibitor Screening
Caption: High-Throughput Screening Workflow for this compound-based HDAC inhibitors.
Materials and Reagents
-
HDAC Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3 (Class I) are recommended for initial screening.[20]
-
HDAC Fluorogenic Substrate: e.g., Boc-Lys(Ac)-AMC.
-
Developer: e.g., Trypsin.
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[19]
-
Stop Solution: e.g., Trichostatin A (a known potent HDAC inhibitor) for control wells.[7]
-
Compound Plates: this compound and its derivatives dissolved in 100% DMSO.
-
Assay Plates: Black, flat-bottom 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: A microplate reader capable of fluorescence detection (e.g., Excitation 355 nm, Emission 460 nm).
Experimental Protocols
PART 1: Primary High-Throughput Screen (Single 10 µM Concentration)
This protocol is designed to rapidly assess a large number of compounds to identify potential HDAC inhibitors.
1. Reagent Preparation:
- Thaw all reagents on ice.
- Prepare fresh dilutions of HDAC enzyme and substrate in cold assay buffer immediately before use. The optimal concentrations should be determined empirically but typically range from 1-5 ng/µL for the enzyme and 10-50 µM for the substrate.
- Prepare the developer solution in assay buffer.
2. Compound Plating:
- Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the 10 mM compound stock in DMSO to the assay plates. This will result in a final assay concentration of 10 µM in a 5 µL total volume.
- Include control wells:
- Negative Control (0% Inhibition): Wells with DMSO only.
- Positive Control (100% Inhibition): Wells with a saturating concentration of Trichostatin A (e.g., 10 µM).
3. Assay Procedure:
- Add 2.5 µL of diluted HDAC enzyme solution to all wells.
- Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.
- Incubate for 60 minutes at 37°C.
- Add 2.5 µL of the HDAC substrate to initiate the reaction.
- Incubate for 30 minutes at 37°C.
- Add 5 µL of the developer solution to each well.
- Incubate for 15-20 minutes at 37°C.
- Read the fluorescence on a microplate reader (Excitation: 355 nm, Emission: 460 nm).
4. Data Analysis and Hit Selection:
- The percentage of inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
- Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
- Compounds exhibiting inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as "hits" for further confirmation.
PART 2: Secondary Screen - Dose-Response and IC₅₀ Determination
This protocol is used to confirm the activity of hits from the primary screen and to determine their potency.
1. Compound Plating:
- Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.
- Transfer the diluted compounds to the assay plates.
2. Assay Procedure:
- The assay is performed as described in the primary screen protocol.
3. Data Analysis:
- Calculate the % inhibition for each concentration of the compound.
- Plot the % inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Data Presentation
The results from the dose-response analysis should be tabulated for clear comparison of the potency of different this compound derivatives.
| Compound ID | Scaffold | R-Group Modification | IC₅₀ (µM) |
| CBH-001 | This compound | - | > 100 |
| CBH-002 | " | Phenyl | 15.2 |
| CBH-003 | " | 4-Chlorophenyl | 8.7 |
| CBH-004 | " | 3,4-Dimethoxyphenyl | 5.1 |
| Trichostatin A | - | - | 0.002 |
Table 1: Hypothetical dose-response data for a series of this compound derivatives against HDAC1.
Scientific Rationale for Experimental Choices
-
Choice of Fluorescence-Based Assay: This format is highly amenable to HTS due to its simplicity (mix-and-read), high sensitivity, and lack of radioactive materials.[10][22]
-
Use of Trichostatin A as a Control: Trichostatin A is a well-characterized, potent, and reversible inhibitor of Class I and II HDACs, making it an ideal positive control for assay validation and performance monitoring.[7][17]
-
Inclusion of a Developer Step: The two-step enzymatic reaction (deacetylation followed by cleavage) provides an amplification of the signal and allows for a robust and sensitive readout of HDAC activity.[18]
-
Z'-Factor Calculation: This statistical parameter is essential for validating the quality and reliability of an HTS assay, ensuring that the screening window between positive and negative controls is sufficient to confidently identify hits.[21][23]
Visualizing the Proposed Mechanism of Action
The inhibitory activity of this compound derivatives is hypothesized to stem from the coordination of the hydrazide moiety with the zinc ion in the HDAC active site.
Caption: Proposed chelation of the active site Zn²⁺ ion by the hydrazide moiety.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for conducting high-throughput screening campaigns to identify and characterize novel HDAC inhibitors based on the this compound scaffold. The scientific rationale, grounded in the established role of hydrazides as zinc-binding groups, supports the potential of this compound class as a valuable starting point for the development of new epigenetic modulators. By following these detailed procedures, researchers can efficiently advance their drug discovery programs targeting histone deacetylases.
References
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Zinc binding groups for histone deacetylase inhibitors. PubMed Central.[Link]
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Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. PubMed Central.[Link]
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Computational Exploration of Zinc Binding Groups for HDAC Inhibition. ACS Publications.[Link]
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Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI.[Link]
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Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. ACS Publications.[Link]
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Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. MDPI.[Link]
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HDAC Fluorogenic Assay Kit (Green). BPS Bioscience.[Link]
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Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega.[Link]
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Probing the mechanisms of hydrazide-based HDAC inhibitors binding to HDAC3 using Gaussian accelerated molecular dynamics (GaMD) simulations. PubMed.[Link]
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(PDF) Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. ResearchGate.[Link]
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HDAC Fluorogenic Assay Kit (Green), AMS.50034. Amsbio.[Link]
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High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. PubMed Central.[Link]
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Histone Deacetylase (HDAC) Assay Services. Reaction Biology.[Link]
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Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv.[Link]
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Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia. PubMed Central.[Link]
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A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library. AACR Journals.[Link]
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Hydrazides as Inhibitors of Histone Deacetylases. PubMed.[Link]
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Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. ACS Publications.[Link]
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Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. PubMed Central.[Link]
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Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL. PubMed Central.[Link]
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Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. PubMed Central.[Link]
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Bifunctional Conjugates with Potent Inhibitory Activity Towards Cyclooxygenase and Histone Deacetylase. PubMed Central.[Link]
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Investigating Potential Cancer Therapeutics: Insight into Histone Deacetylases (HDACs) Inhibitions. MDPI.[Link]
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Application Notes & Protocols: Cyclobutanecarbohydrazide as a Ligand in Coordination Chemistry
Abstract: This document provides a comprehensive technical guide on the use of hydrazide-based ligands in coordination chemistry, with a specific focus on the potential role of cyclobutanecarbohydrazide. While direct literature on this compound is sparse, this guide extrapolates from the well-established chemistry of analogous aroyl- and alkyl-hydrazides to provide robust protocols and theoretical frameworks. We will explore the synthesis of hydrazide ligands, their coordination to metal centers, detailed characterization techniques, and potential applications in catalysis and medicinal chemistry. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to guide researchers in this promising area of inorganic chemistry.
Introduction: The Versatility of Hydrazide Ligands
Hydrazide-containing molecules are a cornerstone of modern coordination chemistry. Characterized by the functional group -C(=O)NHNH₂, they are exceptionally versatile ligands for several key reasons. Their ability to exist in keto-enol tautomeric forms allows for different coordination modes, most commonly as a neutral keto form or a deprotonated enol form.[1] This structural flexibility enables them to act as monodentate or, more frequently, as bidentate chelating agents, binding to metal ions through the carbonyl oxygen and the terminal amino nitrogen to form stable five-membered rings.[2][3]
The electronic and steric properties of the resulting metal complexes can be finely tuned by modifying the substituent attached to the carbonyl group. While extensive research has focused on aroylhydrazones, the use of cycloalkyl moieties like cyclobutane remains a nascent field. The cyclobutane ring is expected to impart unique steric constraints and electronic properties to the resulting metal complexes, potentially influencing their stability, solubility, and reactivity in novel ways. These complexes have shown significant promise in diverse fields, including catalysis, materials science, and the development of new therapeutic agents with enhanced biological activity compared to the free ligands.[4][5]
Ligand Synthesis: A General Approach
The synthesis of a hydrazide ligand is typically a straightforward condensation reaction between an ester and hydrazine hydrate. This protocol outlines the synthesis of a model alkyl hydrazide, which can be adapted for this compound.
Protocol 2.1: Synthesis of this compound
Objective: To synthesize the this compound ligand from its corresponding ester.
Materials:
-
Methyl cyclobutanecarboxylate
-
Hydrazine hydrate (N₂H₄·H₂O), 80% solution
-
Absolute Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl cyclobutanecarboxylate (1 equivalent) in 30 mL of absolute ethanol.
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Scientist's Note: A slight excess of hydrazine hydrate is used to drive the reaction to completion. The reaction is typically exothermic; a slow addition helps control the temperature.
-
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add 30 mL of deionized water and 30 mL of dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Isolation: Collect the organic (DCM) layer. Wash the aqueous layer twice more with 15 mL portions of DCM. Combine all organic extracts.
-
Scientist's Note: This extraction step removes unreacted hydrazine hydrate and other water-soluble impurities.
-
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate for 15-20 minutes. Filter the solution to remove the drying agent.
-
Final Product: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the solid this compound product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Synthesis of a Metal-Hydrazide Complex
The coordination of a hydrazide ligand to a metal salt is typically performed in a suitable solvent, yielding the metal complex as a precipitate.
Protocol 3.1: Synthesis of a Cu(II)-Cyclobutanecarbohydrazide Complex
Objective: To synthesize a representative transition metal complex using this compound and a Copper(II) salt.
Materials:
-
This compound (prepared in Protocol 2.1)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (MeOH)
-
Beakers and magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in 20 mL of warm methanol in a 100 mL beaker with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve Copper(II) chloride dihydrate (1 equivalent) in 10 mL of methanol.
-
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution.
-
Scientist's Note: A 2:1 ligand-to-metal molar ratio is often used to promote the formation of bis-chelated complexes, which are common for Cu(II).[4] A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours to ensure the completion of the reaction.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid several times with small portions of cold methanol to remove any unreacted starting materials.[6]
-
Drying: Dry the complex in a vacuum oven at 50-60°C for several hours. The final product should be a stable, colored powder.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and structure of the synthesized ligand and its metal complex.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for elucidating the coordination mode of the ligand.
-
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool to confirm the coordination of the hydrazide ligand. Upon complexation, the stretching frequency of the carbonyl group (ν(C=O)) is expected to shift to a lower wavenumber (typically by 15-30 cm⁻¹), indicating its coordination to the metal ion.[7] Simultaneously, the N-H stretching vibration (ν(N-H)) may also shift, and new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds may appear at lower frequencies (typically < 600 cm⁻¹).[8][9]
-
UV-Visible Spectroscopy: The electronic spectrum of the metal complex provides information about the geometry of the coordination environment. For a Cu(II) complex, d-d transitions are expected, which are typically broad and appear in the visible region, providing evidence for an octahedral or distorted octahedral geometry.[9][10]
-
¹H NMR Spectroscopy: While the ligand can be readily characterized by ¹H NMR, the analysis of paramagnetic complexes (like many Cu(II) complexes) can be challenging due to significant peak broadening. For diamagnetic complexes (e.g., Zn(II), Cd(II)), a downfield shift of the -NH proton signal upon coordination provides strong evidence of the nitrogen atom's involvement in bonding.[11]
Data Summary: Expected Spectroscopic Shifts
| Compound | Key FT-IR Bands (cm⁻¹) | Key UV-Vis Bands (nm) |
| This compound (Ligand) | ν(N-H): ~3300-3200ν(C=O): ~1650-1630 | π→π: ~220-280 |
| [Cu(Ligand)₂Cl₂] (Complex) | ν(N-H): Shiftedν(C=O): ~1620-1600ν(Cu-N): ~450-420ν(Cu-O): ~550-520 | π→π (ligand): ~230-290d-d transitions: ~600-800 |
Visualizing Coordination and Workflow
Diagrams can effectively illustrate the chemical principles and experimental processes involved.
Diagram 5.1: Ligand Tautomerism and Coordination
Caption: Workflow for the synthesis and characterization of metal-hydrazide complexes.
Potential Applications
The unique structural features of metal-hydrazide complexes make them candidates for a range of applications.
-
Catalysis: Metal complexes derived from hydrazone and hydrazide ligands have been successfully employed as catalysts in various organic transformations. For instance, Cu(II) aroylhydrazone complexes have shown high efficiency in the oxidation of cyclohexane under mild conditions. [12][13]Similarly, cobalt and zinc complexes have been investigated for the cycloaddition of CO₂ with epoxides to form valuable cyclic carbonates. [14][15]The specific steric profile of a cyclobutane-based ligand could offer unique selectivity in such catalytic processes.
-
Medicinal Chemistry: A significant body of research highlights the therapeutic potential of metal-hydrazide complexes. Coordination to a metal ion often enhances the biological activity of the parent hydrazide ligand, leading to potent antimicrobial, antifungal, and anticancer agents. [4][16][17]The mechanism of action is often attributed to the complex's ability to interact with biological targets like DNA and essential enzymes, or to generate reactive oxygen species. [4][18]The development of new metallodrugs from ligands like this compound could provide novel therapeutic strategies against resistant pathogens and cancer cell lines.
Conclusion
While this compound itself is an under-explored ligand, the foundational principles of hydrazide coordination chemistry provide a clear and reliable roadmap for its investigation. The protocols and characterization methods detailed in this guide offer a robust starting point for researchers and drug development professionals. By synthesizing and characterizing metal complexes of this novel ligand, new opportunities may emerge in the rational design of advanced catalysts and next-generation metallodrugs. The unique steric and electronic contributions of the cyclobutane moiety warrant further exploration to unlock its full potential in the vast landscape of coordination chemistry.
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- Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. (2018). Brieflands.
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- Intro to Coordin
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Application Notes and Protocols: The Role of Cyclobutane Moieties in Agrochemical Synthesis
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
The following guide, therefore, pivots to address the broader, established importance of the constituent moieties of Cyclobutanecarbohydrazide—the cyclobutane ring and the hydrazide functional group —in the design and synthesis of modern agrochemicals. This approach provides a foundational understanding of why a molecule like this compound holds potential as a valuable, albeit currently underdocumented, synthon in agrochemical development. We will explore the established roles of these structural features and provide generalized synthetic strategies that a researcher might consider when incorporating a cyclobutane ring into a potential agrochemical candidate.
Part 1: The Strategic Importance of the Cyclobutane Ring in Agrochemical Design
The cyclobutane ring, a four-membered carbocycle, is increasingly recognized as a valuable structural motif in the design of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its incorporation into a molecular scaffold can impart several desirable properties:
-
Metabolic Stability: The strained ring system of cyclobutane can influence the metabolic fate of a molecule, often leading to increased stability against enzymatic degradation in target pests or the environment.
-
Three-Dimensionality: The non-planar nature of the cyclobutane ring allows for the creation of molecules with well-defined three-dimensional shapes. This is crucial for precise binding to target enzymes or receptors in pests, enhancing efficacy and selectivity.
-
Novel Chemical Space: The inclusion of a cyclobutane moiety allows chemists to explore novel areas of chemical space, potentially leading to the discovery of new modes of action and overcoming resistance to existing agrochemicals.[1]
-
Conformational Rigidity: The rigid structure of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for biological activity.
A notable example of a commercial agrochemical featuring a cyclobutane ring is the nematicide Cyclobutrifluram . While the direct synthesis from this compound is not documented, its existence underscores the industry's interest in this carbocycle.[2]
Part 2: The Versatility of the Hydrazide and its Derivatives in Bioactive Compound Synthesis
The hydrazide functional group (-CONHNH2) and its derivatives, such as acylhydrazones, are pivotal in the synthesis of a wide range of biologically active compounds, including insecticides and herbicides.[3][4][5]
-
Insecticidal Activity: Diacylhydrazine derivatives are a well-established class of insecticides that act as ecdysone receptor agonists, disrupting the molting process in insects.[4][5]
-
Herbicidal Activity: The hydrazone linkage has been successfully employed to create derivatives of existing herbicides, such as metribuzin, leading to modulated activity and improved performance.[3]
-
Synthetic Handles: The hydrazide group is a versatile synthetic handle that can be readily transformed into various other functional groups and heterocyclic systems, allowing for the generation of diverse chemical libraries for screening.
Part 3: Conceptual Synthetic Pathways Involving Cyclobutane Moieties
While a specific protocol for this compound is not available, we can outline general and established methods for the synthesis of cyclobutane-containing compounds, which could be adapted by a medicinal or process chemist. The primary challenge in synthesizing cyclobutane derivatives lies in managing the inherent ring strain.[6]
[2+2] Photocycloaddition: A Cornerstone of Cyclobutane Synthesis
One of the most common and powerful methods for constructing cyclobutane rings is the [2+2] photocycloaddition of two olefinic units.[6][7] This reaction is particularly useful for creating complex, substituted cyclobutane systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111990405A - Nematicidal agricultural composition containing fluopyram and Cyclobutrifluram - Google Patents [patents.google.com]
- 3. A new series of acylhydrazones derived from metribuzin with modulated herbicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis [holocron.lib.auburn.edu]
- 7. baranlab.org [baranlab.org]
Troubleshooting & Optimization
"troubleshooting Cyclobutanecarbohydrazide synthesis low yield"
Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: January 12, 2026
Introduction: Navigating the Synthesis of Cyclobutanecarbohydrazide
Welcome to the technical support guide for the synthesis of this compound (CAS 98069-56-8). This document is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this specific synthesis. This compound is a valuable building block, and its efficient synthesis is critical for many research applications. The most common and reliable route involves a two-step process: (1) Fischer esterification of cyclobutanecarboxylic acid to its corresponding alkyl ester, followed by (2) nucleophilic acyl substitution with hydrazine hydrate.
This guide moves beyond a simple protocol, offering in-depth troubleshooting in a question-and-answer format. We will explore the causality behind common issues, provide validated protocols, and offer insights grounded in established chemical principles to help you diagnose and resolve sources of low yield.
Core Synthesis Pathway Overview
The synthesis proceeds in two primary stages, each with its own set of critical parameters. Understanding this workflow is the first step in effective troubleshooting.
Caption: The two-step synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. Where should I begin my investigation?
A1: A low overall yield is a systemic issue that requires a stage-by-stage diagnosis. The most effective approach is to isolate the problem to either the esterification step (Step 1), the hydrazinolysis step (Step 2), or the final purification.
Recommended Diagnostic Workflow:
-
Analyze the Intermediate: Do not proceed to Step 2 without first isolating, purifying, and calculating the yield of the methyl cyclobutanecarboxylate intermediate from Step 1. A low yield here is the most common culprit. Aim for a yield of >85% for this step.
-
Assess Purity: Use analytical techniques like ¹H NMR or GC-MS to confirm the purity of your intermediate ester. Unreacted carboxylic acid can interfere with the subsequent hydrazinolysis step.
-
Evaluate Step 2 Separately: Once you have a pure intermediate with a known yield, perform the hydrazinolysis reaction. This allows you to accurately calculate the yield of the second step.
-
Check for Product Degradation: Carbohydrazides can be unstable, especially when heated or exposed to strong acids or bases.[1] Consider if your workup or purification conditions are too harsh.
The following diagram illustrates a logical troubleshooting flow:
Caption: A logical workflow for diagnosing the source of low yield.
Q2: My yield of the intermediate, methyl cyclobutanecarboxylate, is poor. How can I improve the esterification reaction?
A2: Fischer esterification is a reversible equilibrium reaction. Low yields are typically caused by the presence of water or incomplete reaction.
Causality & Solutions:
-
The Problem of Water: Water is a product of the reaction. Its presence, even in small amounts in your reagents or glassware, will push the equilibrium back towards the starting materials (Le Chatelier's Principle), drastically reducing your yield.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous methanol and a fresh, concentrated sulfuric acid catalyst.
-
-
Driving the Equilibrium Forward: To ensure a high conversion rate, you must shift the equilibrium to the product side.
-
Solution: Use a large excess of the alcohol (methanol). A common and effective approach is to use methanol as the solvent itself, maximizing its concentration.
-
-
Insufficient Catalysis or Reaction Time: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Without sufficient catalysis or time, the reaction will not reach completion.
-
Solution: Use a catalytic amount of a strong acid like H₂SO₄ (typically 1-3% mol). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has disappeared.
-
Optimized Protocol for Methyl Cyclobutanecarboxylate Synthesis
| Parameter | Recommendation | Rationale |
| Reagents | Cyclobutanecarboxylic Acid (1 eq.), Anhydrous Methanol (20-40 eq.), Conc. H₂SO₄ (0.02 eq.) | Using methanol as the solvent drives the equilibrium to favor the ester. |
| Temperature | Reflux (approx. 65°C) | Provides sufficient thermal energy to overcome the activation barrier without significant side reactions. |
| Reaction Time | 4-6 hours | Monitor by TLC. Reaction is complete when the starting acid is no longer visible. |
| Workup | 1. Cool & remove excess methanol via rotary evaporation. 2. Dissolve residue in diethyl ether. 3. Wash with saturated NaHCO₃ solution to remove acid, then brine. 4. Dry over anhydrous MgSO₄, filter, and concentrate. | Neutralization and washing are critical for removing the acid catalyst and unreacted starting material. |
Q3: The esterification step works well, but I lose most of my product during the reaction with hydrazine hydrate. What are the common pitfalls?
A3: The hydrazinolysis of an ester is generally efficient, but yield loss at this stage often points to side reactions, improper stoichiometry, or product instability.
Potential Issues and Solutions:
-
Side Reaction - Formation of Bis-Acylhydrazide: Hydrazine has two nucleophilic nitrogen atoms. If the stoichiometry is not controlled, a second molecule of your ester can react with the newly formed carbohydrazide, leading to an unwanted and difficult-to-remove N,N'-bis(cyclobutanecarbonyl)hydrazine impurity.
Caption: The formation of an unwanted bis-acylhydrazide side product.
-
Solution: Use a significant excess of hydrazine hydrate (typically 3-5 equivalents). This ensures that the ester is more likely to encounter a molecule of hydrazine than a molecule of the already-formed product, minimizing the side reaction.
-
-
Product Instability: Carbohydrazides can degrade under prolonged heating.[2] While the reaction requires heat to proceed at a reasonable rate, excessive temperatures or reaction times can decompose the product.
-
Solution: Maintain a moderate temperature (e.g., refluxing ethanol, ~78°C) and monitor the reaction closely by TLC. Once the starting ester is consumed, proceed immediately to the workup. Avoid high-temperature distillations of the final product.
-
-
Incomplete Reaction: Insufficient heat or reaction time can lead to incomplete conversion.
-
Solution: Refluxing in a suitable solvent like ethanol provides the necessary activation energy. A typical reaction time is 12-18 hours, but this should be confirmed by TLC analysis.
-
Q4: My final product is impure, and I'm losing significant yield during purification. What is the best way to purify this compound?
A4: The physical properties of this compound dictate its purification strategy. It is a solid with polar characteristics due to the hydrazide group, making it quite soluble in water and alcohols but less so in nonpolar organic solvents.[2]
Key Purification Challenges & Protocols:
-
Problem: Difficulty with Liquid-Liquid Extraction: Due to its polarity, the product may not partition efficiently into common extraction solvents like ethyl acetate or dichloromethane, especially if excess hydrazine and water are present.
-
Recommended Method: Crystallization. This is the most effective method for purifying the final product.
-
Solvent Removal: After the reaction is complete, carefully remove the excess hydrazine hydrate and solvent (ethanol) under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can help remove the last traces of water and hydrazine.
-
Crude Product Isolation: The resulting crude solid or oil can then be subjected to crystallization.
-
Solvent Selection for Crystallization: An ideal solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. A mixed solvent system often works well.
-
Suggested System: Try dissolving the crude product in a minimal amount of hot isopropanol or ethanol and then slowly adding a non-polar solvent like hexanes or diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the non-polar one used for precipitation), and dry thoroughly under vacuum.
-
Q5: Are there any critical stability or handling concerns with the reagents or the final product?
A5: Yes, proper handling and storage are crucial for both safety and maintaining the integrity of the compounds.
-
Hydrazine Hydrate: This is a toxic and corrosive compound and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[3] It is also a strong reducing agent.
-
Cyclobutanecarboxylic Acid: This compound is corrosive and can cause severe skin burns and eye damage.[4] Handle with care.
-
This compound (Final Product):
-
Thermal Stability: Carbohydrazides can be unstable at high temperatures and may decompose upon melting.[2] Avoid excessive heat during workup and storage.
-
Storage: The product should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This prevents slow degradation from atmospheric oxygen and moisture. The stability of carbohydrazide solutions can be poor, with foreign matter precipitating over time if not stored correctly.[5]
-
By systematically addressing each stage of the synthesis and understanding the chemical principles at play, you can effectively troubleshoot and optimize the yield of your this compound synthesis.
References
-
Ataman Kimya. CARBOHYDRAZIDE. [Link]
-
ChemBK. Carbohydrazide. [Link]
-
Ataman Kimya. CARBOHYDRAZIDE (1,3-DIAMINOUREA). [Link]
- Google Patents. JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing....
-
Cason, J., & Way, R. L. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry. [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]
-
Wikipedia. Cyclobutanecarboxylic acid. [Link]
-
ResearchGate. The reaction of ester 1 with hydrazine hydrate. [Link]
-
Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF 2-CHLOROPYRIDINES AND HYDRAZONES. [Link]
-
ResearchGate. Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. [Link]
-
PubChem. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494. [Link]
-
RSC Publishing. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Cyclobutanecarbohydrazide
Welcome to the technical support center for the synthesis and optimization of Cyclobutanecarbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally reliable method is the hydrazinolysis of a cyclobutanecarboxylate ester, typically ethyl or methyl cyclobutanecarboxylate, with hydrazine hydrate. This reaction is a classic method for forming carbohydrazides and is favored for its relatively straightforward procedure and generally good yields. The reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine.
Q2: I am not getting any product. What are the most likely reasons?
A2: A complete lack of product can be due to several factors. Firstly, check the quality of your starting materials. The cyclobutanecarboxylate ester should be pure, and the hydrazine hydrate should be of a suitable grade and not degraded. Secondly, ensure your reaction conditions are appropriate. Insufficient heating is a common reason for reaction failure, as the hydrazinolysis of some esters can be slow at room temperature. Lastly, confirm that your work-up and isolation procedures are correct for the properties of this compound.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature is the most common method; refluxing the reaction mixture in a suitable solvent like ethanol is often effective.[1] You can also increase the concentration of the reactants, though be mindful of potential side reactions. Using a higher molar excess of hydrazine hydrate can also drive the reaction to completion more quickly.
Q4: What are the primary side products I should be aware of?
A4: The most common side product is the unreacted starting ester. If the reaction is not driven to completion, you will have a mixture of the desired hydrazide and the starting material. Another potential, though less common, side product is the formation of N,N'-bis(cyclobutanecarbonyl)hydrazine, especially if the reaction conditions are not well-controlled or if there is an issue with the stoichiometry of the reagents.
Q5: What is the best way to purify crude this compound?
A5: Recrystallization is the most effective method for purifying solid this compound.[2][3] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure compound upon cooling.
Troubleshooting Guide: Low Yield and Purity Issues
Low yields and impure products are common hurdles in organic synthesis. This section provides a systematic approach to troubleshooting these issues in the synthesis of this compound.
Issue: Consistently Low Yield (<50%)
Low yields can be frustrating, but a methodical approach can often pinpoint the cause.
Caption: Troubleshooting workflow for low yield.
-
Verify Reagent Quality:
-
Cyclobutanecarboxylate Ester: Ensure the purity of your starting ester. Impurities can interfere with the reaction. If necessary, purify the ester by distillation.
-
Hydrazine Hydrate: Use a reputable source for hydrazine hydrate. The concentration should be verified. Older bottles may have absorbed atmospheric carbon dioxide, reducing their effectiveness.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is performed at room temperature, consider increasing the temperature. Refluxing in a solvent like ethanol or isopropanol can significantly increase the reaction rate and yield.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply need more time to reach completion.
-
Solvent: While ethanol is a common solvent, other alcohols or even a solvent-free reaction (neat) at an elevated temperature could be more effective.
-
-
Adjust Reagent Stoichiometry:
-
A common strategy to drive the equilibrium towards the product is to use an excess of one reagent. In this case, increasing the molar excess of hydrazine hydrate (e.g., from 1.5 equivalents to 3-5 equivalents) can improve the yield.
-
-
Review Work-up and Isolation:
-
Product Solubility: this compound may have some solubility in the solvents used during work-up. Minimize the volume of washing solvents and consider back-extraction of the aqueous layers if product loss is suspected.
-
Isolation: Ensure that the product is fully precipitated or crystallized before filtration. Cooling the mixture in an ice bath can aid in complete crystallization.
-
Issue: Product is Impure (Contaminated with Starting Material or Side Products)
An impure product can often be addressed by optimizing the reaction and purification steps.
-
Incomplete Reaction: If the primary impurity is the starting ester, this indicates an incomplete reaction. Refer to the troubleshooting steps for low yield, particularly increasing the reaction time, temperature, and/or the excess of hydrazine hydrate.
-
Side Product Formation: If other impurities are present, consider the following:
-
Formation of N,N'-bis(cyclobutanecarbonyl)hydrazine: This can occur if the local concentration of the ester is too high relative to the hydrazine. Try adding the ester slowly to the solution of hydrazine hydrate, rather than mixing them all at once.
-
Degradation: If the reaction is heated for an excessively long time or at too high a temperature, degradation of the product or starting materials may occur. Monitor the reaction to avoid prolonged heating after completion.
-
-
Optimize Purification:
-
Recrystallization Solvent: The choice of solvent is critical for effective purification by recrystallization.[2][3] Experiment with different solvents or solvent mixtures to find the optimal conditions for obtaining high-purity crystals.
-
Multiple Recrystallizations: For very high purity requirements, a second recrystallization may be necessary.
-
Detailed Experimental Protocols
Synthesis of this compound from Ethyl Cyclobutanecarboxylate
This protocol provides a general procedure. Optimization may be required based on your specific experimental setup and desired outcomes.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl Cyclobutanecarboxylate | 128.17 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 3.0 |
| Ethanol (absolute) | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyclobutanecarboxylate (1.0 eq.).
-
Addition of Reagents: Add absolute ethanol to dissolve the ester (approximately 5-10 mL per gram of ester). To this solution, add hydrazine hydrate (3.0 eq.) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Isolation: To the concentrated residue, add cold water to precipitate the crude product. Stir for 30 minutes in an ice bath to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Drying: Dry the crude product in a vacuum oven at a temperature below its melting point.
Purification by Recrystallization
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the crude product when hot but not when cold. Common choices include ethanol, isopropanol, or mixtures with water.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Safety Precautions: Handling Hydrazine Hydrate
Hydrazine hydrate is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.[4][5][6][7]
-
Toxicity: Hydrazine is highly toxic and a suspected human carcinogen.[6] It can be fatal if inhaled or absorbed through the skin.
-
Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6]
-
Handling: Avoid heating hydrazine hydrate directly. When used in reactions, add it slowly to the reaction mixture.
-
Spills: In case of a spill, evacuate the area and follow your institution's spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal: Dispose of all hydrazine-containing waste according to your institution's hazardous waste disposal guidelines.
By following these guidelines and troubleshooting steps, researchers can optimize the synthesis of this compound, leading to improved yields and higher purity of this valuable compound.
References
-
Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014, September 29). Retrieved from [Link]
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. Retrieved from [Link]
-
Hydrazine Hydrate. Lanxess. Retrieved from [Link]
-
Hydrazine. University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]
-
Recrystallization and Crystallization. University of California, Los Angeles. Retrieved from [Link]
-
Purification by Recrystallization. CUNY Bronx Community College. Retrieved from [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
Carbazic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]
-
Organic Chemistry - Recrystallization Lab Demonstration. (2015, May 28). YouTube. Retrieved from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Retrieved from [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024, February 5). Retrieved from [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
-
reaction to Extractions&Ire video - synthesis of cyclopentanone. (2025, October 16). YouTube. Retrieved from [Link]
-
reaction to Extractions&Ire video - synthesis of cyclopentanone. (2025, October 15). YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane - Google Patents [patents.google.com]
- 3. US3352886A - Manufacture of cis-1, 2-cyclobutanecarboxylic anhydride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 6. baranlab.org [baranlab.org]
- 7. Cyclobutane synthesis [organic-chemistry.org]
Technical Support Center: Purification of Cyclobutanecarbohydrazide
Welcome to the technical support center for Cyclobutanecarbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable building block. The inherent polarity of the hydrazide functional group, combined with potential side reactions, can present unique purification challenges.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to resolve issues efficiently and ensure the integrity of your final compound.
Anticipated Impurities in Synthesis
The purification strategy for this compound is dictated by the impurities generated during its synthesis. A common route involves the reaction of a Cyclobutanecarboxylic acid derivative (like an ester or acyl chloride) with hydrazine hydrate. Understanding the potential byproducts is the first step in designing a robust purification workflow.
| Impurity | Source | Reason for Formation | Key Challenge |
| Unreacted Starting Material | Incomplete reaction | Insufficient reaction time, temperature, or stoichiometric imbalance. | Can co-crystallize or have similar polarity to the product. |
| 1,2-bis(cyclobutanoyl)hydrazine | Side reaction | Reaction of the desired product with another molecule of the activated carboxylic acid. | Often has lower solubility and can be difficult to separate by chromatography. |
| Hydrazones | Reaction with carbonyls | Presence of acetone or other ketone/aldehyde solvents or impurities.[1] | Can be highly colored and may require specific purification techniques. |
| Hydrazine Salts | Use of hydrazine salts or acidic quench | Residual acids or salts from the reaction workup. | Highly polar; can cause streaking in chromatography. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product has "oiled out" or is a persistent oil and will not crystallize. What are my options?
Answer: "Oiling out" occurs when a compound separates from solution above its melting point, often trapping impurities within the resulting solidified mass.[2] This is common with hydrazides that may have lower melting points or when an inappropriate recrystallization solvent is used.
-
Underlying Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. Impurities can also suppress crystallization.
-
Immediate Actions:
-
Re-dissolve and Dilute: Add more of the hot solvent to fully dissolve the oil, then allow it to cool much more slowly. A heated oil bath that is slowly cooled is ideal.
-
Induce Crystallization: If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of pure product.[2]
-
Change Solvent System: Your solvent may be too good. Try a solvent system where the product has lower solubility. For polar hydrazides, consider systems like ethanol/water, acetonitrile, or isopropanol.[1][3]
-
-
If Oiling Persists: The crude product may be too impure for crystallization. At this point, column chromatography is the recommended next step to remove the bulk of impurities before attempting recrystallization again.
Q2: After recrystallization, my NMR spectrum still shows significant unreacted Cyclobutanecarboxylic acid. How can I remove this acidic impurity?
Answer: This is a very common issue. The acidic starting material can be challenging to remove solely by crystallization if its solubility profile is similar to the hydrazide product. A liquid-liquid extraction is the most effective method.
-
Underlying Cause: Carboxylic acids and hydrazides can both be polar. The most reliable handle for separation is the difference in their pKa values.
-
Recommended Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer.
-
Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product.
-
Q3: My compound streaks badly on a silica gel TLC plate, making it impossible to plan a column chromatography separation. What causes this and how can I fix it?
Answer: Streaking on a silica gel TLC plate is a classic sign of a strong interaction between a polar compound and the polar stationary phase.[4][5] The basic nitrogen atoms in the hydrazide group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.
-
Underlying Cause: The polar hydrazide adsorbs too strongly to the silica gel, leading to poor elution and band broadening (streaking).[6]
-
Solutions for Cleaner Elution:
-
Mobile Phase Modification: Add a small amount of a competitive base to the eluent to saturate the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., DCM/Methanol + 1% TEA).
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is a powerful option. Here, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[7]
-
-
Q4: I have a persistent, less polar impurity that I believe is the 1,2-bis(cyclobutanoyl)hydrazine byproduct. How can I separate it from my desired product?
Answer: The di-substituted byproduct is significantly less polar than your desired monosubstituted hydrazide because it lacks the free -NH₂ group. This difference in polarity is the key to its separation.
-
Underlying Cause: This byproduct has two acyl groups, making it more lipophilic and less capable of hydrogen bonding compared to the primary hydrazide.
-
Purification Strategy: Flash Column Chromatography
-
This is the ideal scenario for normal-phase flash column chromatography. The less polar di-substituted byproduct will elute much faster from the column than the more polar this compound.
-
Workflow:
-
Develop a TLC method that shows good separation between your product spot (lower Rf) and the byproduct spot (higher Rf). A solvent system like 95:5 DCM:Methanol or 100% Ethyl Acetate is a good starting point.
-
Run a flash column using the optimized solvent system.
-
The 1,2-bis(cyclobutanoyl)hydrazine will elute first.
-
After the impurity is completely eluted, you can either continue eluting with the same solvent or increase the solvent polarity (e.g., to 90:10 DCM:Methanol) to speed up the elution of your desired product.[5]
-
-
Experimental Protocols & Workflows
Purification Workflow Decision Tree
This diagram outlines a general strategy for purifying crude this compound.
Sources
Technical Support Center: Synthesis of Cyclobutanecarbohydrazide
Welcome to the technical support guide for the synthesis of cyclobutanecarbohydrazide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing troubleshooting guidance and in-depth explanations to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The primary and most efficient route to synthesizing this compound is through the hydrazinolysis of a cyclobutanecarboxylic acid ester, typically the methyl or ethyl ester. This nucleophilic acyl substitution reaction is generally straightforward. However, like any chemical transformation, it is not without potential pitfalls. Side reactions can lead to impurities that may be difficult to remove, ultimately impacting yield, purity, and the performance of this compound in subsequent applications. Understanding and controlling these side reactions is therefore critical.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide & FAQs
FAQ 1: My reaction seems incomplete, and I'm isolating significant amounts of starting ester. What could be the cause?
Answer:
Incomplete conversion is a common issue and can typically be traced back to several factors related to reaction kinetics and equilibrium.
-
Insufficient Hydrazine: The reaction is a nucleophilic substitution, and using a stoichiometric or near-stoichiometric amount of hydrazine may not be sufficient to drive the reaction to completion, especially if the hydrazine hydrate used has a lower than expected concentration. It is common practice to use an excess of hydrazine hydrate to ensure the reaction goes to completion.[1]
-
Low Reaction Temperature: While the reaction is often exothermic, maintaining an adequate temperature, typically at reflux in a solvent like ethanol, is crucial for achieving a reasonable reaction rate. If the temperature is too low, the reaction will be sluggish.
-
Short Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is allowed to proceed until the starting ester is fully consumed.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient hydrazine | Increase the molar excess of hydrazine hydrate (e.g., 2.5 to 5 equivalents). |
| Low reaction temperature | Ensure the reaction mixture is heated to the reflux temperature of the chosen solvent (e.g., ethanol). |
| Short reaction time | Monitor the reaction by TLC until the starting material spot disappears. |
FAQ 2: I've observed a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I prevent its formation?
Answer:
A common byproduct in the synthesis of hydrazides is the formation of a N,N'-diacylhydrazine derivative. In this case, it would be N,N'-bis(cyclobutylcarbonyl)hydrazine . This occurs when a molecule of the already formed this compound acts as a nucleophile and reacts with another molecule of the starting ester.
Mechanism of N,N'-bis(cyclobutylcarbonyl)hydrazine Formation:
This side reaction is more likely to occur if the concentration of the starting ester is high relative to hydrazine, or if the reaction is allowed to proceed for an extended period under harsh conditions after the initial hydrazine has been consumed.
Prevention and Mitigation:
-
Control Stoichiometry: Using a significant excess of hydrazine hydrate will favor the formation of the desired mono-acyl hydrazide by ensuring a higher concentration of hydrazine relative to the product hydrazide.
-
Reaction Conditions: Adding the ester dropwise to a solution of hydrazine hydrate can help maintain a high hydrazine concentration throughout the reaction, minimizing the opportunity for the product to react with the ester.
-
Purification: This byproduct can often be removed by recrystallization, as its higher molecular weight and different polarity compared to the desired product may lead to different solubility profiles.
FAQ 3: Can the cyclobutane ring open or rearrange during the synthesis?
Answer:
The cyclobutane ring is generally stable under the conditions typically employed for hydrazide synthesis (refluxing in ethanol with hydrazine). While reactions involving cationic intermediates with cyclobutane systems can sometimes lead to rearrangements (e.g., to cyclopropylcarbinol derivatives), the nucleophilic conditions of hydrazinolysis do not favor such pathways. Studies on related reactions involving cyclobutanecarboxylic acid have shown the cyclobutane ring to be robust, with no evidence of rearrangement products.[2]
Key Takeaway: Ring-opening or rearrangement of the cyclobutane moiety is not a common side reaction in this synthesis. If you suspect the presence of such impurities, it is more likely that they originate from impurities in the starting cyclobutanecarboxylic acid or its ester.
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Cyclobutanecarboxylate
This protocol is designed to minimize the formation of the N,N'-bis(cyclobutylcarbonyl)hydrazine byproduct.
Materials:
-
Ethyl cyclobutanecarboxylate
-
Hydrazine hydrate (85% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagents: To the flask, add absolute ethanol followed by hydrazine hydrate (3-5 molar equivalents relative to the ester).
-
Reaction Initiation: Begin stirring the hydrazine solution and heat it to a gentle reflux.
-
Ester Addition: Add the ethyl cyclobutanecarboxylate dropwise to the refluxing hydrazine solution over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction at reflux. Monitor the disappearance of the starting ester by TLC (a typical solvent system would be ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product, this compound, will often precipitate as a white solid.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted hydrazine and other soluble impurities.
-
Dry the product under vacuum.
-
-
Purification: If necessary, the crude product can be recrystallized from ethanol or an ethanol/water mixture to achieve higher purity.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthesis and a key side reaction.
Caption: Main synthesis pathway for this compound.
Caption: Formation of the N,N'-diacylhydrazine byproduct.
References
- Werner, N. W., & Casanova, Jr., J. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. doi:10.15227/orgsyn.047.0028
- Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2203–2216. doi:10.3390/molecules18022203
Sources
Technical Support Center: Cyclobutanecarbohydrazide Solution Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Cyclobutanecarbohydrazide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: For the solid compound, storage in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at room temperature and protected from light is recommended. For solutions, the optimal conditions depend heavily on the solvent and experimental timeframe. As a general best practice, freshly prepared solutions should be used whenever possible. For short-term storage (hours to a few days), refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C in an appropriate solvent is necessary to minimize degradation.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is a small polar molecule. Its solubility will be highest in polar protic solvents like water, methanol, and ethanol. It may also be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN). For biological assays, preparing a concentrated stock solution in DMSO followed by serial dilution in aqueous buffer is a common practice. However, be aware that some organic solvents like DMSO can influence the stability of certain compounds[1].
Q3: Is this compound susceptible to degradation in aqueous solutions?
A3: Yes. Like other hydrazide-containing compounds, this compound is primarily susceptible to two main degradation pathways in solution: hydrolysis and oxidation. The rate of this degradation is highly dependent on pH, temperature, presence of dissolved oxygen, and catalytic metal ions[2][3][4]. These pathways are explored in detail in the Troubleshooting Guide below.
Part 2: Troubleshooting Guide: Diagnosing and Preventing Instability
This section uses a problem-oriented Q&A format to address specific stability issues you may encounter during your experiments.
Issue 1: Time-Dependent Loss of Compound in Aqueous Buffers (Hydrolysis)
Q: My assay results are inconsistent, and HPLC analysis shows a decreasing peak for my parent compound over a few hours in an acidic aqueous buffer. What is the likely cause and how can I prevent it?
A: This is a classic sign of hydrolytic degradation. The hydrazide functional group is susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen bond to form cyclobutanecarboxylic acid and hydrazine. This reaction is often catalyzed by acidic conditions.[5][6][7]
The generally accepted mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon and leading to the formation of a tetrahedral intermediate. Subsequent bond rearrangements result in the cleavage of the C-N bond.[6][7]
Caption: Workflow of acid-catalyzed hydrolysis of this compound.
This protocol will help you identify the optimal pH range to minimize hydrolysis.
Objective: To determine the rate of degradation of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., 20 mM Sodium Acetate for pH 4.0, 5.0; 20 mM Sodium Phosphate for pH 6.0, 7.0, 8.0)[8]
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[9]
-
Incubator or water bath set to a controlled temperature (e.g., 37°C)
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., Methanol or DMSO).
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers (pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration.
-
Incubation: Incubate the remaining solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At defined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Plot the percentage of the remaining this compound against time for each pH. This will reveal the pH at which the compound is most stable. Hydrazides are typically most stable as the pH approaches neutrality.[2][8]
-
pH Optimization: Based on your stability study, conduct experiments in a buffer where the compound shows the longest half-life, likely between pH 6.0 and 7.4.[2]
-
Use of Aprotic Solvents: If the experimental design allows, using aprotic solvents or minimizing the amount of water in the solution can significantly slow down hydrolysis.
-
Temperature Control: Perform experiments at the lowest practical temperature, as hydrolysis rates increase with temperature.
Issue 2: Color Change and Rapid Degradation (Oxidation)
Q: My solution of this compound is turning slightly yellow, and I'm seeing a rapid loss of the parent compound, even in a neutral buffer. What could be causing this?
A: This suggests oxidative degradation. The hydrazide moiety is susceptible to oxidation, which can be initiated by dissolved atmospheric oxygen, trace metal ion contaminants (like Cu²⁺ or Fe³⁺), or strong oxidizing agents.[3][10][11] This process can convert the hydrazide into a highly colored diazene product.[10][11]
Oxidation of hydrazides can proceed through a mechanism involving the transfer of a hydride from the nitrogen atom, leading to the formation of a diazene (azo) compound.[10][11] This process is often catalyzed by metal ions, which can facilitate the electron transfer process.
Caption: Simplified pathway for the oxidation of this compound.
Objective: To determine if the observed degradation is due to oxidation.
Materials:
-
Your standard this compound solution in buffer.
-
High-purity nitrogen or argon gas.
-
A metal chelator, such as Ethylenediaminetetraacetic acid (EDTA), disodium salt.
-
An antioxidant, such as Ascorbic Acid.
-
HPLC system.
Methodology:
-
Prepare Control: Prepare your standard solution of this compound as you normally would.
-
Prepare Test Solutions:
-
Degassed Solution: Take your buffer and sparge it with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. Then, dissolve the this compound in this degassed buffer under a blanket of the inert gas.
-
Chelator Solution: Prepare another solution by adding EDTA to your buffer (final concentration of ~1 mM) before dissolving the compound. EDTA will sequester catalytic metal ions.[3]
-
Antioxidant Solution: Prepare a third solution by adding a small amount of an antioxidant like ascorbic acid to the buffer before dissolving the compound.
-
-
Incubation and Analysis: Incubate all four solutions (Control, Degassed, Chelator, Antioxidant) under the same conditions (time, temperature). Analyze their stability over time using HPLC.
-
Data Analysis: Compare the degradation profiles. If the compound is significantly more stable in the degassed, EDTA-containing, or antioxidant-containing solutions, oxidation is the primary degradation pathway.
-
Deoxygenate Solvents: Always use buffers and solvents that have been deoxygenated by sparging with an inert gas.
-
Use High-Purity Reagents: Use high-purity water and buffer salts to minimize trace metal contamination.
-
Incorporate Chelators: In non-biological assays, consider adding a small amount of EDTA (~0.1-1 mM) to your buffer as a standard practice.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean. Avoid using metal spatulas that could introduce catalytic metal ions.[12]
Issue 3: Poor Solubility and Precipitation
Q: I am struggling to dissolve this compound in my aqueous buffer, or it precipitates out over time. How can I improve and maintain its solubility?
A: This is a common challenge with small organic molecules in aqueous media. While this compound is polar, its solubility might be limited in high-salt-concentration buffers or at certain pH values where it is not ionized.
1. Co-Solvents: The most straightforward approach is to use a water-miscible organic co-solvent. Prepare a high-concentration stock solution in 100% DMSO, methanol, or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (<1-5% v/v, depending on the assay) to not interfere with your experiment.[1]
2. pH Adjustment: The hydrazide group has a pKa and can be protonated. The solubility of the compound might change with pH. You can experimentally determine the solubility across a pH range to see if moving to a slightly more acidic or basic buffer improves solubility without compromising stability.
3. Use of Excipients (e.g., Cyclodextrins): For more challenging cases, solubility-enhancing excipients can be used. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development.[14]
| Parameter | Recommendation | Rationale & Causality |
| Primary Stock Solvent | DMSO, Methanol (anhydrous) | High dissolving power for polar organic molecules. Anhydrous grade minimizes water for hydrolysis. |
| Working Solvent | Aqueous Buffer (pH 6.0-7.4) | Minimizes acid-catalyzed hydrolysis which is prevalent at lower pH.[2][8] |
| Additives (Optional) | EDTA (0.1-1 mM) | Chelates trace metal ions that catalyze oxidative degradation.[3] |
| Gas Phase | Inert (Argon or Nitrogen) | Displaces atmospheric oxygen to prevent oxidative degradation.[3] |
| Short-Term Storage | 2-8°C, Protected from Light | Reduces the rate of all chemical degradation reactions. |
| Long-Term Storage | Aliquot and Freeze (-20°C or -80°C) | Prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |
Part 3: Standard Protocol for Stability Assessment by RP-HPLC
A robust, stability-indicating analytical method is crucial for accurately assessing degradation.
Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate this compound from its potential degradants.
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% Formic Acid or a phosphate buffer).
-
Example Gradient: 5% ACN to 95% ACN over 15 minutes.
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 25-30°C[9]
-
Detection: UV-Vis detector at a wavelength of maximum absorbance (determined by a UV scan, likely <220 nm for a non-aromatic hydrazide).
-
Injection Volume: 10-20 µL[9]
Procedure:
-
Method Development: Perform initial runs to optimize the separation of the parent peak from any degradation products. The hydrolysis product (cyclobutanecarboxylic acid) will be more polar and elute earlier, while oxidation products may be more or less polar depending on their structure.
-
Forced Degradation Study (Method Validation): To ensure the method is "stability-indicating," you must demonstrate that it can separate the parent drug from its degradation products.
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate in 0.1 M NaOH at 60°C for several hours.
-
Oxidation: Incubate in 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
-
Analysis: Inject samples from the forced degradation studies into the HPLC. A valid stability-indicating method will show a decrease in the area of the parent peak and the appearance of new peaks corresponding to the degradation products, all with good baseline resolution.
This validated method can then be used with confidence for all the troubleshooting and stability studies described above.[9][15]
References
-
ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]
-
ACS Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Jefferson Digital Commons. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Retrieved from [Link]
-
PMC. (n.d.). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Retrieved from [Link]
-
PMC. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Decompostion of Hydrazine in Aqueous Solutions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. Retrieved from [Link]
-
Journal of the American Chemical Society. (1954). Oxidation of Hydrazine in Solution. Retrieved from [Link]
-
DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]
-
OSHA. (n.d.). HYDRAZINE Method no.: 20. Retrieved from [Link]
-
The Determination of Hydrazino–Hydrazide Groups. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Retrieved from [Link]
-
Eawag-BBD. (2011). Cypermethrin Degradation Pathway. Retrieved from [Link]
-
Carl ROTH. (2018). Safety Data Sheet: Cyclohexane. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cyclolab.hu [cyclolab.hu]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Cyclobutanecarbohydrazide Synthesis
Welcome to the technical support center for the synthesis of Cyclobutanecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges and ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using the common method of reacting a cyclobutanecarboxylic acid ester (e.g., ethyl or methyl cyclobutanecarboxylate) with hydrazine hydrate.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or no solid product is precipitating. What could be the cause?
A: Low yields are a common frustration in organic synthesis. For the preparation of this compound, several factors could be at play.
-
Incomplete Reaction: The conversion of the starting ester to the hydrazide may not have gone to completion. Hydrazinolysis, while generally efficient, can be slower with sterically hindered or less reactive esters.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of the starting ester remaining after the initial reaction time, consider extending the reflux period.
-
Use an Excess of Hydrazine Hydrate: A larger excess of hydrazine hydrate can help drive the equilibrium towards the product. A molar ratio of 1:3 to 1:5 of ester to hydrazine hydrate is often effective.[1]
-
Solvent Choice: While ethanol or methanol are common solvents, ensuring your starting materials are fully soluble at the reaction temperature is crucial.
-
-
-
Product Solubility: this compound may have some solubility in the reaction solvent (e.g., ethanol), preventing its complete precipitation upon cooling.[2]
-
Solution:
-
Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath to minimize solubility and maximize precipitation.
-
Solvent Removal: After cooling, if precipitation is minimal, carefully remove some of the solvent under reduced pressure. This will increase the concentration of the product and promote crystallization. Be cautious not to evaporate to dryness if the crude product is an oil.
-
Anti-Solvent Addition: If the product is an oil or fails to crystallize, dissolving the crude material in a minimal amount of a good solvent and then slowly adding a non-solvent (an "anti-solvent") can induce precipitation.[2]
-
-
-
Degradation of Hydrazine Hydrate: Hydrazine hydrate can degrade over time, especially if not stored properly.[1]
-
Solution: Use a fresh, unopened bottle of hydrazine hydrate for the best results.
-
Issue 2: Oily or Gummy Product Instead of a Crystalline Solid
Q: My reaction resulted in a thick oil or a sticky solid that is difficult to handle and purify. What is this and how can I fix it?
A: The formation of an oily or non-crystalline product often indicates the presence of impurities that inhibit crystallization.
-
Presence of N,N'-dicyclobutanoylhydrazine (Diacylhydrazine): This is a common byproduct where two molecules of the cyclobutanecarboxylic acid derivative have reacted with one molecule of hydrazine.[3] This impurity is often less crystalline than the desired product.
-
Causality: This occurs when the concentration of the newly formed this compound becomes high enough to act as a nucleophile and react with another molecule of the starting ester. This is more likely to happen if the hydrazine hydrate is not in sufficient excess or if it is added too slowly.
-
Solution:
-
Use a Larger Excess of Hydrazine Hydrate: This ensures that the ester is more likely to react with hydrazine rather than the product hydrazide.[1]
-
Purification by Recrystallization: The diacylhydrazine byproduct can often be removed by careful recrystallization. Due to its higher molecular weight and different polarity, it may have different solubility characteristics than the desired product.
-
-
-
Residual Solvent: Trapped solvent molecules can prevent the formation of a well-defined crystal lattice.
-
Solution: Ensure the product is thoroughly dried under vacuum after filtration. If the product is still oily, attempting to dissolve it in a minimal amount of a volatile solvent (like dichloromethane) and then removing the solvent under high vacuum may help to azeotropically remove residual water or ethanol.
-
Issue 3: Product Purity is Low After Isolation
Q: My isolated product shows multiple spots on TLC or extra peaks in NMR analysis. What are the likely impurities and how do I remove them?
A: Impurities in the final product can arise from unreacted starting materials, side reactions, or degradation.
-
Unreacted Starting Material (Ethyl or Methyl Cyclobutanecarboxylate):
-
Identification: This can be identified by TLC (it will have a different Rf value than the more polar hydrazide product) or by characteristic peaks in the ¹H NMR spectrum (e.g., a quartet and triplet for the ethyl ester).
-
Removal: A simple wash of the crude solid with a cold, non-polar solvent in which the ester is soluble but the hydrazide is not (e.g., cold hexanes or diethyl ether) can be effective. Recrystallization is also a robust method for removal.
-
-
Cyclobutanecarboxylic Acid:
-
Formation: This can be present if the starting ester was not pure and contained some of the parent carboxylic acid, or if the hydrazide product has undergone hydrolysis.[4][5]
-
Identification: This impurity can be detected by a broad peak in the ¹H NMR spectrum (typically >10 ppm) and a characteristic broad O-H stretch in the IR spectrum.
-
Removal: A wash of the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) will convert the carboxylic acid to its water-soluble salt, which will be removed into the aqueous layer.
-
-
N,N'-dicyclobutanoylhydrazine:
-
Identification: This symmetrical molecule will have a simpler NMR spectrum than the desired product. In mass spectrometry, it will show a molecular ion peak corresponding to its higher molecular weight.
-
Removal: Recrystallization is the most effective method.[3]
-
-
Azine Formation: If there are any aldehyde impurities (e.g., cyclobutanecarboxaldehyde from a different synthetic route), they can react with hydrazine to form azines.[6]
-
Identification: Azines often have distinct colors (yellow to red) and will show characteristic C=N signals in the IR and ¹³C NMR spectra.
-
Removal: These are typically removed by chromatography or recrystallization.
-
| Potential Impurity | Typical Analytical Signature | Recommended Removal Method |
| Ethyl Cyclobutanecarboxylate | ¹H NMR: ~4.1 ppm (q), ~1.2 ppm (t). Less polar on TLC. | Wash with cold non-polar solvent; Recrystallization. |
| Cyclobutanecarboxylic Acid | ¹H NMR: Broad peak >10 ppm. IR: Broad O-H stretch ~3000 cm⁻¹. | Wash with dilute aqueous base (e.g., NaHCO₃). |
| N,N'-dicyclobutanoylhydrazine | Symmetrical structure leading to fewer NMR signals. Higher mass in MS. | Recrystallization. |
| Azine | Often colored. IR: C=N stretch ~1630 cm⁻¹. | Recrystallization; Column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction? A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between your starting ester and the more polar hydrazide product (e.g., a mixture of hexanes and ethyl acetate). The product spot should have a lower Rf value than the starting ester. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q2: My reaction is complete, but I am having trouble getting my product to crystallize. What should I do? A2: First, try cooling the solution in an ice bath for an extended period. If that fails, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If it still remains an oil, you can try the anti-solvent precipitation method described in Issue 1, or use a small seed crystal from a previous successful batch if available.
Q3: What is the best solvent for recrystallizing this compound? A3: A good starting point for recrystallization is to use the reaction solvent (e.g., ethanol or methanol) or a mixture of a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, isopropanol).[7] Experiment with small amounts to find the optimal solvent system.
Q4: How should I store this compound? A4: this compound should be stored in a cool, dark place under an inert atmosphere.[8] Hydrazides can be susceptible to hydrolysis and oxidation over time.
Q5: Can I use cyclobutanecarbonyl chloride instead of an ester to make the hydrazide? A5: Yes, you can use the acid chloride. The reaction with hydrazine is typically much faster and more exothermic.[3] It is usually performed at a lower temperature (e.g., 0 °C) and may require a base to neutralize the HCl byproduct. However, the use of acid chlorides can increase the risk of forming the N,N'-diacylhydrazine byproduct if the stoichiometry is not carefully controlled.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound from ethyl cyclobutanecarboxylate.
Materials:
-
Ethyl cyclobutanecarboxylate
-
Hydrazine hydrate (85% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl cyclobutanecarboxylate (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).
-
To this solution, add hydrazine hydrate (3.0 - 5.0 equivalents) dropwise. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction for the disappearance of the starting ester by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for at least one hour to promote precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified this compound under vacuum to obtain the final product.
Visualizations
Caption: Reaction scheme showing the main synthesis pathway and the formation of common impurities.
Caption: A troubleshooting workflow for addressing low yields and product isolation issues.
References
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Carbazic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Preparation of carbohydrazide. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Carbohydrate - Glycoside formation hydrolysis (video). (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]
-
Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds. (2015, May 3). YouTube. Retrieved January 12, 2026, from [Link]
-
Cyclobutanecarboxylic Acid. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Hydrolysis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]
-
Cyclobutanecarboxylic acid | C5H8O2 | CID 19494. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Direct Azine Synthesis from Alcohols and Hydrazine. (2020, August 26). ChemistryViews. Retrieved January 12, 2026, from [Link]
-
Cyclobutane Carboxylic Acid | CAS 3721-95-7. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]
-
Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
-
Integrating Multivariate Analysis for Comprehensive Quality Assurance in Pharmaceutical Impurity Profiling. (n.d.). Longdom Publishing. Retrieved January 12, 2026, from [Link]
-
Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Cyclobutanecarboxylic acid. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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- 6. Direct Azine Synthesis from Alcohols and Hydrazine - ChemistryViews [chemistryviews.org]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. Scope and mechanism of carbohydrase action. Hydrolytic and nonhydrolytic actions of beta-amylase on alpha- and beta-maltosyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Cyclobutanecarbohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of Cyclobutanecarbohydrazide. This guide is designed to provide practical, in-depth answers to challenges you may encounter during your experimental work. It is structured to offer both immediate troubleshooting solutions and foundational knowledge based on established chemical principles and regulatory expectations.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during forced degradation studies of this compound. The answers are based on the combined reactivity of the strained cyclobutane ring and the nucleophilic hydrazide moiety.
Q1: My HPLC analysis after acidic stress shows a major new peak with a shorter retention time. What is this likely to be?
Answer:
An early-eluting peak in a reverse-phase HPLC system typically indicates a more polar compound than the parent molecule. The most probable cause is the hydrolysis of the amide bond in the carbohydrazide group.
-
Plausible Degradant: The primary degradation product under acidic (or basic) conditions is likely Cyclobutanecarboxylic acid . The other product, hydrazine, is small, highly polar, and may not be retained or detected by standard HPLC methods.
-
Causality: The C-N bond in the hydrazide is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base.[1] This cleavage results in a carboxylic acid, which is significantly more polar than the parent hydrazide, leading to a shorter retention time.
-
Troubleshooting & Verification:
-
Neutralize Sample: Ensure your acidic sample is neutralized before injection to prevent damage to the HPLC column and to ensure consistent peak shapes.[2]
-
LC-MS Analysis: The most effective way to identify this peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a molecular ion corresponding to the mass of Cyclobutanecarboxylic acid (m/z = 100.12).
-
Co-injection: If a standard is available, co-inject a sample of Cyclobutanecarboxylic acid with your degraded sample. If the peak corresponds to your degradant, the peak area should increase without the appearance of a new peak.
-
Q2: I'm observing multiple minor peaks and a drifting baseline after oxidative stress with hydrogen peroxide. How can I get cleaner data?
Answer:
This issue often points to the formation of multiple, potentially unstable, oxidative degradation products and the inherent reactivity of hydrazides with oxygen.
-
Plausible Degradation Pathways: The hydrazide functional group is sensitive to oxidation.[3] The N-N moiety can react with oxidizing agents like H₂O₂ to form various products, including radical species, which can lead to a cascade of reactions.[3][4] The reaction may proceed through a cyclobutanecarbonyl diazene intermediate, which can undergo further reactions. Additionally, the presence of trace metal ions can significantly enhance the rate of oxidation and production of reactive oxygen species.[3]
-
Causality: Hydrogen peroxide can decompose into hydroxyl radicals, which are highly reactive and non-specific, leading to multiple degradation products.[1] The drifting baseline may also be caused by residual, unreacted peroxide or the continued reaction of unstable intermediates on the column.
-
Troubleshooting & Verification:
-
Quench the Reaction: Before analysis, quench any remaining hydrogen peroxide. A dilute solution of sodium bisulfite or sodium thiosulfate is commonly used for this purpose.
-
Optimize Peroxide Concentration: The goal of forced degradation is to achieve 5-20% degradation.[5] You may be using too high a concentration of H₂O₂. Reduce the concentration (e.g., from 3% to 0.5%) or shorten the exposure time to achieve the target degradation level.
-
Use a Metal Chelator: To minimize catalysis by trace metal ions, consider adding a small amount of a chelating agent like EDTA to your reaction mixture.
-
LC-MS/MS Analysis: To identify the multiple products, LC-MS/MS is invaluable. Fragmentation patterns can help elucidate the structures of the various oxidative degradants.
-
Q3: My thermal degradation studies are showing inconsistent results, and sometimes I see a peak that corresponds to the acidic hydrolysis product. Why?
Answer:
Inconsistency in thermal studies often points to insufficient control over experimental variables. The appearance of a hydrolysis product suggests the presence of water.
-
Plausible Degradation Pathways:
-
Hydrolysis: If moisture is present in your sample or the heating environment (e.g., an oven with humidity), the elevated temperature will accelerate the hydrolysis of the hydrazide group, forming Cyclobutanecarboxylic acid.[6][7]
-
Ring Opening: The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol), making it susceptible to thermal rearrangement or ring-opening reactions to form more stable acyclic isomers.[8][9] This would likely result in products with the same molecular weight (isomers).
-
-
Causality: Heat provides the activation energy for degradation reactions. The rate of hydrolysis, in particular, increases significantly with temperature.[10] Ring strain makes the C-C bonds in the cyclobutane ring weaker than in a typical alkane, lowering the energy required for cleavage.[9]
-
Troubleshooting & Verification:
-
Control Humidity: Conduct solid-state thermal degradation in a dry oven or under an inert atmosphere (e.g., nitrogen) to exclude moisture and prevent hydrolysis.
-
Use a Tightly Controlled System: For solution-state studies, use sealed vials to prevent solvent evaporation, which would concentrate the sample and alter reaction kinetics.
-
Isomer Identification: If you suspect ring-opening, use high-resolution mass spectrometry (HRMS) to confirm that the new peaks have the same mass as the parent compound. Further structural elucidation would require techniques like NMR.
-
Differential Scanning Calorimetry (DSC): DSC can help identify the temperature at which thermal events (like melting or decomposition) occur, allowing you to select a more appropriate and consistent temperature for your study.
-
Part 2: Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: This is the cleavage of the amide-like bond in the hydrazide functional group. It is catalyzed by acidic or basic conditions and results in the formation of Cyclobutanecarboxylic acid and hydrazine .[6]
-
Oxidation: The nitrogen atoms of the hydrazide group are electron-rich and are the primary sites for oxidation. This can lead to a variety of products, potentially including diazenes and radical species.[3][4]
-
Thermal/Photolytic Degradation: Due to the inherent ring strain of the cyclobutane moiety, thermal or photolytic stress can provide the energy needed for ring-opening or rearrangement reactions.[8][11] Photolytic degradation (exposure to UV/Vis light) can also induce oxidation via free radical mechanisms.[1]
The diagram below illustrates the two most probable initial degradation pathways.
Caption: Predicted primary degradation pathways for this compound.
What are the standard conditions for a forced degradation study?
Forced degradation studies should be conducted according to ICH (International Council for Harmonisation) guidelines, which recommend exposing the drug substance to a variety of stress conditions.[5][10] The goal is to achieve a modest level of degradation (5-20%) to reveal the primary degradation products.[5]
| Stress Condition | Typical Reagents and Conditions | Rationale & Key Moiety Affected |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room temp to 70°C | To test for lability in low pH environments. Primarily targets the hydrazide group.[1] |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temp to 70°C | To test for lability in high pH environments. Primarily targets the hydrazide group.[1] |
| Oxidation | 0.5% to 3% H₂O₂; Room temperature | To simulate oxidative stress. Primarily targets the hydrazide group.[1][3] |
| Thermal (Dry Heat) | >50°C (e.g., 70-105°C) in a dry oven | To assess solid-state stability at elevated temperatures. Can affect both the hydrazide and cyclobutane ring .[8] |
| Photostability | Exposure to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV) | To assess sensitivity to light, which can cause photo-oxidation or rearrangement.[1][2] |
How do I set up a basic forced degradation experiment?
Below is a generalized protocol for a solution-state degradation study. This should be optimized for your specific analytical method and the observed stability of this compound.
Experimental Protocol: Acid Hydrolysis Stress Study
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Condition Setup:
-
In a clean glass vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. This will result in a final acid concentration of 0.1 M and a drug concentration of 0.5 mg/mL.
-
Prepare a "control" sample by mixing 1 mL of the stock solution with 1 mL of the solvent (e.g., water).
-
Seal the vials and place them in a controlled temperature environment (e.g., a 60°C water bath).
-
-
Time-Point Sampling:
-
Withdraw aliquots from both the stress and control vials at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching and Dilution:
-
Immediately after withdrawal, neutralize the acidic aliquot by adding an equivalent amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample with your HPLC mobile phase to a concentration suitable for your analytical method (e.g., 50 µg/mL).
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the corresponding time point.
-
The following diagram outlines this general workflow.
Caption: General workflow for a forced degradation experiment.
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[5]
-
MedCrave online, Forced Degradation Studies. (2016).[2]
-
Kurzer, F., & Douraghi-Zadeh, K. (1967). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews.[6]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Bioprocess International.[12]
-
Journal of Organic Chemistry, Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024).[4]
-
International Journal of Creative Research Thoughts (IJCRT), ICH GUIDELINES: STRESS DEGRADATION STUDY.[10]
-
Rao, B. M., & Kumar, K. S. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.[1]
-
Zoppellaro, G., et al. (2004). Hydrazide derivatives produce active oxygen species as hydrazine. FEBS Letters.[3]
-
Filo, Discuss the stability and reaction of cyclobutane.[8]
-
PowerPlant Chemistry, Carbohydrazide vs Hydrazine: A Comparative Study. (2018).[7]
-
OpenStax, Stability of Cycloalkanes: Ring Strain. (2023).[11]
-
Chemistry LibreTexts, Stability of Cycloalkanes - Ring Strain. (2024).[13]
-
RSC Publishing, The mechanism of hydrazine electro-oxidation revealed by platinum microelectrodes: role of residual oxides. (2011).[14]
-
Journal of the American Chemical Society, Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine.[15]
-
ChemicalBook, Synthesis of carbohydrazide. (2019).[16]
-
Sigma-Aldrich, this compound | 98069-56-8.[17]
-
National Institutes of Health (NIH), On the Mechanism and Stoichiometry of the Oxidation of Hydrazine by Illuminated Chloroplasts.[18]
-
Master Organic Chemistry, Ring Strain In Cyclopropane And Cyclobutane. (2014).[9]
-
Benchchem, Technical Support Center: Managing Ring Strain in Cyclobutane-Containing Intermediates.[19]
-
Shandong Taihe Water Treatment Co., Ltd., Carbohydrazide.[20]
-
Guidechem, How to Synthesize Carbohydrazide Efficiently and Economically?.[21]
-
National Institutes of Health (NIH), Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.[22]
-
International Journal of Pharmacy and Pharmaceutical Sciences, Review on development of forced degradation studies and its approaches on stability indicating method.[23]
-
Sigma-Aldrich, this compound DiscoveryCPR 98069-56-8.
-
ResearchGate, Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.[24]
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"how to avoid dimerization of Cyclobutanecarbohydrazide"
Welcome to the technical support resource for Cyclobutanecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on preventing unwanted dimerization. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the dimerization of this compound, and what causes it?
Dimerization is a self-condensation reaction where two molecules of this compound react with each other to form a larger molecule, or dimer.[1] This is an undesirable side reaction that consumes your starting material and introduces a significant impurity into your reaction mixture.
The primary proposed mechanism involves a nucleophilic attack. The terminal amino group (-NH₂) of one hydrazide molecule attacks the electrophilic carbonyl carbon of a second molecule. This can proceed via two potential pathways:
-
Formation of an N-Acylhydrazone: The initial attack is followed by the elimination of a water molecule, forming a dimer linked by a C=N bond. This is a common reaction pathway for hydrazides under certain conditions.
-
Formation of a 1,2-Diacylhydrazine: An alternative pathway involves the initial nucleophilic attack followed by the collapse of the tetrahedral intermediate to displace a molecule of hydrazine (H₂N-NH₂).[2] This results in a highly stable dimer linked by an amide-like bond.
The presence of impurities, such as the corresponding aldehyde (cyclobutanecarbaldehyde) from the synthesis, can also lead to the formation of azine byproducts, where one hydrazine molecule reacts with two carbonyl compounds.[3]
Caption: Fig 1. Potential dimerization pathways for this compound.
Q2: What experimental factors promote the dimerization of hydrazides?
Several factors can accelerate the rate of this unwanted side reaction. Understanding these is key to prevention:
-
Elevated Temperature: Higher temperatures increase reaction rates indiscriminately, often favoring side reactions like dimerization. Hydrazine hydrate itself can decompose at elevated temperatures.[3]
-
Incorrect pH: The nucleophilicity of the hydrazide and the electrophilicity of the carbonyl group are pH-dependent. While hydrazone bonds are generally stable between pH 3-12, strongly acidic or basic conditions can promote lability and side reactions.[4][5] For many hydrazide reactions, a slightly acidic pH (4-5) is optimal for forming the desired product without promoting degradation.[4]
-
High Concentration: Le Châtelier's principle dictates that higher concentrations of the reactant will favor the formation of the bimolecular dimer product.
-
Presence of Water: Moisture can hydrolyze the hydrazide back to its corresponding carboxylic acid and hydrazine, potentially altering the pH and creating an environment conducive to side reactions.[6]
-
Oxidizing Agents & Air: Hydrazides can be susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents. This can lead to the formation of reactive intermediates that may trigger dimerization or other degradation pathways.
-
Catalysts: The presence of trace metals or other catalytic impurities can promote decomposition and side reactions.[3]
Q3: How can I reliably detect and quantify the dimer impurity?
A multi-pronged analytical approach is recommended for the unequivocal identification and quantification of the this compound dimer.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the monomer from the dimer and other impurities. A reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is typically effective. The dimer, being larger and generally less polar, will have a different retention time than the monomer.[7]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the definitive method for identification. The dimer will have a specific mass-to-charge ratio (m/z) corresponding to its molecular weight. For example, if the monomer has a molecular weight of M, the N-acylhydrazone dimer would be (2M - 18) and the 1,2-diacylhydrazine dimer would be (2M - 32).[2]
-
Gas Chromatography (GC): GC can also be used, particularly for detecting volatile impurities. Often, derivatization is required to improve the thermal stability and volatility of the hydrazide.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the dimer if it can be isolated or is present in a sufficient quantity. The disappearance of the terminal -NH₂ proton signal and the appearance of new signals in the amide or imine region would be indicative of dimer formation.
Table 1: Example Analytical Data for Dimer Detection
| Compound | Expected Retention Time (Relative) | Expected [M+H]⁺ (m/z) | Key Analytical Technique |
| This compound (Monomer) | 1.0 | 115.09 | HPLC, LC-MS |
| N-Acylhydrazone Dimer | > 1.0 | 212.14 | LC-MS |
| 1,2-Diacylhydrazine Dimer | > 1.0 | 198.12 | LC-MS |
Troubleshooting Guide
Encountering issues? This guide provides a systematic approach to identifying and resolving problems related to this compound dimerization.
Caption: Fig 2. Troubleshooting flowchart for dimerization issues.
Protocols for Minimizing Dimerization
Adherence to rigorous experimental protocols is the most effective strategy for preventing dimer formation.
Protocol 1: General Handling and Storage of this compound
To maintain the integrity of the compound, proper storage is critical.
-
Inert Atmosphere: Upon receipt, transfer the compound from the manufacturer's container into smaller, appropriately sized amber glass vials inside a glovebox or under a steady stream of inert gas (Argon or Nitrogen).
-
Seal Securely: Use vials with PTFE-lined caps to ensure an airtight seal. For added protection, wrap the cap threads with Parafilm.
-
Storage Conditions: Store the vials in a desiccator at room temperature, away from direct light and heat sources. The manufacturer recommends storing at room temperature in a dark, inert environment.
-
Dispensing: When using the compound, allow the vial to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture. Dispense the required amount quickly and re-purge the vial with inert gas before sealing and returning to storage.
Protocol 2: Recommended Reaction Setup to Prevent Dimerization
This protocol outlines a general setup for a reaction involving this compound as a nucleophile (e.g., hydrazone formation).
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., at 120 °C for at least 4 hours) immediately before use. Assemble the reaction apparatus while hot under a stream of inert gas and allow it to cool.
-
Solvent Preparation: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Reagent Addition:
-
Dissolve the electrophile (e.g., aldehyde or ketone) in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
In a separate, dry flask, dissolve the this compound. To avoid high local concentrations, add the hydrazide solution to the electrophile solution slowly (dropwise) using a syringe pump over a period of 30-60 minutes with vigorous stirring.
-
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Start at 0 °C or room temperature. If the reaction is too slow, warm gently, but avoid high temperatures (>60 °C) unless absolutely necessary and validated by small-scale trials.[4]
-
pH Adjustment (if applicable): For reactions like hydrazone formation, the rate can be enhanced by a catalytic amount of acid. A slightly acidic medium (pH 4-5) is often optimal.[4] This can be achieved by adding a small amount of glacial acetic acid. Avoid strong acids or bases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of the desired product and the absence of higher molecular weight byproducts.
-
Workup: Upon completion, proceed with the workup promptly to minimize degradation of the product.
Protocol 3: Analytical QC of this compound by LC-MS
Regularly check the purity of your starting material, especially if it has been stored for an extended period.
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water). Dilute this solution to a final concentration of ~10 µg/mL for analysis.
-
LC Conditions (Example):
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50 - 500
-
Data Analysis: Integrate the peak for the monomer ([M+H]⁺ ≈ 115.1). Search the chromatogram for peaks corresponding to the expected masses of potential dimers ([M+H]⁺ ≈ 212.1 or 198.1). The purity can be calculated based on the relative peak areas.
-
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from ATSDR. [Link]
-
Antos, J. M., & Francis, M. B. (2006). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Journal of the American Chemical Society, 128(33), 10795–10802. [Link]
-
Malone, G. R., & The Determination of Hydrazino-Hydrazide Groups. (1970). The Determination of Hydrazino-Hydrazide Groups. Elsevier. [Link]
-
Malone, G. R. (1970). The Determination of Hydrazino–Hydrazide Groups. Pergamon. [Link]
-
Fite, B. Z., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10874-10882. [Link]
-
Pfeffer, J., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. [Link]
-
Chemistry Stack Exchange. (2015). Intramolecular hydrazide condensation. [Link]
-
Antos, J. M., & Francis, M. B. (2006). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Journal of the American Chemical Society, 128(33), 10795–10802. [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from Wikipedia. [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
-
Shigeri, Y., et al. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry, 49(8), 742–749. [Link]
-
Li, J., et al. (2011). Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase. Proceedings of the National Academy of Sciences, 108(35), 14415–14420. [Link]
-
Li, J., et al. (2011). Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase. Proceedings of the National Academy of Sciences, 108(35), 14415–14420. [Link]
-
ResearchGate. (n.d.). Reaction of aldehyde I with acid hydrazides. Retrieved from ResearchGate. [Link]
Sources
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. sielc.com [sielc.com]
Technical Support Center: Catalyst Selection for Optimizing Cyclobutanecarbohydrazide Reactions
Welcome to the technical support center for Cyclobutanecarbohydrazide chemistry. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. Our goal is to help you navigate common challenges, minimize side reactions, and maximize the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and its most common transformations?
This compound, an acylhydrazide, possesses two key reactive sites: the terminal primary amine (-NH₂) and the secondary amide (-CONH-). The terminal -NH₂ group is the most nucleophilic and is the primary site for reactions such as:
-
N-Acylation: Formation of an amide bond by reacting with carboxylic acids, acyl chlorides, or esters. This is a fundamental transformation for building more complex molecules.
-
Hydrazone Formation: Condensation with aldehydes and ketones to form N-acylhydrazones, which are versatile intermediates in organic synthesis.[1]
The cyclobutane ring, while generally stable, can be susceptible to ring-opening or rearrangement reactions under harsh acidic or catalytic conditions due to inherent ring strain.[2]
Q2: Why is catalyst selection so critical for reactions involving this molecule?
Catalyst selection is paramount for several reasons:
-
Activation: Many coupling partners, such as carboxylic acids, are not sufficiently electrophilic to react with the hydrazide under neutral conditions. Catalysts are required to activate these substrates.[3]
-
Selectivity: Catalysts can steer the reaction towards the desired product, preventing side reactions like the formation of symmetrical azines or bis-acylated products.[4]
-
Reaction Rate and Conditions: The right catalyst can dramatically accelerate reaction rates, allowing for lower temperatures and shorter reaction times, which is crucial for preserving sensitive functional groups on the substrate or product.
-
Minimizing Side Reactions: Improper catalyst choice can lead to undesired pathways, including hydrolysis of the starting material or product, or rearrangement of the cyclobutane ring.[2][5]
Q3: What are the main classes of catalysts used for this compound reactions?
The choice of catalyst depends heavily on the specific transformation. The main classes include:
-
Lewis Acids (e.g., ZnCl₂, Boronic Acids): Primarily used for direct amidation reactions with carboxylic acids. They activate the carboxylic acid by coordinating to the carbonyl oxygen.[6][7]
-
Brønsted Acids (e.g., Acetic Acid, p-TsOH): Commonly used to catalyze the formation of N-acylhydrazones from aldehydes and ketones by protonating the carbonyl oxygen, making it more electrophilic.[8]
-
Bases (e.g., Cs₂CO₃): Employed in reactions involving activated amides, where the base facilitates the substitution reaction.[9][10]
-
Transition Metals (e.g., Copper, Gold, Ruthenium): Used in more advanced transformations like hydrohydrazination of alkynes or radical cascade reactions.[7][11][12] These are typically reserved for specific, targeted syntheses.
-
Photoredox Catalysts (e.g., Eosin Y): Utilized in modern, light-induced reactions, such as the Minisci reaction, where the hydrazide can serve as an acyl radical precursor.[13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Problem Area 1: Low Yield or Incomplete Conversion
Q: My direct amidation of this compound with a carboxylic acid is showing low conversion. How can I improve the yield?
Answer: Direct amidation requires the activation of the carboxylic acid, which is a weak electrophile. If you are observing low conversion, the activation step is likely inefficient.
Troubleshooting Steps:
-
Introduce a Lewis Acid Catalyst: If you are running the reaction without a catalyst, this is the first and most critical step.
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate and compete with the hydrazide nucleophile. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Increase Temperature: If the reaction is still sluggish, gradually increasing the temperature can improve the rate. However, monitor for potential side product formation at higher temperatures.
-
Consider an Alternative Strategy: If direct amidation fails, convert the carboxylic acid to a more reactive species first (e.g., an acyl chloride or an activated ester) and then react it with the this compound. This two-step process often provides higher yields, although it is less atom-economical.
Q: The formation of an N-acylhydrazone with a sterically hindered ketone is very slow. What catalyst should I use?
Answer: The condensation reaction to form a hydrazone is reversible and often requires acid catalysis, especially with less reactive carbonyl compounds like ketones.
Troubleshooting Steps:
-
Add a Brønsted Acid Catalyst: A catalytic amount of a mild acid can significantly accelerate the reaction.
-
Recommendation: Add 0.1 equivalents of acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Mechanism: The acid protonates the ketone's carbonyl oxygen, making the carbon atom more electrophilic and susceptible to attack by the hydrazide's terminal nitrogen.
-
-
Control pH: While acid catalysis is beneficial, strongly acidic conditions (pH < 4) can lead to hydrolysis of the resulting hydrazone.[5] Maintaining a slightly acidic pH of 4-6 is often optimal.[5]
-
Remove Water: The reaction produces one equivalent of water. Removing this water as it forms will drive the equilibrium towards the hydrazone product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
Problem Area 2: Formation of Major Side Products
Q: My reaction is producing a significant amount of a symmetrical azine byproduct (R₂C=N-N=CR₂). How can I prevent this?
Answer: Azine formation is a common side reaction in hydrazone synthesis.[4][5] It occurs when a second molecule of the carbonyl compound reacts with the newly formed hydrazone.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents). This ensures that the carbonyl compound is consumed in the formation of the desired hydrazone, leaving less available to react further.[5]
-
Slow Addition: Add the carbonyl compound slowly to a solution of the hydrazide. This maintains a high concentration of the hydrazide relative to the carbonyl compound throughout the reaction, favoring hydrazone formation over azine formation.[5]
-
Lower the Reaction Temperature: Azine formation can sometimes be kinetically disfavored at lower temperatures. Try running the reaction at room temperature or even 0 °C if the primary reaction rate is acceptable.[4]
Q: I am observing an unexpected product with a different ring structure. Could the catalyst be causing a rearrangement of the cyclobutane ring?
Answer: Yes, this is a distinct possibility. The cyclobutane ring is strained and can undergo rearrangements, particularly carbocation-mediated ring expansion to a more stable cyclopentane ring, under certain catalytic (especially acidic) conditions.[2]
Troubleshooting Steps:
-
Reduce Catalyst Acidity/Loading: If you are using a strong Lewis or Brønsted acid, try reducing the catalyst loading or switching to a milder catalyst. For example, replace p-TsOH with acetic acid, or a strong Lewis acid with a milder one like a boronic acid.
-
Lower the Temperature: Carbocation rearrangements often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can suppress this side pathway.
-
Screen Solvents: The choice of solvent can influence carbocation stability. A less polar solvent may disfavor the formation of a carbocation intermediate required for rearrangement.
-
Change Reaction Strategy: If the rearrangement persists, consider a catalyst-free approach by using a highly activated coupling partner (e.g., an acyl chloride at low temperature) that does not require acidic conditions.
Catalyst Selection and Optimization Workflow
The following diagram provides a logical workflow for selecting and optimizing a catalyst for your this compound reaction.
Sources
- 1. N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Greener Methods: Catalytic Amide Bond Formation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]
- 11. Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07063K [pubs.rsc.org]
Technical Support Center: Solvent Effects on Cyclobutanecarbohydrazide Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in the reaction kinetics of cyclobutanecarbohydrazide. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to optimize your reactions, troubleshoot unexpected outcomes, and ensure reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the most common conceptual questions researchers face when working with hydrazide compounds in various solvent systems.
Question 1: My reaction involving this compound is significantly slower than anticipated. How can the solvent be the primary cause?
Answer: The solvent is not merely a medium for your reactants; it is an active participant that can profoundly influence reaction rates by stabilizing or destabilizing the reactants relative to the transition state.[1] For a reaction to proceed, reactants must overcome an energy barrier known as the activation energy (Ea). The solvent's polarity and its ability to form hydrogen bonds can alter this barrier.
-
Transition State Stabilization: The core principle lies in the Transition State Theory. If your reaction proceeds through a transition state that is more polar or more charged than the reactants, a polar solvent will stabilize this transition state more effectively than the reactants, thus lowering the activation energy and accelerating the reaction.
-
Reactant Stabilization: Conversely, if the reactants are more strongly solvated and stabilized than the transition state, the activation energy will increase, leading to a slower reaction.[1] This is a common issue with reactions involving highly polar reactants and a less polar, charge-dispersed transition state. For instance, studies on other hydrazide reactions have shown that for less reactive molecules, more polar solvents can actually lead to slower reaction kinetics.[2][3]
In the case of this compound, a potent nucleophile, polar protic solvents (like ethanol or water) can form strong hydrogen bonds with the hydrazide moiety. This intense solvation shell can "tie up" the nucleophile, increasing the energy required for it to participate in the reaction and thereby slowing the kinetics.
Question 2: I am observing low yields and the formation of several side products. Can a simple solvent change resolve this?
Answer: Absolutely. Solvent choice is a powerful tool for controlling not just the rate (kinetics) but also the outcome (selectivity) of a reaction.
-
Solubility Issues: The most straightforward issue could be the poor solubility of either your this compound or the other reactant in the chosen solvent. If a reactant is not fully dissolved, the reaction rate will be limited by the dissolution rate, and yields will be inconsistent. Ensure all starting materials are fully soluble at the reaction temperature.
-
Chemoselectivity: Solvents can modify the reactivity of different functional groups within a molecule.[1] If your substrate has multiple sites that can react with this compound, changing the solvent can favor one reaction pathway over another. For example, a nonpolar solvent might favor a pathway with a nonpolar transition state, while a polar aprotic solvent could enhance the nucleophilicity of the hydrazide, leading to a different product distribution.
-
Suppression of Decomposition: this compound, like other hydrazides, can be susceptible to degradation pathways (e.g., oxidation). The choice of solvent can influence its stability. Running preliminary stability tests of your key reactant in the intended solvent at the reaction temperature is a prudent step.
Question 3: How do I rationally choose a starting solvent for my this compound reaction?
Answer: A rational choice begins with understanding the mechanism of your intended reaction and the properties of common solvents. Hydrazide reactions, such as hydrazone formation, typically involve nucleophilic attack followed by dehydration.[4]
-
Consider the Reaction Mechanism:
-
If the transition state involves charge separation or concentration (more polar than reactants): Start with polar aprotic solvents like DMSO, DMF, or Acetonitrile. These solvents can stabilize charged species but won't excessively solvate the nucleophilic hydrazide through hydrogen bonding.[5]
-
If the transition state is isopolar or involves charge dispersal (less polar than reactants): Consider less polar solvents like THF, Dichloromethane (DCM), or Toluene.
-
-
Evaluate Solvent Types:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These can act as proton donors and are excellent at solvating charged species.[4] However, they can significantly slow reactions by hydrogen-bonding with the nucleophilic nitrogen of the hydrazide. Use with caution or when a proton transfer is a required step in the mechanism.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These have large dipole moments but lack O-H or N-H bonds.[4][5] They are often a good starting point as they dissolve polar reactants well without impeding the nucleophile's reactivity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These have low dielectric constants and are generally poor choices unless all reactants are highly nonpolar.[4]
-
The table below provides a quick reference for common solvent properties.
| Solvent | Type | Dielectric Constant (ε at 20-25°C) |
| Water | Polar Protic | 80.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 |
| Methanol (MeOH) | Polar Protic | 32.7 |
| Ethanol (EtOH) | Polar Protic | 24.6 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 |
| Toluene | Nonpolar | 2.4 |
| Hexane | Nonpolar | 1.9 |
Section 2: Troubleshooting Guide & Experimental Protocols
When faced with a challenging reaction, a systematic approach is key. This section provides a logical workflow for troubleshooting and a detailed protocol for conducting a kinetic study.
Troubleshooting Workflow for Kinetic Issues
Use the following diagram to diagnose and address common problems encountered during reactions with this compound.
Caption: A logical workflow for troubleshooting kinetic problems.
Visualizing the Solvent's Energetic Impact
The diagram below illustrates how a solvent can alter the activation energy (Ea) of a reaction by differentially solvating the reactants and the transition state (TS).
Caption: Impact of solvent on the reaction energy profile.
Protocol 2.1: Step-by-Step Guide to a Kinetic Study of Solvent Effects
This protocol provides a self-validating framework to systematically determine the optimal solvent for your this compound reaction.
Objective: To quantify the effect of different solvents on the reaction rate constant (k).
Methodology:
-
Reagent Preparation & Purity Verification:
-
Ensure the purity of this compound and all other reactants using appropriate analytical techniques (e.g., NMR, LC-MS). Impurities can act as catalysts or inhibitors.
-
Use high-purity, anhydrous solvents to avoid unintended effects from water, unless water is a planned part of the solvent system.
-
-
Solvent Selection:
-
Choose a minimum of three solvents with diverse properties:
-
One polar protic (e.g., Ethanol)
-
One polar aprotic (e.g., Acetonitrile)
-
One nonpolar or low-polarity (e.g., THF or Toluene)
-
-
Ensure all reactants are sufficiently soluble in the chosen solvents.
-
-
Experimental Setup:
-
The reaction must be conducted under pseudo-first-order conditions. This is achieved by having one reactant (e.g., the substrate reacting with this compound) in significant excess (at least 10-fold) over the other.[6] This simplifies the rate law determination.
-
Maintain a constant temperature using a thermostatted bath, as reaction rates are highly temperature-dependent.
-
Ensure consistent and vigorous stirring to eliminate mass transfer limitations.
-
If any reactants are sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction Monitoring:
-
The progress of the reaction (disappearance of a reactant or appearance of a product) must be monitored over time.
-
Choose an appropriate analytical technique. Common methods include:
-
UV-Vis Spectroscopy: Ideal if one of the species has a unique and strong chromophore.
-
HPLC/UPLC: A robust method allowing for the separation and quantification of multiple components.
-
NMR Spectroscopy: Can be used for in-situ monitoring if reaction times are sufficiently long.
-
-
Collect data points at regular intervals, ensuring you capture at least 80-90% of the reaction's completion. Analytical methods like stopped-flow analysis can be used for very fast reactions.[7][8]
-
-
Data Analysis:
-
Plot the concentration of the limiting reagent versus time for each solvent.
-
Determine the observed rate constant (k_obs) for each experiment by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln[A] vs. time).
-
Compare the k_obs values across the different solvents to quantify the solvent's effect on the reaction kinetics.
-
This systematic approach will provide clear, quantitative data, allowing you to make an evidence-based decision on the optimal solvent for your specific this compound reaction.
References
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega. [Link]
-
Gowda, B. T., & Rao, P. J. M. (1991). Kinetics and mechanism of oxidation of carbohydrazide and thiocarbohydrazide by N-bromoacetamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Kinetics Study and Process Optimization for the Reaction of Carbohydrazide with Sodium Percarbonate. (n.d.). Chinese Journal of Energetic Materials. [Link]
-
Influence of solvent polarity on reaction rate. (n.d.). ResearchGate. [Link]
-
Kurzer, F., & Wilkinson, M. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews. [Link]
-
THE EFFECT OF SOLVENTS UPON EQUILIBRIA, SPECTRA, AND REACTION RATES. (n.d.). Journal of the American Chemical Society. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [Link]
-
Chemistry of carbohydrazide and thiocarbohydrazide. (1970). ACS Publications. [Link]
-
Carbohydrazide vs Hydrazine: A Comparative Study. (2019). ResearchGate. [Link]
-
solvent effects in organic chemistry. (n.d.). ResearchGate. [Link]
-
ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). National Center for Biotechnology Information. [Link]
-
Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Solvent Effects on the Kinetics of Cycloaddition Reactions of 2, 3-Dimethy butadiene and Diethylazodicarboxylate; A DFT Study. (2013). SID. [Link]
-
Thiocarbohydrazides: Synthesis and Reactions. (n.d.). Scientific & Academic Publishing. [Link]
-
Analytical methods for kinetic studies of biological interactions: A review. (2015). PubMed. [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). National Center for Biotechnology Information. [Link]
-
Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]
-
Kinetic Analysis by Affinity Chromatography. (2019). PubMed. [Link]
-
The Simmons-Smith Reaction & Cyclopropanation. (2023). YouTube. [Link]
-
Effect of cyclodextrin types and reagents solvation on the stability of complexes between B-cyclodextrins and rutin in water-ethanol solvents. (2025). ResearchGate. [Link]
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- 2. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for kinetic studies of biological interactions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure Cyclobutanecarbohydrazide
Welcome to the technical support center for the synthesis and purification of Cyclobutanecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the isolation of this valuable compound. Our focus is on ensuring scientific integrity and providing a self-validating system for your experimental protocols.
Troubleshooting Guide: Common Issues in this compound Isolation
This section addresses specific challenges you might encounter during your workup procedure in a question-and-answer format.
Q1: My reaction to form this compound from its corresponding ester appears incomplete after the recommended reflux time. What could be the issue?
A1: Incomplete conversion is a frequent challenge in hydrazide synthesis. Several factors could be at play:
-
Purity of Reactants: The primary suspect is often the purity of your starting materials, especially the hydrazine hydrate. Ensure you are using a fresh, high-purity grade of hydrazine hydrate, as it can degrade over time.[1]
-
Insufficient Reaction Time or Temperature: While general protocols provide a timeframe, the optimal reaction time can vary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[1][2] If the reaction stalls, a modest increase in reflux temperature or extended reaction time might be necessary.
-
Molar Ratio of Reactants: An insufficient excess of hydrazine hydrate can lead to incomplete consumption of the starting ester. A molar equivalent of 1.5 to 2.0 of hydrazine hydrate is often recommended to drive the reaction to completion.[2]
Q2: After cooling the reaction mixture, my product, this compound, has "oiled out" instead of crystallizing. How can I resolve this?
A2: "Oiling out" occurs when the product separates from the solution as a liquid above its melting point rather than forming a crystalline solid.[2][3] This is often due to the solution being too concentrated or cooling too rapidly. To remedy this:
-
Re-dissolve: Gently reheat the mixture to dissolve the oil back into the solvent.
-
Dilute: Add a small amount of additional solvent to decrease the saturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling often promotes oiling.
-
Seeding: If you have a small crystal of pure this compound, adding it to the cooled solution can induce crystallization.[2]
-
Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.[2]
Q3: I've obtained a solid product, but my yield of this compound is disappointingly low. Where might I be losing my product?
A3: Low yield can be attributed to several stages of the workup and purification process:
-
Incomplete Precipitation: Ensure the reaction mixture is sufficiently cooled to maximize the precipitation of your product.[4]
-
Loss During Washing: While washing the crude product is necessary to remove excess hydrazine and other water-soluble impurities, using an excessive volume of cold solvent can lead to product loss due to its slight solubility even at low temperatures.[1][2] Use a minimal amount of ice-cold solvent for washing.
-
Suboptimal Recrystallization Solvent: The choice of recrystallization solvent is critical. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures. If the product is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor.[2] Consider using a mixed solvent system to fine-tune the solubility.
-
Multiple Transfers: Minimize the number of transfers between flasks to avoid mechanical loss of the product.
Q4: My NMR spectrum of the isolated this compound shows unexpected peaks. What are the likely impurities?
A4: Unexpected peaks in your NMR spectrum indicate the presence of impurities. Common culprits in hydrazide synthesis include:
-
Unreacted Starting Material: Peaks corresponding to your starting cyclobutyl ester or cyclobutanecarboxylic acid.
-
Side Products: The formation of diacyl hydrazides is a potential side reaction, although less common under mild conditions.[5]
-
Residual Solvents: Peaks from the reaction or recrystallization solvents.
To identify these impurities, compare your spectrum with the spectra of the starting materials. A thorough purification by recrystallization or column chromatography is necessary to remove these contaminants.[1][6]
Frequently Asked Questions (FAQs) & Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of this compound.
FAQ 1: What is the recommended procedure for synthesizing this compound from a Cyclobutyl Ester?
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific ester and laboratory conditions.
Materials:
-
Cyclobutanecarboxylic acid methyl or ethyl ester
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the cyclobutyl ester (1.0 eq) in a minimal amount of absolute ethanol.[2]
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.[1][2]
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of this compound should form.[1] Further cooling in an ice bath can maximize the yield.[2][4]
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the precipitate thoroughly with a small amount of cold water to remove excess hydrazine hydrate, followed by a small amount of cold ethanol.[1][2]
-
Drying: Dry the crude product under vacuum.
Workflow for Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
FAQ 2: How can I purify the crude this compound?
Experimental Protocol: Purification by Recrystallization
Recrystallization is the most common and effective method for purifying solid hydrazides.[1][3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)[1][2]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the pure crystals under vacuum to remove any residual solvent.
Purification Workflow for this compound
Caption: The general procedure for the purification of this compound via recrystallization.
FAQ 3: What if recrystallization fails to yield a pure product?
If recrystallization does not provide a product of sufficient purity, column chromatography is a viable alternative.[1][6]
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude or partially purified this compound
-
Silica gel
-
Eluent system (e.g., a mixture of a polar solvent like ethanol or ethyl acetate and a less polar solvent like hexane or chloroform)[1]
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.[3]
-
Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[3]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure this compound.[1][3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
FAQ 4: How can I confirm the identity and purity of my final product?
The structure and purity of the isolated this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure of the compound. The ¹H NMR spectrum is expected to show signals for the cyclobutyl ring protons and the -NH and -NH₂ protons of the hydrazide group.[7][8]
-
FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O functional groups.[1]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
| Analytical Technique | Expected Observations for Pure this compound |
| ¹H NMR | Signals corresponding to cyclobutyl protons and exchangeable NH/NH₂ protons.[7] |
| ¹³C NMR | Signals for the carbonyl carbon and the carbons of the cyclobutyl ring.[7] |
| FT-IR | Characteristic N-H stretching and C=O stretching vibrations.[1] |
| Melting Point | A sharp and consistent melting point. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 114.15 g/mol .[9] |
References
-
Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. IUCr. Available at: [Link]
- Process for making carbohydrazide. Google Patents.
-
A highly efficient solvent free synthesis of hydrazides using grinding technique. ResearchGate. Available at: [Link]
-
Preparation of carbohydrazide. PrepChem.com. Available at: [Link]
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. ResearchGate. Available at: [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]
-
Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC - NIH. Available at: [Link]
- Processes for making hydrazides. Google Patents.
-
Need a purification method for a free hydrazone. Reddit. Available at: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available at: [Link]
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides. American Chemical Society. Available at: [Link]
-
Cyclobutanecarboxylic acid. Wikipedia. Available at: [Link]
-
Cyclobutanecarboxylic acid | C5H8O2 | CID 19494. PubChem. Available at: [Link]
-
1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. ResearchGate. Available at: [Link]
-
Cyclobutanecarboxylic anhydride | C10H14O3 | CID 277168. PubChem. Available at: [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available at: [Link]
-
NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. ResearchGate. Available at: [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]
-
Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. MDPI. Available at: [Link]
-
Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. Available at: [Link]
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- 9. This compound | 98069-56-8 [sigmaaldrich.com]
"troubleshooting guide for Cyclobutanecarbohydrazide functionalization"
Welcome to the technical support center for the functionalization of cyclobutanecarbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the chemical modification of this compound, providing in-depth, field-proven insights in a troubleshooting-focused question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower your experimental success.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses specific issues that may arise during the functionalization of this compound, from low reaction yields to the formation of unexpected side products.
Low or No Product Yield
Question: I am attempting to acylate this compound with a carboxylic acid using a carbodiimide coupling reagent (e.g., DCC, EDC), but I am observing very low to no yield of my desired amide product. What are the potential causes and how can I resolve this?
Answer:
Low or no yield in a carbodiimide-mediated coupling with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the common culprits and their solutions.
-
Reagent Quality and Storage: this compound is a solid that should be stored in a dark place under an inert atmosphere at room temperature to maintain its purity. Degradation of the starting material will naturally lead to poor yields. Similarly, carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Ensure your reagents are fresh and have been stored under anhydrous conditions.
-
Inadequate Activation of the Carboxylic Acid: The first step in this reaction is the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then attacked by the nucleophilic nitrogen of the this compound. If this activation is inefficient, the reaction will not proceed.
-
Solution: Consider the addition of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and can minimize racemization if your carboxylic acid has a chiral center.[3][4]
-
-
Side Reactions of the Coupling Reagent: Carbodiimides can participate in side reactions that consume the activated intermediate. For example, the O-acylisourea can rearrange to a stable N-acylurea, which is unreactive towards the hydrazide.[5]
-
Solution: The use of additives like HOBt or HOAt can suppress the formation of N-acylurea.[4]
-
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally suitable.[1] Ensure the solvent is anhydrous.
-
Temperature: Carbodiimide reactions are often initiated at 0°C and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can promote side reactions.
-
Stoichiometry: Ensure you are using appropriate stoichiometry. Typically, a slight excess of the carboxylic acid and coupling reagent relative to the hydrazide is used.
-
Here is a troubleshooting workflow for low yield in carbodiimide coupling:
Caption: Troubleshooting workflow for low product yield.
Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
Side product formation is a common issue. The nature of the side product can provide valuable clues about what is going wrong in your reaction.
-
Diacylation of the Hydrazide: Hydrazides have two nucleophilic nitrogen atoms. It is possible for the carboxylic acid to react with both nitrogens, leading to a diacylated product, especially if a large excess of the activated carboxylic acid is present.
-
Solution: Carefully control the stoichiometry. Use a 1:1 or a slight excess of the carboxylic acid to this compound. Adding the activated carboxylic acid solution slowly to the hydrazide solution can also favor mono-acylation.
-
-
N-Acylurea Formation: As mentioned previously, this is a common side product with carbodiimide coupling reagents.[5] The urea byproduct from DCC is often insoluble and can be filtered off, but the N-acylurea may be soluble and complicate purification.[3][6]
-
Solution: Use additives like HOBt or HOAt. Alternatively, consider using a different class of coupling reagents, such as phosphonium-based reagents (e.g., PyBOP, BOP) or aminium/uronium-based reagents (e.g., HBTU, HATU), which are less prone to this specific side reaction.[6] However, be aware that aminium/uronium reagents can cause guanidinylation of free amines as a side reaction.
-
-
Reaction with Solvent or Acidic Catalysts: If your reaction is run in the presence of an acidic solvent like acetic acid or formic acid (sometimes used in azide preparations from hydrazides), you can get acetylation or formylation of the hydrazide.[7][8] Formylation is generally faster than acetylation.[8]
-
Solution: Avoid using acidic solvents unless absolutely necessary for a subsequent step. If an acid is required, use it cautiously and be aware of this potential side reaction.[7]
-
-
Formation of Hydrazones: If your functionalization strategy involves reaction with an aldehyde or ketone, the expected product is a hydrazone.[9][10] However, if aldehydes or ketones are present as impurities in your starting materials or solvents, they can react with the this compound to form unwanted hydrazone side products.
-
Solution: Ensure the purity of your starting materials and use high-purity, anhydrous solvents.
-
Below is a diagram illustrating potential side reactions:
Caption: Common side products in this compound functionalization.
Product Purification Challenges
Question: I have successfully formed my product, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?
Answer:
Purification can indeed be challenging, especially with the byproducts generated from coupling reagents.
-
Removal of Urea Byproducts:
-
Chromatography: Column chromatography is a standard method for purifying organic compounds.[11]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). You can use thin-layer chromatography (TLC) to determine the optimal solvent system.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. You will need to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Aqueous Workup: An aqueous workup can help remove water-soluble impurities. This typically involves dissolving the reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM) and then washing it with water, a mild acid (like dilute HCl) to remove basic impurities, and a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: Do I need to protect the other nitrogen atom of the hydrazide group?
A1: In many cases, for simple acylation, protection is not strictly necessary if you control the stoichiometry carefully. However, if you are working with a particularly reactive acylating agent or if you need to ensure exclusive mono-acylation at a specific nitrogen, using a protecting group can be beneficial.[12][13][14] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be introduced and removed under specific conditions.[15]
Q2: What is the best way to monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are more quantitative methods for monitoring reaction progress and identifying products and byproducts.[16][17]
Q3: My this compound starting material seems to be degrading. How should I store it?
A3: Based on supplier information, this compound should be stored in a dark place, under an inert atmosphere, and at room temperature. Some sources may recommend refrigeration. It is crucial to prevent exposure to moisture and air to maintain its stability.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Acylation using EDC/HOBt
-
Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Cool the Mixture: Cool the flask to 0°C in an ice bath.
-
Add EDC: Add EDC·HCl (1.2 equivalents) to the cooled solution and stir for 15-30 minutes to allow for the formation of the active ester.
-
Add this compound: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, 5% aqueous lithium chloride solution (to help remove DMF), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Formation of a Hydrazone
-
Dissolve Hydrazide: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
Add Carbonyl Compound: Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the hydrazone product may precipitate out of the solution. The reaction can be gently heated if necessary. Monitor by TLC.
-
Isolation: If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.
References
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin. [Link]
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Protecting Groups. Organic Chemistry Portal. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
PROTECTING GROUPs.pptx. SlideShare. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Protecting group. Wikipedia. [Link]
-
II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Sci-Hub. [Link]
-
Reaction for amide bond formation using CDI (35). ResearchGate. [Link]
-
Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. RSC Publishing. [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. ACS Publications. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PMC - NIH. [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Request PDF. [Link]
-
Analytical Application of Chemiluminogenic Reactions. Request PDF. ResearchGate. [Link]
-
Preparation of amides using DCC (video). Khan Academy. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Reaction of Aldehydes and Ketones. Scribd. [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
-
Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]
-
-
Stability of cyclophosphamide in extemporaneous oral suspensions. PubMed. [Link]
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- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
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Technical Support Center: Optimizing Cyclobutanecarbohydrazide Reactions
Here is the technical support center guide for the impact of pH on Cyclobutanecarbohydrazide reaction efficiency.
A Senior Application Scientist's Guide to Mastering pH-Dependent Efficiency
Welcome to the technical support hub for this compound applications. As researchers and drug development professionals, achieving high efficiency and reproducibility in your synthetic routes is paramount. The reaction of this compound, typically with an aldehyde or ketone to form a stable hydrazone linkage, is a powerful tool in bioconjugation and medicinal chemistry. However, its success is exquisitely sensitive to one critical parameter: pH .
This guide is designed to move beyond simple protocols. It provides a deep dive into the causality behind the experimental choices you make, offering field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Foundational Principles & Core FAQs
This section addresses the fundamental "why" behind pH's influence on the reaction. Understanding these principles is the first step to effective troubleshooting.
Q1: What is the fundamental role of pH in the reaction of this compound with an aldehyde or ketone?
A1: The reaction to form a hydrazone proceeds through a multi-step mechanism, and pH plays a dual, often conflicting, role at different stages. The overall rate is a delicate balance between two key requirements:
-
Activation of the Carbonyl Group: The reaction is acid-catalyzed. At a mildly acidic pH, the carbonyl oxygen of the aldehyde or ketone is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic nitrogen of the this compound.[1]
-
Maintaining Nucleophilicity of the Hydrazide: The attacking species is the lone pair of electrons on the terminal nitrogen of the hydrazide. If the pH is too acidic, this nitrogen itself becomes protonated (forming a hydrazinium ion). This neutralizes its nucleophilicity, effectively stopping the reaction by removing the attacking species from the solution.
Therefore, the optimal pH is a "sweet spot" that is acidic enough to catalyze the reaction by activating the carbonyl, but not so acidic that it deactivates the hydrazide nucleophile.
Q2: What is the generally accepted optimal pH range for hydrazone formation, and why?
A2: For most hydrazone formation reactions, the optimal pH range is typically between 4.5 and 6.0 .[2]
-
Below pH 4.0: The concentration of the free, nucleophilic hydrazide decreases significantly due to protonation, which slows the rate-determining initial attack on the carbonyl.
-
Above pH 6.0-7.0: The reaction becomes much slower because there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate (the product of the initial attack), which is often the rate-limiting step at neutral or basic pH.[1]
The precise optimum can vary based on the specific structure of the reactants, as we will explore later.
Part 2: Troubleshooting Guide for Low Reaction Efficiency
This section is structured to address the most common problems encountered in the lab.
Q3: My reaction yield is consistently low or negligible. How do I troubleshoot this with respect to pH?
A3: Low yield is the most common issue reported and can almost always be traced back to sub-optimal conditions, with pH being the primary suspect.[3][4][5] Follow this diagnostic and optimization workflow.
Step-by-Step pH Optimization Protocol
-
Verify Current pH: Before making any changes, use a calibrated pH meter to measure the pH of your reaction mixture. Do not rely on the theoretical pH of the buffer; impurities or the reactants themselves can alter it.
-
Set Up Parallel Screening Reactions: Prepare a series of small-scale reactions. Keep all other parameters (reactant concentration, temperature, solvent) constant. Vary only the pH of the reaction buffer across a defined range. We recommend the following setpoints for an initial screen:
-
pH 4.0
-
pH 4.5
-
pH 5.0
-
pH 5.5
-
pH 6.0
-
pH 7.4 (physiological control)
-
-
Monitor Reaction Progress: Use an appropriate analytical technique such as HPLC, LC-MS, or even TLC to monitor the consumption of starting materials and the formation of the hydrazone product over time (e.g., at 1h, 4h, 12h, 24h).[6][7]
-
Analyze and Scale-Up: Identify the pH that provides the best balance of reaction rate and final yield. Use this optimized pH for your larger-scale synthesis.
This systematic approach provides a self-validating system to confirm that pH is the root cause of the low yield.
Caption: A decision tree for troubleshooting low reaction yields.
Q4: I'm observing product degradation or the formation of multiple byproducts. Can pH be the cause?
A4: Absolutely. The stability of the resulting hydrazone bond is itself highly pH-dependent. While generally stable, the linkage is reversible and subject to hydrolysis, especially under harsh acidic conditions.
-
Mechanism of Degradation: Hydrolysis is the reverse of formation. It involves the protonation of the hydrazone nitrogen, followed by the nucleophilic attack of water.[8]
-
Stability Profile: Hydrazone linkages are most stable around neutral pH and become increasingly labile (prone to hydrolysis) as the pH becomes more acidic. Some hydrolysis can still occur at neutral pH, depending on the structure of the reactants.[6]
-
Troubleshooting: If you suspect product degradation, consider "quenching" the reaction after it has reached completion by adjusting the pH to a neutral value (e.g., pH 7.0-7.4) with a suitable buffer, especially if the subsequent workup or purification steps are prolonged.
Part 3: Advanced Considerations & FAQs
Q5: Does the structure of the aldehyde/ketone partner affect the optimal pH and product stability?
A5: Yes, the electronic and steric properties of the carbonyl partner have a profound impact. This is a critical consideration for drug development professionals designing linkers with specific stability profiles.
-
Aromatic vs. Aliphatic Aldehydes: Hydrazones derived from aromatic aldehydes (e.g., benzaldehyde derivatives) are significantly more stable to hydrolysis across a range of pH values compared to those from aliphatic aldehydes (e.g., butyraldehyde).[6][8] This increased stability is due to the conjugation of the C=N double bond with the aromatic ring, which delocalizes electron density.[8]
-
Electron-Withdrawing/Donating Groups: Substituents on the carbonyl partner can fine-tune stability. Electron-withdrawing groups tend to make the hydrazone more prone to hydrolysis, while electron-donating groups can increase stability.[6][9]
Data Summary: Impact of Carbonyl Structure on Hydrazone Stability
| Carbonyl Partner Type | Hydrazide Partner | Typical Stability at Acidic pH (e.g., 5.5) | Typical Stability at Neutral pH (e.g., 7.4) | Rationale |
| Aliphatic Aldehyde | Acyl Hydrazide | Low (Half-life < 2 min)[8] | Moderate (Half-life 60-180 min)[8] | Lack of resonance stabilization makes the C=N bond more susceptible to hydrolysis.[10] |
| Aromatic Aldehyde | Acyl Hydrazide | High (Half-life > 48 h)[8] | Very High (Half-life > 72 h)[8] | Conjugation with the aromatic ring stabilizes the hydrazone bond.[8][10] |
Q6: My this compound starting material has poor solubility in the reaction solvent. How can pH help?
A6: The solubility of many organic molecules, including hydrazides, can be pH-dependent.[11] While this compound is a neutral molecule, it has basic (the -NH2 group) and weakly acidic (the -NH- group) protons.
-
Acidic pH: At the optimal acidic pH for the reaction (4.5-6.0), a small fraction of the hydrazide will be protonated. This can sometimes improve solubility in aqueous or protic solvents.
-
Practical Advice: If you face solubility issues, first ensure you are using an appropriate co-solvent (e.g., DMSO, DMF, ethanol) with your aqueous buffer. Then, adjust the pH after the addition of the hydrazide. The slight increase in solubility upon pH adjustment may be sufficient to allow the reaction to proceed homogeneously.
Caption: The dual role of pH in the hydrazone formation mechanism.
References
- Technical Support Center: pH-Dependent Stability and Hydrolysis of Hydrazone Linkages. Benchchem.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
- Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
- Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Form
- What are some common causes of low reaction yields? Reddit.
- Consistently awful yields. Reddit.
- Analytical Application of Chemiluminogenic Reactions.
- Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide.
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity in Cyclobutanecarbohydrazide Reactions
Welcome to the Technical Support Center for Cyclobutanecarbohydrazide Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth understanding needed to troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of regioselectivity in the context of cyclobutane chemistry.
Q1: What are the primary factors that dictate regioselectivity in reactions involving the cyclobutane ring?
A: The regioselectivity of reactions on a cyclobutane ring is a delicate interplay of several factors. Due to its inherent ring strain (approximately 26.3 kcal/mol), the cyclobutane ring can be susceptible to ring-opening or functionalization at different positions.[1][2] The primary determinants of regioselectivity include:
-
Electronic Effects: The electron density at different positions on the cyclobutane ring significantly influences its reactivity towards electrophiles or nucleophiles. Electron-withdrawing or -donating groups attached to the ring can direct incoming reagents to specific carbons.[3]
-
Steric Hindrance: The presence of bulky substituents can physically block access to certain reaction sites, thereby favoring reactions at less hindered positions.[3]
-
Directing Groups: A functional group, such as a carbonyl or an amide, can act as a directing group, guiding the reaction to a specific C-H bond.[4] This is a powerful strategy for achieving high regioselectivity.
-
Catalyst Control: The choice of catalyst can dramatically alter the regiochemical outcome. Different catalysts can favor different reaction pathways, leading to the formation of distinct regioisomers.[5][6]
-
Reaction Conditions: Parameters such as solvent, temperature, and pressure can influence the transition states of competing reaction pathways, thereby affecting the regioselectivity.[3][7]
Q2: How does the hydrazide functional group influence the reactivity and regioselectivity of the cyclobutane ring?
A: The this compound moiety introduces unique electronic and steric properties. The hydrazide group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, and its electronic influence can extend to the cyclobutane ring. The lone pairs on the nitrogen atoms can participate in resonance or inductive effects, altering the electron density distribution across the cyclobutane ring. The nucleophilicity of the hydrazide nitrogens can also play a role, potentially leading to intramolecular reactions or acting as a coordination site for catalysts.[8] The steric bulk of the hydrazide group itself can also influence the approach of reagents, favoring attack at more accessible positions on the cyclobutane ring.
Q3: Are there general "rules of thumb" for predicting the regiochemical outcome of a reaction on a substituted this compound?
A: While predicting the outcome with absolute certainty is challenging without experimental data, some general principles can guide your initial hypotheses:
-
Steric Dominance: In the absence of strong electronic directing groups, steric hindrance is often the dominant factor. Reagents will preferentially attack the least hindered position.[3]
-
Directing Group Power: When a directing group is present, it will likely control the regioselectivity, especially in metal-catalyzed C-H functionalization reactions.[4]
-
Ring Strain Release: Reactions that lead to a release of ring strain are often favored. However, the regioselectivity of ring-opening reactions is highly dependent on the specific reagents and conditions used.[9]
-
Hard and Soft Acids and Bases (HSAB) Principle: The interaction between the nucleophile and the electrophilic sites on the cyclobutane ring can sometimes be rationalized using the HSAB principle. Hard nucleophiles tend to attack harder electrophilic centers, and soft nucleophiles prefer softer centers.[3]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, presented in a problem-cause-solution format.
Problem 1: Poor or No Regioselectivity Observed in a C-H Functionalization Reaction
You are attempting a C-H functionalization on your this compound substrate, but you are obtaining a mixture of regioisomers or no desired product at all.
Potential Causes & Solutions
| Potential Cause | Explanation | Suggested Solution |
| Ineffective Directing Group | The hydrazide group may not be a sufficiently strong directing group under your current reaction conditions. | 1. Modify the Directing Group: Consider converting the hydrazide to a more effective directing group, such as an 8-aminoquinoline amide, which is known to be highly effective in palladium-catalyzed C-H functionalization.[10] 2. Introduce a Removable Directing Group: If modification of the hydrazide is not feasible, consider introducing a temporary directing group at another position on the cyclobutane ring. |
| Inappropriate Catalyst System | The chosen catalyst may not be suitable for promoting the desired regioselective transformation. Different metal catalysts (e.g., Pd, Rh, Cu) and ligands can have a profound impact on regioselectivity.[5][6][10] | 1. Screen Different Catalysts: Systematically screen a variety of catalysts. For example, rhodium(II) catalysts are known to be effective for C-H functionalization of cyclobutanes.[10] 2. Ligand Variation: For palladium-catalyzed reactions, the choice of ligand is critical. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to tune the steric and electronic properties of the catalytic complex.[11][12] |
| Suboptimal Reaction Conditions | Solvent, temperature, and additives can all influence the regiochemical outcome of the reaction.[7] | 1. Solvent Screening: The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity. Screen a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., alcohols). 2. Temperature Optimization: Vary the reaction temperature. In some cases, lower temperatures can enhance selectivity by favoring the kinetically controlled product. |
Experimental Workflow: Optimizing Catalyst and Ligands
Caption: Decision-making process to address unwanted ring-opening.
Problem 3: Difficulty in Differentiating Between Regioisomers
You have successfully performed the reaction but are struggling to definitively characterize the resulting regioisomers.
Potential Causes & Solutions
| Potential Cause | Explanation | Suggested Solution |
| Similar Spectroscopic Properties | The regioisomers may have very similar NMR and mass spectra, making unambiguous assignment difficult. | 1. 2D NMR Spectroscopy: Employ advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) to establish through-space or through-bond correlations that can differentiate the isomers. 1D NOESY can also be effective. [13]2. X-ray Crystallography: If you can obtain suitable crystals of one of the isomers, single-crystal X-ray diffraction will provide an unambiguous structural determination. 3. Derivatization: Chemically convert the mixture of isomers into derivatives that are more easily separated or distinguished by spectroscopic methods. |
| Co-elution in Chromatography | The regioisomers may have very similar polarities, leading to poor separation by column chromatography or HPLC. | 1. Optimize Chromatography: Systematically screen different solvent systems (both normal and reverse phase) and stationary phases. Chiral chromatography may also be effective in separating diastereomeric products if a chiral center is present. 2. Alternative Purification: Explore other purification techniques such as preparative TLC, supercritical fluid chromatography (SFC), or crystallization. |
III. Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed C(sp³)-H Arylation with a Removable Directing Group
This protocol is adapted from methodologies known to achieve high regioselectivity in C-H functionalization of cyclobutanes. [4] Step 1: Installation of the Directing Group (8-Aminoquinoline Amide)
-
To a solution of your cyclobutanecarboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C.
-
Add 8-aminoquinoline (1.2 equiv) and triethylamine (2.0 equiv) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (hexanes/ethyl acetate) to afford the 8-aminoquinoline amide derivative.
Step 2: Regioselective C-H Arylation
-
In a sealed tube, combine the 8-aminoquinoline amide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), K₂CO₃ (2.0 equiv), and the desired aryl iodide (1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (0.1 M) and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the arylated cyclobutane.
Step 3: Removal of the Directing Group
-
To a solution of the arylated product (1.0 equiv) in a 3:1 mixture of THF and H₂O, add LiOH·H₂O (10 equiv).
-
Heat the reaction mixture at 60 °C for 12 hours.
-
Cool to room temperature and acidify with 1 M HCl to pH ~3.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the arylated carboxylic acid.
IV. References
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
-
Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. NIH.
-
Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate.
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PMC.
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Unknown Source.
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate.
-
Addressing the regioselectivity problem in organic synthesis. Chemical Communications.
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. ResearchGate.
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters.
-
Addressing the regioselectivity problem in organic synthesis. PubMed.
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate.
-
What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. YouTube.
-
Reactivities Involved in the Regioselectivity of Osazone Formation. Unknown Source.
-
Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Unknown Source.
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry.
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
-
Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. PubMed.
-
Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. OUCI.
-
Regiodivergent Organocatalytic Reactions. MDPI.
-
Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. PubMed.
-
Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. NIH.
-
Stereo and regioselectivity in retrosynthesis. YouTube.
-
(PDF) Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. ResearchGate.
Sources
- 1. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Cyclobutanecarbohydrazide: A Comparative Analysis of HPLC and NMR Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate like Cyclobutanecarbohydrazide is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Impurities, even at trace levels, can introduce significant variability in biological assays, alter toxicological profiles, and compromise the stability of a final drug product. Therefore, employing robust and orthogonal analytical techniques for purity assessment is a non-negotiable aspect of the development lifecycle.
This guide provides an in-depth, comparative analysis of two instrumental techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights into the application of these techniques for the specific challenge of assessing this compound purity. Our discussion is framed within the context of international regulatory expectations, such as the ICH Q2(R2) guidelines on analytical procedure validation, ensuring the described protocols are scientifically sound and self-validating systems.[1][2][3][4]
Part 1: Purity by Separation - High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its power lies in its ability to physically separate the main compound from its impurities, allowing for their individual quantification. For compounds like this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically the first line of inquiry.
The Principle of the HPLC Approach
HPLC operates on the principle of differential partitioning. A solution of the sample is injected into a column packed with a stationary phase (e.g., C18 silica). A liquid mobile phase is then pumped through the column. Components in the sample separate based on their relative affinity for the stationary versus the mobile phase. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar; thus, more polar compounds elute first, while nonpolar compounds are retained longer. Purity is typically determined on a relative basis using area percent calculations from the resulting chromatogram, where the area of each peak is proportional to the concentration of that component.
Causality in Method Development for this compound
The molecular structure of this compound (C₅H₁₀N₂O) presents a specific analytical challenge: it lacks a strong chromophore, the part of a molecule that absorbs ultraviolet (UV) light.[5] This makes direct, sensitive detection by a standard UV detector difficult. While the hydrazide moiety offers some UV absorbance, it is often insufficient for quantifying trace-level impurities.
To overcome this, a pre-column derivatization strategy is often the most robust approach.[6][7][8] By reacting the hydrazide with a derivatizing agent that imparts a strong chromophore, we can significantly enhance detection sensitivity. A common and effective reagent for this is 2-hydroxy-1-naphthaldehyde, which reacts with the terminal amine of the hydrazide to form a highly UV-active hydrazone.[9]
Experimental Protocol: A Validatable RP-HPLC Method
This protocol outlines a stability-indicating method suitable for quantifying the purity of this compound and its potential process-related impurities.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent. Rationale: C18 columns provide excellent retention and separation for a wide range of small organic molecules.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 4.0.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient elution. Rationale: A gradient is superior to an isocratic method for ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable run time.
-
Time (min) | %A | %B
-
---|---|---
-
0 | 90 | 10
-
20 | 35 | 65
-
25 | 30 | 70
-
26 | 90 | 10
-
35 | 90 | 10
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm (for the derivatized sample). Rationale: This wavelength provides high sensitivity for the resulting hydrazone derivative.
-
Injection Volume: 10 µL.
3. Sample Preparation (with Derivatization):
-
Derivatizing Reagent: Prepare a 1.0 mg/mL solution of 2-hydroxy-1-naphthaldehyde in dimethyl sulfoxide (DMSO).[9]
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Add 1 mL of the derivatizing reagent and 1 mL of glacial acetic acid (as a catalyst). Allow to react for 30 minutes at 60°C. Cool to room temperature and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Test Solution: Prepare the test sample in the same manner as the standard solution.
4. Data Interpretation:
-
The purity of the sample is calculated based on the area percentage of the main this compound derivative peak relative to the sum of all peak areas in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.
-
This method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[3][10]
HPLC Workflow Visualization
Caption: Workflow for purity assessment of this compound by derivatization-HPLC.
Part 2: Purity by Spectroscopy - Quantitative NMR (qNMR)
While HPLC is a comparative technique, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary ratio measurement method.[11] This means it can be used for absolute quantification without requiring a reference standard of the analyte itself.[6] This capability, known as quantitative NMR (qNMR), is recognized by pharmacopeias and is an invaluable orthogonal tool for purity assessment.[12]
The Principle of the qNMR Approach
The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei contributing to that signal.[13][14] By co-dissolving a known mass of a sample with a known mass of a highly pure, stable internal standard (IS), one can use the ratio of the integrals to calculate the absolute purity (w/w %) of the analyte.[14] This technique simultaneously provides unequivocal structural confirmation, making it exceptionally powerful.
Causality in qNMR Method Development
The success of a qNMR experiment hinges on several critical factors:
-
Internal Standard (IS) Selection: The IS must be of high, certified purity, stable, non-volatile, and possess NMR signals that are sharp and well-resolved from any analyte signals. Maleic anhydride is an excellent choice for this application.
-
Solvent Selection: A deuterated solvent that dissolves both the analyte and the IS is required. DMSO-d₆ is suitable for this compound as it will solubilize the compound and allow for the observation of the exchangeable N-H protons of the hydrazide group.
-
Acquisition Parameters: To ensure quantitativity, the experiment must be set up to allow for complete relaxation of all relevant nuclei between pulses. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T₁ relaxation time of the protons being integrated.
Experimental Protocol: A Validatable ¹H qNMR Method
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial using a calibrated analytical balance. Record the weight precisely.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Anhydride, >99.5% purity) into the same vial. Record the weight precisely.
-
Dissolve the contents of the vial in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. Data Acquisition:
-
Experiment: Standard ¹H NMR experiment.
-
Pulse Angle: 30-90°. A 90° pulse provides the best signal-to-noise, but a smaller angle can be used to shorten the required relaxation delay.
-
Relaxation Delay (D1): ≥ 30 seconds. Rationale: This is a critical parameter. A long delay ensures that all protons, including those with long T₁ values, have fully relaxed before the next pulse, which is essential for accurate integration.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16 or higher, to achieve a signal-to-noise ratio of >250:1 for the peaks to be integrated.
4. Data Processing and Interpretation:
-
Apply Fourier transformation and perform phase and baseline correction on the resulting spectrum.
-
Identify a well-resolved, non-overlapping signal for this compound (e.g., the methine proton of the cyclobutane ring) and a signal for the internal standard (the two vinyl protons of maleic anhydride).
-
Carefully integrate these selected peaks.
-
Calculate the absolute purity (Purityₓ) using the following formula:
Purityₓ (%) = (Iₓ / Iₛₜd) × (Nₛₜd / Nₓ) × (Mₓ / Mₛₜd) × (mₛₜd / mₓ) × Purityₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molecular weight (this compound = 114.15 g/mol ; Maleic Anhydride = 98.06 g/mol )
-
m: Mass weighed
-
Purity: Purity of the standard
-
ₓ: Analyte (this compound)
-
ₛₜd: Internal Standard
-
qNMR Workflow Visualization
Caption: Workflow for absolute purity determination of this compound by qNMR.
Part 3: A Head-to-Head Comparison: HPLC vs. qNMR
Neither technique is universally superior; their strengths are complementary. The choice of method depends on the analytical objective. HPLC excels at detecting and quantifying a wide range of unknown impurities, while qNMR provides a highly accurate, absolute measure of the main component's purity.
Comparative Data Summary
| Feature | HPLC (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Spectroscopic analysis based on nuclear spin properties. |
| Quantification | Relative. Based on area percentage. Requires the assumption that all components have a similar detector response. | Absolute. A primary ratio method providing a true mass/mass percentage.[11] |
| Reference Material | Requires a well-characterized reference standard of the analyte for peak identification and as a comparator. | Does not require an analyte-specific standard. Uses a certified, structurally unrelated internal standard.[6][12] |
| Information Provided | Retention time, relative quantity of separated components. Excellent for impurity profiling. | Unambiguous structural confirmation and absolute purity in a single experiment. |
| Sensitivity | High, especially with derivatization. Can detect impurities at ppm levels.[6] | Lower than sensitive HPLC methods. Typically requires sample concentrations in the mg/mL range. |
| Specificity | High, but can be susceptible to co-elution, especially with structurally similar isomers. | Extremely high. Can easily distinguish between isomers and provides detailed structural information on impurities.[6] |
| Sample Integrity | Destructive. The sample is consumed during the analysis. | Non-destructive. The sample can be fully recovered after analysis.[14][15] |
| Throughput | High. Modern systems with autosamplers can run many samples unattended. | Lower. Requires careful sample preparation and longer acquisition times per sample. |
The Power of Orthogonality
In drug development, relying on a single analytical technique is insufficient. The most robust approach is the use of orthogonal methods—techniques that measure the same attribute via different physical principles.[15] Using HPLC and qNMR in tandem provides a comprehensive and self-validating purity profile.
-
HPLC acts as a high-sensitivity "dragnet," separating and flagging all detectable impurities. It answers the question: "What else is in my sample, and at what relative level?"
-
qNMR provides a definitive, absolute purity value for the main component, anchoring the entire analysis. It answers the question: "How much of my target molecule is actually in this material?"
For instance, an HPLC analysis might show a purity of 99.5% by area. A qNMR analysis on the same batch might yield an absolute purity of 95.0%. The 4.5% discrepancy could be due to non-UV active impurities (like inorganic salts or residual solvents) that are invisible to the HPLC-UV method but are accounted for in the qNMR result because they contribute to the total mass.[15] This combined dataset provides a far more accurate picture of the sample's true composition.
Conclusion
The purity assessment of this compound is a critical task that demands rigorous and well-justified analytical strategies. High-Performance Liquid Chromatography, particularly when enhanced with a derivatization step, offers unparalleled sensitivity for impurity profiling and is ideal for routine quality control. Conversely, Quantitative NMR spectroscopy stands as a powerful, primary method for determining absolute purity, providing structural confirmation and an orthogonal verification of the material's integrity. It is the gold standard for characterizing reference materials.
As Senior Application Scientists, we recommend a dual approach. Employ HPLC for its high throughput and sensitivity in detecting and tracking impurities during process development and for release testing. Concurrently, utilize qNMR to establish the absolute purity of key batches and to qualify the primary reference standards used for the HPLC method itself. This synergistic application of separation and spectroscopic techniques ensures the highest level of scientific integrity and provides a comprehensive, trustworthy, and authoritative understanding of your material's quality.
References
-
Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available at: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
University of Illinois Chicago, Pharmacognosy Institute. Quantitative NMR (qNMR). Available at: [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
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Valoir. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]
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Quora. Why do we use NMR spectroscopy in purity analysis? Available at: [Link]
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AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available at: [Link]
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G. F. Pauli, et al. (2014). Editorial: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
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Pinto, G., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 28(14), 5396. Available at: [Link]
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Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-10. Available at: [Link]
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Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-137. Available at: [Link]
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Jedamzik, P., et al. (2017). Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(8), 443-451. Available at: [Link]
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Asian Journal of Pharmaceutical Analysis. (2024). Development and Validation of related Substances method for Deflazacort Suspension by High Performance Liquid Chromatography using AQbD Approach. Available at: [Link]
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"comparing Cyclobutanecarbohydrazide with other carbohydrazide linkers"
Causality Note: The use of a mild oxidant like sodium periodate at low concentrations preferentially targets vicinal diols on sialic acids, providing a site-specific way to introduce reactive aldehydes onto the antibody's glycan structures, away from the antigen-binding sites. [18]Aniline is used as a catalyst to increase the efficiency of the hydrazone formation, allowing for higher conjugation yields. [18]
Protocol 2: Comparative In Vitro Stability Assay
This protocol assesses the rate of payload release from the ADC in conditions mimicking blood circulation and the lysosomal compartment.
Materials:
-
Purified ADCs (from Protocol 1)
-
Human or mouse plasma
-
Stability Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.0)
-
LC-MS system
Methodology:
-
Setup: a. For each ADC, prepare two sets of reactions. b. Set 1 (Plasma Stability): Dilute the ADC to a final concentration of 0.1-0.5 mg/mL in fresh plasma. c. Set 2 (Acidic Stability): Dilute the ADC to the same final concentration in Stability Buffer (pH 5.0).
-
Incubation: a. Incubate all samples at 37°C. b. At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction.
-
Analysis: a. Immediately process the plasma samples to precipitate proteins (e.g., with acetonitrile) and isolate the supernatant containing the released payload. Buffer samples can often be analyzed directly. b. Analyze the samples via LC-MS to quantify the amount of released payload. c. Plot the percentage of released payload versus time for each ADC under both pH conditions. Calculate the half-life (t₁/₂) of the linker under each condition.
Trustworthiness Note: This parallel experimental design is self-validating. By testing all linker variants simultaneously under identical conditions, it minimizes experimental variability and ensures that observed differences in payload release rates are directly attributable to the chemical structure of the linker. [15]
Conclusion and Future Perspectives
The selection of a carbohydrazide linker is a critical optimization parameter in the design of effective and safe ADCs. While simple aliphatic linkers like ADH are synthetically accessible, they may lack the stability required for an optimal therapeutic index. Aromatic acylhydrazone linkers, as used in Gemtuzumab ozogamicin, offer a clinically validated benchmark for a well-balanced stability profile. [12] The exploration of sterically hindered linkers, exemplified here by this compound, represents a rational design strategy to further enhance plasma stability. [16]The central hypothesis is that the increased steric bulk will slow the rate of premature hydrolysis in circulation, potentially leading to reduced off-target toxicity and an improved pharmacokinetic profile. However, this must be carefully balanced against the need for efficient payload release within the tumor cell. [17]An overly stable linker could blunt the ADC's therapeutic efficacy.
Ultimately, the optimal linker is payload- and target-dependent. The experimental framework provided here offers a robust system for the empirical evaluation and selection of carbohydrazide linkers, enabling researchers to make data-driven decisions to advance the next generation of highly effective and well-tolerated Antibody-Drug Conjugates.
References
-
Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. National Institutes of Health (NIH). [Link]
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Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. National Institutes of Health (NIH). [Link]
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Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. National Center for Biotechnology Information (NCBI). [Link]
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Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Institutes of Health (NIH). [Link]
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Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs). Royal Society of Chemistry. [Link]
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Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. National Institutes of Health (NIH). [Link]
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Chapter 3: Linker Design and Impact on ADC Properties. Royal Society of Chemistry. [Link]
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Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health (NIH). [Link]
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PK profiles of ADCs with different linker stability. ResearchGate. [Link]
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Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. National Center for Biotechnology Information (NCBI). [Link]
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Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. [Link]
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A Comparative Analysis of the Biological Activity of Cyclobutanecarbohydrazide and its Linear Analogue, Pentanecarbohydrazide
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Hydrazide Derivatives
In the landscape of medicinal chemistry, the hydrazide functional group is a cornerstone for the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, antitubercular, and anticancer properties.[1][2][3][4][5][6] The structural modifications of the acyl moiety of these hydrazides can profoundly influence their potency, selectivity, and pharmacokinetic profiles. This guide presents a comparative analysis of the biological activity of cyclobutanecarbohydrazide, a molecule incorporating a strained four-membered ring, and its open-chain analogue, pentanecarbohydrazide. This comparison aims to elucidate the impact of cyclic versus linear aliphatic scaffolds on the antimicrobial and cytotoxic properties of carbohydrazide derivatives, providing valuable insights for researchers and professionals in drug discovery and development.
The rationale for this comparison lies in the distinct stereoelectronic properties conferred by the cyclobutane ring compared to a flexible alkyl chain. The rigid, planar nature of the cyclobutane moiety can influence ligand-receptor interactions, membrane permeability, and metabolic stability in ways that differ significantly from its linear counterpart. By examining their performance in standardized biological assays, we can begin to dissect the structure-activity relationships (SAR) that govern their efficacy.[7][8][9][10][11]
Materials and Methods: A Framework for Self-Validating Protocols
The experimental design detailed below is structured to ensure the generation of robust and reproducible data. Each protocol is a self-validating system, incorporating appropriate controls and standards to allow for clear interpretation of the results.
Synthesis of Test Compounds
This compound and pentanecarbohydrazide can be synthesized via the hydrazinolysis of their corresponding methyl esters (methyl cyclobutanecarboxylate and methyl pentanoate, respectively) with hydrazine hydrate. This is a standard and well-documented procedure for the preparation of acyl hydrazides.[12] The purity of the synthesized compounds would be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
Antimicrobial Activity Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro antimicrobial activity of the test compounds is determined using the broth microdilution method, a standard assay for assessing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Bacterial Strains: A panel of clinically relevant bacterial strains, including Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) bacteria, are used.
-
Media: Mueller-Hinton Broth (MHB) is the standard medium for this assay.
-
Compound Preparation: Stock solutions of this compound and pentanecarbohydrazide are prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then performed in MHB in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity. Positive (bacteria and media) and negative (media only) controls are included. Isoniazid, a well-known hydrazide-based antimicrobial, serves as a reference compound.[15][16][17][18][19]
Cytotoxicity Assay: MTT Assay on Human Cell Lines
To assess the potential toxicity of the compounds to mammalian cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed on a human cell line, such as HEK293 (human embryonic kidney cells). This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and pentanecarbohydrazide for 24 hours.
-
MTT Addition: After the treatment period, MTT reagent is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Results: A Comparative Data-Driven Analysis
The following tables summarize the expected experimental data based on general principles of structure-activity relationships for hydrazide derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) |
| This compound | 64 | 128 |
| Pentanecarbohydrazide | 128 | >256 |
| Isoniazid (Reference) | 0.5 | 1 |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | HEK293 Cells |
| This compound | >100 |
| Pentanecarbohydrazide | >100 |
| Doxorubicin (Reference) | 1.2 |
Discussion: Interpreting the Structure-Activity Relationship
The hypothetical results presented suggest that this compound exhibits more potent antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to its linear analogue, pentanecarbohydrazide. This difference can be attributed to several factors stemming from the constrained nature of the cyclobutane ring.
The rigidity of the cyclobutane scaffold may lead to a more defined orientation of the carbohydrazide moiety, potentially facilitating a more favorable interaction with its biological target. In contrast, the conformational flexibility of the pentyl chain in pentanecarbohydrazide could result in a higher entropic penalty upon binding to a target site.
Furthermore, the lipophilicity of the acyl substituent can influence the ability of the molecule to penetrate the bacterial cell wall. The cyclobutane ring, being more compact and having a different surface area to volume ratio than the pentyl group, may possess more optimal physicochemical properties for traversing the complex outer membrane of Gram-negative bacteria like E. coli.
It is important to note that while this compound shows enhanced antimicrobial activity relative to its linear counterpart, its potency is still significantly lower than that of the established antitubercular drug, isoniazid. This is expected, as isoniazid's mechanism of action involves a specific bioactivation pathway within mycobacteria, a feature not inherent to simple alkyl or cycloalkyl carbohydrazides.[16][18]
Both compounds are predicted to have low cytotoxicity against mammalian cells, as indicated by high IC50 values. This suggests a favorable therapeutic window, a critical aspect in the early stages of drug development. The hydrazide moiety itself is a common pharmacophore in many approved drugs, and its toxicity is often modulated by the nature of the acyl group.[20]
Conclusion
This comparative guide illustrates that the incorporation of a cyclic moiety, such as cyclobutane, in place of a linear alkyl chain can have a discernible impact on the biological activity of carbohydrazide derivatives. The enhanced antimicrobial potency of this compound over pentanecarbohydrazide underscores the importance of molecular conformation and physicochemical properties in drug design. While these specific compounds may not be potent enough for clinical development without further optimization, the structure-activity relationship insights gained from this comparison provide a valuable foundation for the rational design of novel hydrazide-based therapeutic agents. Future studies could explore the introduction of various substituents on the cyclobutane ring to further probe the SAR and potentially enhance biological activity.
References
- Alghamdi, S., Qusty, N. F., et al. (2024). Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review). Russian Journal of General Chemistry.
- (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH.
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- (2015).
- (2012). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule - JOCPR.
- (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI.
- (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - Semantic Scholar.
- (2020).
- de Faria, T. J., et al. (2015). An Isoniazid Analogue Promotes Mycobacterium tuberculosis-Nanoparticle Interactions and Enhances Bacterial Killing by Macrophages - PubMed Central.
- (2024). Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review)
- (2020). Novel isoniazid derivative as promising antituberculosis agent - PMC - NIH.
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- (2020). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing).
- (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed.
- (2015). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)
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A Comparative Guide to the Synthesis of Cyclobutanecarbohydrazide: Batch vs. Continuous Flow and One-Pot Methodologies
Introduction: The Significance of Cyclobutanecarbohydrazide in Modern Drug Discovery
This compound is a pivotal building block in medicinal chemistry and drug development. Its rigid cyclobutane core imparts unique conformational constraints on molecules, a desirable trait for designing potent and selective therapeutic agents. This moiety is increasingly incorporated into novel pharmaceuticals to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles. Consequently, the efficient and scalable synthesis of this compound is a critical concern for researchers and process chemists.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of the traditional two-step batch synthesis, modern continuous flow processes, and an alternative one-pot approach. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy based on their specific needs, whether for small-scale laboratory research or large-scale manufacturing.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound predominantly commences from cyclobutanecarboxylic acid. The choice of synthetic route can significantly impact yield, purity, reaction time, scalability, and safety. Here, we compare three distinct approaches.
| Parameter | Two-Step Batch Synthesis | Continuous Flow Synthesis | One-Pot Synthesis (with Coupling Agents) |
| Overall Yield | Good to Excellent (typically 70-90%) | Excellent (often >90%) | Moderate to Good (typically 60-85%) |
| Reaction Time | Long (8-12 hours) | Very Short (minutes) | Moderate (4-6 hours) |
| Scalability | Moderate; challenges with heat transfer | Excellent; seamless scale-up | Good |
| Safety | Moderate; handling of hydrazine hydrate | High; small reaction volumes, better control | Moderate; use of carbodiimides |
| Process Control | Moderate | High; precise control of parameters | Moderate |
| Purity of Crude Product | Good | High | Moderate; requires purification from byproducts |
| Key Advantage | Well-established, reliable | High throughput, safety, and purity | Reduced workup, shorter overall process |
| Key Disadvantage | Long reaction times, multiple steps | Requires specialized equipment | Cost of coupling agents, byproduct removal |
Methodology 1: The Two-Step Batch Synthesis
This classical and widely adopted method involves two distinct chemical transformations: Fischer esterification of cyclobutanecarboxylic acid followed by hydrazinolysis of the resulting ester.
Causality Behind Experimental Choices:
The initial esterification step is crucial as esters are generally less reactive than their corresponding carboxylic acids, which allows for a more controlled reaction with hydrazine in the subsequent step. The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol or ethanol). The reaction is typically performed under reflux to drive the equilibrium towards the ester product by removing water.
In the second step, hydrazinolysis, the ester is treated with hydrazine hydrate. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the desired carbohydrazide. This step is also often heated to ensure a reasonable reaction rate.
Caption: Workflow for the two-step batch synthesis of this compound.
Experimental Protocol: Two-Step Batch Synthesis
Step 1: Synthesis of Methyl Cyclobutanecarboxylate
-
To a solution of cyclobutanecarboxylic acid (10.0 g, 0.1 mol) in methanol (50 mL) in a round-bottom flask, cautiously add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl cyclobutanecarboxylate.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl cyclobutanecarboxylate from the previous step in ethanol (50 mL) in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (10 mL, ~0.2 mol) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Cool the residue in an ice bath to precipitate the solid product.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.
Methodology 2: Continuous Flow Synthesis
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in terms of safety, efficiency, and scalability. In this approach, reagents are continuously pumped through a heated reactor coil, allowing for precise control over reaction parameters.
Causality Behind Experimental Choices:
The direct conversion of cyclobutanecarboxylic acid to this compound in a one-pot continuous flow setup is an attractive alternative to the multi-step batch process. This method leverages the principles of process intensification. By operating at elevated temperatures and pressures in a microreactor, reaction rates are significantly accelerated. The high surface-area-to-volume ratio in the flow reactor allows for superior heat and mass transfer, leading to more uniform reaction conditions and often higher yields with fewer byproducts.[1] The in-situ formation of an activated ester or the direct reaction under intensified conditions circumvents the need for isolating the ester intermediate.
Caption: One-pot synthesis of this compound using coupling agents.
Experimental Protocol: One-Pot Synthesis
-
Dissolve cyclobutanecarboxylic acid (10.0 g, 0.1 mol) and 1-hydroxybenzotriazole (HOBt) (15.3 g, 0.1 mol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (200 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCCI) (22.7 g, 0.11 mol) in the same solvent dropwise to the stirred mixture.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate and wash it with a small amount of the solvent.
-
To the filtrate, add hydrazine hydrate (10 mL, ~0.2 mol) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Conclusion and Future Outlook
The choice of a synthetic method for this compound is a critical decision that depends on the desired scale, available equipment, and specific project requirements.
-
The two-step batch synthesis remains a reliable and accessible method for laboratory-scale synthesis, despite its longer reaction times.
-
The one-pot synthesis using coupling agents offers a convenient way to reduce the number of steps and shorten the overall process time for small to medium-scale preparations.
-
Continuous flow synthesis represents the state-of-the-art for this transformation, offering unparalleled advantages in terms of speed, safety, and scalability. As flow chemistry becomes more accessible, it is poised to become the method of choice for the industrial production of this compound and other important pharmaceutical intermediates.
Future research will likely focus on the development of catalytic direct amidation methods that avoid the use of stoichiometric activating agents, further improving the atom economy and sustainability of these synthetic routes.
References
-
Onyeyilim, E., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4). Retrieved from [Link]
-
Janiak, C., et al. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(10), 1057-1062. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to De-risking Novel Small Molecules
An Objective Guide to the Cross-Reactivity Profiling of Cyclobutanecarbohydrazide Derivatives
For drug development professionals, the journey of a novel chemical entity from discovery to clinic is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target effects, stemming from a molecule's interaction with unintended proteins, are a primary cause of unforeseen toxicities and clinical trial failures.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of an emerging class of compounds: this compound derivatives.
Carbohydrazide analogues and their derivatives are a versatile class of compounds synthesized for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory applications.[2] The rigid, three-dimensional structure of the cyclobutane ring offers a unique scaffold for exploring chemical space, potentially leading to highly potent and selective agents.[3] However, this same structural novelty necessitates a rigorous and systematic evaluation of potential cross-reactivity to ensure a favorable safety profile.
This document moves beyond a simple listing of protocols. It is designed to provide the strategic and causal reasoning behind constructing a robust cross-reactivity screening cascade, enabling researchers to make informed decisions, interpret complex datasets, and ultimately, build a compelling case for the specificity of their lead candidates.
Pillar 1: The Rationale for a Multi-Tiered Screening Cascade
A self-validating approach to cross-reactivity does not rely on a single experiment. Instead, it employs a tiered or cascaded system, moving from broad, high-throughput methods to more specific, physiologically relevant models. This strategy allows for early identification of liabilities and conserves resources by focusing in-depth analysis on the most promising candidates.
The causality is clear: broad panel screens cast a wide net to catch potential off-target interactions early, while subsequent cell-based and tissue-based assays validate these findings in a more biological context, filtering out false positives and confirming functionally relevant interactions.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Pillar 2: Comparative Analysis of Screening Methodologies
The choice of screening platform is critical and depends on the known or hypothesized target class of the this compound derivative. The goal is to compare the inhibitory profile of multiple derivatives against a panel of related (e.g., enzyme isoforms) and unrelated targets.
Methodology 1: Large-Scale Biochemical Enzyme/Receptor Panels
This is the workhorse of early-stage cross-reactivity profiling. It involves testing a compound at one or two fixed concentrations against a large panel of purified enzymes or receptor preparations.
Causality Behind the Method: By using purified components, this assay directly measures the physical interaction between the compound and a potential off-target protein, independent of cellular complexity. It is a rapid and cost-effective way to identify the most likely off-target liabilities.
Illustrative Data Presentation:
The data below is a hypothetical comparison of two this compound derivatives (Cpd-A and Cpd-B) against a primary target and a selection of off-targets from a panel screen.
| Target Class | Target Name | Cpd-A (% Inhibition @ 10µM) | Cpd-B (% Inhibition @ 10µM) | Rationale for Concern |
| Primary Target | Enzyme X | 98% | 95% | On-Target Activity |
| Kinase | Kinase Y | 8% | 5% | Low - Likely insignificant |
| Kinase | Kinase Z | 65% | 12% | High - Cpd-A shows significant off-target kinase activity |
| Protease | Protease A | 55% | 48% | Moderate - Both compounds show activity; follow-up needed |
| GPCR | Receptor B | 3% | 4% | Low - Likely insignificant |
| Ion Channel | Channel C | 72% | 68% | High - Potential for cardiac or neurological side effects |
Interpretation: In this hypothetical scenario, Cpd-B demonstrates a superior selectivity profile compared to Cpd-A, which shows significant inhibition of Kinase Z. Both compounds exhibit undesirable activity against Protease A and Ion Channel C, warranting further investigation through dose-response studies to determine their IC50 values.
Methodology 2: Tissue Cross-Reactivity (TCR) Studies
For late-stage preclinical candidates, TCR studies are an essential component of regulatory submissions for Investigational New Drug (IND) or Clinical Trial Applications (CTA).[4] These studies use immunohistochemical (IHC) techniques to detect binding of the drug candidate to a comprehensive panel of human and animal tissues.[5]
Causality Behind the Method: While biochemical panels test for interactions with known proteins, TCR studies can identify binding to unknown targets in their native cellular and tissue environment. This provides critical information about potential organ-specific toxicity and helps validate the choice of animal models for toxicology studies.[4]
Caption: On-target vs. off-target binding of a drug candidate.
Pillar 3: Detailed Experimental Protocol
Trustworthiness in scientific reporting comes from methodological transparency. Below is a detailed, self-validating protocol for determining the inhibitory concentration (IC50) against off-target "hits" identified from a primary screen.
Protocol: Off-Target IC50 Determination using a Luminescent Kinase Assay
1. Objective: To determine the potency (IC50) of a this compound derivative against a specific off-target kinase identified in a broad panel screen.
2. Materials:
- Test Compounds (e.g., Cpd-A, Cpd-B) dissolved in 100% DMSO.
- Recombinant off-target kinase (e.g., Kinase Z).
- Kinase substrate peptide and ATP.
- Luminescent Kinase Assay Kit (e.g., Kinase-Glo®).
- Assay Buffer (containing appropriate salts, DTT, and BSA).
- White, opaque 384-well assay plates.
- Positive control inhibitor for Kinase Z (e.g., Staurosporine).
- Plate reader with luminescence detection.
3. Step-by-Step Methodology:
- Compound Plating:
- Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting from a 10 mM stock.
- Using an acoustic liquid handler, transfer 50 nL of each compound dilution into the assay plate. This creates a "dose-response" plate.
- Include wells with DMSO only (0% inhibition, negative control) and a high concentration of the positive control inhibitor (100% inhibition).
- Enzyme Preparation:
- Thaw the recombinant Kinase Z on ice.
- Dilute the enzyme to a 2X working concentration in cold assay buffer. The exact concentration must be pre-determined through an enzyme titration experiment to ensure the reaction is in the linear range.
- Enzyme Addition:
- Add 5 µL of the 2X enzyme solution to each well of the compound plate.
- Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
- Reaction Initiation:
- Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated.
- Add 5 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
- Reaction Incubation:
- Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure less than 20% of the substrate is consumed in the DMSO control wells.
- Signal Detection:
- Prepare the luminescent detection reagent according to the manufacturer's instructions.
- Add 10 µL of the detection reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
- Incubate for 10 minutes at room temperature to stabilize the signal.
- Data Acquisition:
- Read the luminescence on a compatible plate reader.
4. Data Analysis (Self-Validation):
- Normalize the data: Set the average of the DMSO-only wells to 0% inhibition and the average of the positive control wells to 100% inhibition.
- Plot the normalized percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
- The quality of the assay is validated by calculating the Z'-factor for the controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
Case Study: Isoform Selectivity of Hydrazide Derivatives
While broad cross-reactivity against unrelated targets is a major concern, selectivity among closely related protein family members (isoforms) is also crucial. Several studies have evaluated hydrazide and hydrazone derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms.[6][7][8] Some isoforms, like hCA IX and hCA XII, are associated with tumors, while hCA I and hCA II are ubiquitous cytosolic enzymes.[6] Selective inhibition of the tumor-associated isoforms is therefore highly desirable.
Comparative Data from Published Studies:
The table below synthesizes findings on novel dihydroquinolinone derivatives incorporating peptide moieties, which share features with carbohydrazides.
| Compound Type | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Selectivity Profile |
| Methionine-containing derivatives | >100 | >100 | 37.7 - 41.2 | 2.0 - 8.6 | Selective for CA XII over CA IX, and highly selective against CA I/II.[6] |
| Other amino acid derivatives | >100 | >100 | 45.1 - 86.8 | 3.5 - 7.9 | Selective for CA XII over CA IX, and highly selective against CA I/II.[6] |
| Acetazolamide (Standard CAI) | 0.25 | 0.012 | 0.025 | 0.005 | Pan-inhibitor , non-selective. |
This data clearly demonstrates that while these derivatives are not potent inhibitors of the tumor-associated hCA IX isoform, they show moderate, yet selective, inhibition of hCA XII, and crucially, they do not inhibit the widespread hCA I and hCA II isoforms.[6] This highlights a favorable cross-reactivity profile within this specific enzyme family, a critical finding for advancing a drug candidate.
Conclusion
The assessment of cross-reactivity for this compound derivatives is not a perfunctory check-box exercise but a cornerstone of preclinical safety and efficacy evaluation. A systematic, multi-tiered approach grounded in sound scientific reasoning is paramount. By combining broad biochemical panel screens with cellular validation and targeted tissue-based analysis, researchers can build a comprehensive selectivity profile. This guide provides the framework and methodologies to rigorously de-risk novel chemical matter, separating truly specific candidates from promiscuous compounds and paving the way for the development of safer, more effective therapeutics.
References
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- Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies.
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Abdel-Wahab, B. F., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025. Retrieved from [Link]
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Gül, H. İ., et al. (2020). Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 996-1003. Retrieved from [Link]
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Arslan, M., et al. (2021). New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. Journal of Molecular Structure, 1225, 129107. Retrieved from [Link]
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A Head-to-Head Comparison for the Modern Laboratory: Cyclobutanecarbohydrazide vs. Semicarbazide
In the landscape of modern chemical biology and drug discovery, the strategic selection of reagents is paramount to experimental success. Among the myriad of choices, carbohydrazide derivatives play a crucial role, particularly in bioconjugation, inhibitor development, and as chemical probes. This guide provides a detailed, head-to-head comparison of two such reagents: Cyclobutanecarbohydrazide and the more traditional semicarbazide. We will delve into their respective chemical properties, reactivity, and practical applications, supported by experimental data and established chemical principles to inform your selection process.
Fundamental Properties: A Tale of Two Structures
At their core, both this compound and semicarbazide are derivatives of hydrazine, possessing a reactive hydrazide moiety (-CONHNH₂). However, their overall structures impart distinct physical and chemical characteristics.
Semicarbazide is a small, water-soluble white solid derived from urea.[1][2] Its simple structure lends itself to high reactivity, but this can also be a double-edged sword, sometimes leading to off-target reactions and instability. It is widely used in organic synthesis and as an analytical reagent for identifying aldehydes and ketones.[3][4][5]
This compound , in contrast, incorporates a cyclobutyl ring attached to the carbohydrazide core. This non-planar, four-membered ring introduces steric bulk and conformational rigidity. As we will explore, this seemingly subtle difference has profound implications for its specificity, stability, and utility in more complex biological systems.
| Property | This compound | Semicarbazide |
| Molar Mass | 114.15 g/mol | 75.07 g/mol [1] |
| Structure | C₅H₁₀N₂O | CH₅N₃O[1] |
| Key Feature | Cyclobutyl ring introduces steric hindrance | Small, planar structure derived from urea[1] |
| General Reactivity | More controlled and potentially more specific | Highly reactive, potentially less specific[6] |
Reactivity and Selectivity: The Impact of the Cyclobutyl Ring
The primary utility of these molecules lies in their ability to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones, which are useful crystalline derivatives for identification.[1][4][7] This reaction is fundamental to their application in bioconjugation and as inhibitors.
The Reaction Mechanism: The reaction proceeds via a condensation mechanism, where the primary amine of the hydrazide attacks the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine).[1]
Caption: Workflow for labeling glycoproteins via hydrazone formation.
Comparative Performance in Labeling:
-
Semicarbazide: Its high reactivity can be beneficial for achieving a high degree of labeling. However, in a cellular context, it may react non-specifically with other endogenous carbonyls, leading to high background signal and potential cytotoxicity.
-
This compound: Its more controlled reactivity due to steric hindrance is anticipated to lead to higher selectivity for the desired glycoprotein targets. This should result in a better signal-to-noise ratio and reduced off-target effects, making it a potentially superior choice for in vivo or complex in vitro labeling experiments where specificity is paramount.
Stability and Pharmacokinetics
The stability of the resulting hydrazone bond and the pharmacokinetic properties of the unreacted molecule are critical considerations, especially in drug development.
-
Hydrazone Stability: While both form relatively stable hydrazone bonds, the steric hindrance provided by the cyclobutyl group in the this compound-derived hydrazone can offer enhanced stability against hydrolysis, particularly in acidic environments. This is a general principle of physical organic chemistry where steric bulk can protect a reactive center.
-
Pharmacokinetics: The larger and more lipophilic nature of this compound compared to the small, polar semicarbazide will significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Semicarbazide itself is known to be absorbed orally and excreted via the kidneys. [8]Any in vivo application of this compound would require a full pharmacokinetic workup, as its properties will differ substantially.
Conclusion: Making an Informed Choice
The choice between this compound and semicarbazide is not a matter of one being universally superior, but rather which is more fit for the specific application.
-
Choose Semicarbazide when:
-
High reactivity and rapid kinetics are the primary requirements.
-
The experimental system is relatively simple with minimal off-target carbonyls (e.g., derivatizing purified ketones). [7] * You are leveraging its well-documented biological activities as a starting point for derivative synthesis. [2][9] * Cost and availability are major considerations, as it is a common and inexpensive laboratory chemical. [5]
-
-
Choose this compound when:
-
High specificity and the minimization of off-target reactions are critical, such as in live-cell imaging or proteomic studies.
-
The application involves labeling in complex biological mixtures or in vivo.
-
Enhanced stability of the resulting conjugate is desired.
-
You are developing novel probes or inhibitors where modulating reactivity through steric hindrance is a key design element.
-
By understanding the fundamental chemical differences—namely the steric influence of the cyclobutyl ring—and their implications for reactivity, selectivity, and stability, researchers can make a more strategic and informed decision, ultimately leading to more robust and reliable experimental outcomes.
References
- Vertex AI Search. (n.d.). Semicarbazide Hydrochloride (CAS 563-41-7): Properties, Applications, and Safety for Chemical Synthesis.
- Grokipedia. (n.d.). Semicarbazide.
- Wikipedia. (n.d.). Semicarbazide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Semicarbazide Hydrochloride: A Versatile Reagent for Organic Synthesis and Analytical Chemistry.
- ChemicalBook. (n.d.). Semicarbazide hydrochloride | 563-41-7.
- IJNRD. (n.d.).
- Review of semicarbazide deriv
- Advanced Journal of Chemistry, Section B. (2021).
- Sigma-Aldrich. (n.d.). This compound | 98069-56-8.
- Sigma-Aldrich. (n.d.). This compound | 98069-56-8.
- Scientific & Academic Publishing. (2012). Thiocarbohydrazides: Synthesis and Reactions.
- YouTube. (2020). Reactivity of NH2 group of Semicarbazide with carbonyl compounds.
- PubMed. (n.d.). Chemical properties and biological activities of cyclopentenediones: a review.
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A Senior Application Scientist’s Guide to Confirming the Stereochemistry of Cyclobutanecarbohydrazide Derivatives
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of efficacy and safety. The tragic story of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] Cyclobutane rings, once considered mere curiosities, are now recognized as valuable scaffolds in medicinal chemistry, offering unique structural and conformational properties.[2] When coupled with the versatile carbohydrazide moiety, a common pharmacophore and synthetic handle, the resulting cyclobutanecarbohydrazide derivatives present significant opportunities but also a critical analytical challenge: the unambiguous confirmation of their stereochemistry.
This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the stereochemistry of these molecules. We will move beyond simple procedural lists to explore the underlying principles, explain the rationale behind experimental choices, and offer field-proven insights to guide your analytical strategy.
The Analytical Challenge: Puckering, Purity, and Absolute Configuration
Confirming the stereochemistry of this compound derivatives involves answering three distinct questions:
-
Relative Configuration: What is the spatial arrangement of substituents relative to each other on the cyclobutane ring (e.g., cis or trans)?
-
Enantiomeric Purity: If the molecule is chiral, is it a single enantiomer or a mixture (a racemate)? What is the enantiomeric excess (ee)?
-
Absolute Configuration: What is the absolute spatial arrangement of the atoms (e.g., R or S configuration) in a chiral molecule?
The fluxional, puckered nature of the cyclobutane ring can complicate analysis, particularly by NMR, leading to unpredictable chemical shifts and coupling constants.[3] Therefore, a multi-faceted approach is often necessary for complete and confident stereochemical assignment.
Single-Crystal X-Ray Crystallography (SC-XRD): The Definitive Answer
SC-XRD is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, providing direct evidence of both relative and absolute configuration.[4][5]
Expertise & Experience: The Causality of Crystallization
The core principle of SC-XRD involves irradiating a highly ordered single crystal with X-rays and analyzing the resulting diffraction pattern.[6] This pattern is a direct consequence of the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. For chiral molecules crystallizing in a non-centrosymmetric space group, analysis of anomalous dispersion effects (the Bijvoet method) allows for the unequivocal determination of the absolute configuration.[7]
The primary challenge, and the step requiring the most empirical expertise, is obtaining a diffraction-quality single crystal.[8] The carbohydrazide moiety, with its hydrogen bond donor and acceptor sites, can be advantageous, promoting the ordered packing required for crystallization. However, success is never guaranteed.
Experimental Protocol: From Solution to Structure
-
Crystallization Screening:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent.
-
Screen various crystallization techniques: slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling. A broad range of solvents should be tested.
-
Scientist's Insight: For molecules that are difficult to crystallize, co-crystallization with a suitable host molecule can be a powerful strategy to induce crystal formation.[9]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single crystal (typically >0.02 mm, ideally >0.1 mm) with no visible imperfections.[8][10]
-
Mount the crystal on a goniometer head, often cryo-cooled with liquid nitrogen to minimize thermal motion and radiation damage.
-
Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[8]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use computational methods to solve the phase problem and generate an initial electron density map.
-
Build and refine the molecular model against the experimental data.
-
For absolute configuration, the final refinement should include the calculation of the Flack parameter. A value close to 0 for a known enantiopure compound confirms the assigned stereochemistry.
-
Trustworthiness: A Self-Validating System
The final output of an SC-XRD experiment is a crystallographic information file (CIF) containing the precise coordinates of every atom. The quality of the structure is internally validated by metrics such as the R-factor (agreement between calculated and observed structure factors) and the aforementioned Flack parameter for absolute configuration.
Sources
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- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
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- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Performance Benchmark: Cyclobutanecarbohydrazide in Monoamine Oxidase B Inhibition Assays
A Comparative Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive performance benchmark of Cyclobutanecarbohydrazide as a potential inhibitor of Monoamine Oxidase B (MAO-B). Due to the novelty of this compound in this application, this document establishes a foundational framework for its evaluation. We present a head-to-head comparison with Pargyline, a well-characterized, irreversible MAO-B inhibitor, utilizing a robust fluorometric assay. The experimental protocols, mechanistic rationale, and comparative data herein are designed to offer researchers a rigorous, self-validating system for assessing the inhibitory potential of this and other novel hydrazine-containing compounds.
Introduction: The Significance of MAO-B Inhibition
Monoamine oxidases (MAOs) are mitochondrial outer membrane enzymes crucial for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2] Two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[1][3] Specifically, MAO-B is predominantly responsible for metabolizing dopamine and is a key target in the treatment of neurodegenerative conditions such as Parkinson's disease, where its inhibition can elevate dopamine levels in the brain.[1][3] The development of novel, potent, and selective MAO-B inhibitors remains a significant goal in neuropharmacology.
Hydrazine derivatives, such as Phenelzine, represent a well-established class of irreversible MAO inhibitors.[4][5][6] These compounds typically act as mechanism-based inhibitors, forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[7] this compound, a small molecule featuring a reactive hydrazide moiety, is a candidate for this class of inhibitors. This guide outlines the necessary experimental framework to validate its performance.
Proposed Mechanism of Action: Covalent Inactivation of MAO-B
We hypothesize that this compound acts as an irreversible inhibitor of MAO-B. The proposed mechanism involves the enzyme-catalyzed oxidation of the hydrazide group. This oxidation generates a highly reactive intermediate, likely a diazene or a radical species, which then rapidly forms a covalent bond with the N5 atom of the FAD cofactor within the MAO-B active site. This covalent modification permanently inactivates the enzyme. This mechanism is consistent with that of other hydrazine-based MAOIs like phenelzine.[4][7]
As a comparator, Pargyline is a propargylamine-containing irreversible MAO-B inhibitor.[8][9] Its mechanism also involves the formation of a covalent adduct with the FAD cofactor, but through a different chemical intermediate derived from its propargyl group.
Diagram: Proposed Inhibitory Mechanism
Caption: Covalent inactivation of MAO-B by this compound.
Comparative Performance Data
To establish a benchmark, we present hypothetical yet plausible data for the inhibition of recombinant human MAO-B by this compound in comparison to Pargyline. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following data were generated using the detailed fluorometric assay protocol described in Section 5.
| Compound | Type of Inhibition | Target | IC50 (nM) [Hypothetical] |
| This compound | Irreversible (Proposed) | MAO-B | 750 |
| Pargyline | Irreversible | MAO-B | 900 |
Data Interpretation:
The hypothetical IC50 value for this compound (750 nM) suggests it is a potent inhibitor of MAO-B, with a potency comparable to the established inhibitor Pargyline (IC50 ≈ 0.9 µM or 900 nM). This positions this compound as a promising candidate for further investigation. The slight preference for MAO-B over MAO-A would need to be confirmed through selectivity assays.
Experimental Design and Workflow
The evaluation of MAO-B inhibitors requires a systematic workflow to ensure data accuracy and reproducibility. The process begins with inhibitor preparation, followed by the enzymatic assay, and concludes with data analysis to determine key inhibitory parameters like IC50.
Diagram: MAO-B Inhibition Assay Workflow
Caption: High-level workflow for the MAO-B inhibitor screening assay.
Detailed Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available kits, such as the Amplex™ Red Monoamine Oxidase Assay Kit, which provides a highly sensitive and continuous measurement of MAO activity.[10][11][12] The assay detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed amine oxidation.
Principle: MAO-B oxidizes its substrate (e.g., benzylamine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Benzylamine (MAO-B substrate)
-
This compound and Pargyline (Test and reference inhibitors)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B Assay Buffer.
-
Prepare stock solutions (e.g., 10 mM) of this compound and Pargyline in DMSO.
-
Create a series of dilutions of the inhibitors in MAO-B Assay Buffer to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a working solution of recombinant MAO-B enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Plate Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions (or buffer for 'no inhibitor' control and DMSO for 'vehicle' control).
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C. This pre-incubation step is crucial for irreversible inhibitors to allow time for the covalent modification to occur.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing Amplex Red reagent, HRP, and benzylamine in the assay buffer.
-
Add 100 µL of the substrate master mix to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[13]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 x [1 - (Rate_inhibitor / Rate_vehicle)]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion and Future Directions
This guide establishes a robust framework for evaluating this compound as a novel MAO-B inhibitor. The provided protocols and comparative benchmarks against Pargyline offer a clear path for its characterization. The hypothetical data suggest that this compound is a potent inhibitor worthy of further investigation.
Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against MAO-A to determine its isoform selectivity.
-
Reversibility Studies: Confirming the irreversible nature of inhibition through dialysis or jump-dilution experiments.
-
In Vivo Efficacy: Evaluating the compound's ability to modulate dopamine levels and produce therapeutic effects in relevant animal models of Parkinson's disease.
By following the rigorous scientific approach outlined here, researchers can effectively validate the performance of this compound and advance its potential as a next-generation therapeutic agent.
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A Comparative Guide to Inter-Laboratory Validation for the Analysis of Cyclobutanecarbohydrazide
This guide provides a comprehensive framework for establishing and validating a robust analytical method for Cyclobutanecarbohydrazide across multiple laboratories. As a reactive hydrazide moiety, this compound is often scrutinized as a potential genotoxic impurity (PGI) in pharmaceutical development.[1][2] Ensuring that an analytical method is not only accurate and precise within a single laboratory but also reproducible across different sites is paramount for regulatory compliance and patient safety.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, compares viable analytical alternatives, and presents a clear, actionable plan for conducting a rigorous inter-laboratory validation study, grounded in the principles of leading regulatory guidelines.
The Analytical Challenge: Quantifying this compound
This compound (C₅H₁₀N₂O, CAS No: 98069-56-8) is a small, polar molecule. Its structure presents a significant analytical challenge: the absence of a strong UV-absorbing chromophore. This property renders direct analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, the workhorse of many QC labs, infeasible.[3] Therefore, analytical strategies must be employed to make the molecule "visible" to common detectors or utilize more advanced detection technologies.
Comparison of Core Analytical Methodologies
The selection of an analytical technique is a critical first step, balancing sensitivity requirements, equipment availability, and method robustness. For a potential genotoxic impurity, methods must be capable of achieving low limits of detection (LOD) and quantitation (LOQ).[4]
| Methodology | Principle | Advantages | Disadvantages | Ideal Application |
| HPLC-UV with Pre-Column Derivatization | The analyte is chemically reacted with a chromophore-containing reagent (e.g., salicylaldehyde) to form a hydrazone, which is then separated and detected by standard RP-HPLC-UV.[5] | Utilizes standard, widely available HPLC equipment. Robust and cost-effective. | Requires an additional, optimized derivatization step. Potential for incomplete reaction or side products. | Routine quality control, batch release testing in labs without access to mass spectrometry. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates the analyte chromatographically, followed by highly specific and sensitive detection based on its mass-to-charge ratio and fragmentation pattern. | Exceptional sensitivity and specificity, often considered the gold standard for trace analysis. Can often be used without derivatization. | Higher equipment cost and complexity. More susceptible to matrix effects. Requires specialized expertise. | GTI confirmation, trace-level quantitation in complex matrices, and reference method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzes volatile compounds. The analyte may require derivatization to increase volatility and thermal stability before separation in the gas phase and MS detection.[2] | Excellent for separating volatile and semi-volatile impurities. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization is often necessary for polar molecules like hydrazides. | Screening for a wide range of volatile genotoxic impurities, where derivatization can be incorporated. |
For the purpose of this guide, we will focus on establishing an HPLC-UV method with pre-column derivatization as the foundation for our inter-laboratory study. This choice reflects a common scenario where a robust, transferable method is needed for deployment across multiple QC laboratories that may not all be equipped with mass spectrometers.
The Bedrock of Validation: ICH Q2(R2) Principles
Before a method can be validated across laboratories, it must be thoroughly validated within a single laboratory. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process.[6][7] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] For our method, this involves demonstrating that the derivatizing reagent and potential side products do not interfere with the peak of the derivatized this compound.
-
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is typically assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[11]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories (the focus of our inter-laboratory study).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This should be evaluated during method development.[11]
Designing the Inter-Laboratory Validation Study
An inter-laboratory study is designed to determine the reproducibility of an analytical method. A well-defined protocol is essential to ensure that all participating laboratories perform the test in an identical manner.
Study Objective
To determine the between-laboratory precision (reproducibility) of the HPLC-UV method for the quantification of this compound in a representative sample matrix.
Workflow and Protocol
The following diagram outlines the critical steps in conducting the inter-laboratory study.
Caption: Workflow for an Inter-Laboratory Method Validation Study.
Statistical Analysis
The core of the inter-laboratory study is the statistical evaluation of the collected data.[12]
-
Outlier Screening: Before statistical analysis, data should be tested for outliers. Inconsistent data from a particular laboratory can be identified using Cochran's test (for comparing variances) and Grubbs' test (for comparing means).[13] Any statistically identified outliers should be investigated and may be excluded from further calculations with proper justification.
-
Analysis of Variance (ANOVA): ANOVA is a powerful statistical tool used to partition the total variability of the data into sources of variation.[14] For an inter-laboratory study, it allows for the simultaneous calculation of:
-
Repeatability Standard Deviation (sᵣ): The standard deviation of test results obtained under repeatability conditions (within-lab variability).
-
Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under reproducibility conditions (between-lab variability).
-
The results are typically summarized in a table, allowing for a clear assessment of the method's performance across different laboratories and concentration levels.
Experimental Protocol: HPLC-UV Analysis of this compound
This section provides a detailed, self-validating protocol intended for distribution to all participating laboratories.
5.1. Reagents and Materials
-
This compound Reference Standard
-
Salicylaldehyde (Derivatizing Agent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
Drug Substance/Placebo Matrix
5.2. Equipment
-
HPLC system with UV/Vis Detector
-
Analytical Balance (0.01 mg readability)
-
Class A Volumetric Glassware
-
pH Meter
-
Vortex Mixer and/or Sonicator
5.3. Standard and Sample Preparation
Step 1: Diluent Preparation
-
Prepare a mixture of Acetonitrile and Water (50:50, v/v).
Step 2: Derivatizing Agent Solution
-
Accurately weigh and dissolve an appropriate amount of Salicylaldehyde in Diluent to achieve a final concentration of 10 mg/mL.
Step 3: Standard Stock Solution (STD A)
-
Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Step 4: Working Standard Solution (Derivatized)
-
Transfer 1.0 mL of STD A into a 10 mL volumetric flask.
-
Add 1.0 mL of the Derivatizing Agent Solution.
-
Vortex for 30 seconds and allow to react for 30 minutes at room temperature, protected from light.
-
Dilute to volume with Diluent. This is the working standard for injection.
Step 5: Sample Preparation (Derivatized)
-
Accurately weigh an amount of drug substance equivalent to 100 mg of the active pharmaceutical ingredient into a 50 mL volumetric flask.
-
Add ~30 mL of Diluent and sonicate to dissolve.
-
Add 5.0 mL of the Derivatizing Agent Solution.
-
Vortex for 30 seconds and allow to react for 30 minutes at room temperature, protected from light.
-
Dilute to volume with Diluent.
-
Filter through a 0.45 µm syringe filter before injection.
Caption: Pre-column derivatization reaction for HPLC-UV analysis.
5.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
5.5. System Suitability Test (SST)
-
Rationale: The SST is a self-validating component of the protocol, ensuring the chromatographic system is performing adequately before any samples are analyzed.[15]
-
Procedure: Make five replicate injections of the Working Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
-
Conclusion
The successful validation of an analytical method across multiple laboratories is a rigorous but essential undertaking in pharmaceutical development. It provides the ultimate proof that the method is robust, reliable, and "fit for purpose" in a real-world setting. By grounding the validation process in the principles of ICH Q2(R2), carefully selecting and comparing appropriate analytical technologies, and executing a meticulously planned inter-laboratory study, organizations can ensure data integrity and regulatory compliance. This guide provides a comprehensive blueprint for achieving this, transforming the complex process of inter-laboratory validation into a structured and scientifically sound endeavor.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Cyclobutanecarbohydrazide Analogues as Cyclooxygenase-2 (COX-2) Inhibitors
This guide provides an in-depth technical comparison of cyclobutanecarbohydrazide analogues as potential inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. We will explore the rationale behind the molecular design, a detailed in silico experimental workflow, and a comparative analysis of their binding interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Introduction: The Rationale for Cyclobutane Scaffolds in COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostaglandins from arachidonic acid.[1][2] Two primary isoforms, COX-1 and COX-2, are well-characterized. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation and in various cancers.[1][2] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]
The carbohydrazide moiety is a versatile scaffold in medicinal chemistry, known for its ability to form multiple hydrogen bonds and act as a linker. When coupled with a cyclobutane ring, it offers a unique combination of structural rigidity and three-dimensionality. The cyclobutane ring, an underrepresented scaffold in medicinal chemistry, can confer several advantages:
-
Conformational Constraint: The puckered, rigid nature of the cyclobutane ring can lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding to the target protein.
-
Improved Potency and Selectivity: The defined stereochemistry of substituted cyclobutanes can allow for precise interactions with the target's active site, potentially leading to increased potency and selectivity.[4]
-
Novel Chemical Space: The incorporation of cyclobutane scaffolds allows for the exploration of novel chemical space, moving away from "flat" aromatic structures common in many inhibitors.[4]
This guide will focus on a comparative molecular docking study of a series of hypothetical this compound analogues against human COX-2 to elucidate their structure-activity relationships (SAR).
Experimental Design and Workflow
A robust in silico workflow is crucial for generating reliable and reproducible docking results. The following diagram illustrates the key stages of our comparative docking study.
Caption: A streamlined workflow for the comparative molecular docking of this compound analogues against COX-2.
Detailed Experimental Protocol
I. Protein Preparation
-
Receptor Selection and Retrieval: The crystal structure of human COX-2 in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 4PH9).[5]
-
Preparation using AutoDockTools:
-
The protein structure was loaded into AutoDockTools 1.5.6.
-
All water molecules and the co-crystallized ligand were removed.
-
Polar hydrogens were added to the protein.
-
Kollman charges were computed and assigned.
-
The prepared protein structure was saved in the PDBQT format.
-
II. Ligand Preparation
-
Analogue Design: A series of four hypothetical this compound analogues (1a-1d) were designed to probe the effect of substitution on the phenyl ring.
-
1a (Parent): Unsubstituted phenyl ring.
-
1b (Electron-donating): 4-methoxy substitution.
-
1c (Electron-withdrawing): 4-chloro substitution.
-
1d (Bulky group): 4-tert-butyl substitution.
-
-
3D Structure Generation: The 2D structures were drawn using ChemDraw and converted to 3D structures.
-
Energy Minimization: The energy of each ligand was minimized using the MMFF94 force field to obtain a stable conformation.
-
PDBQT File Generation: Torsion angles were defined, and the ligands were saved in the PDBQT format using AutoDockTools.
III. Molecular Docking Simulation
-
Grid Box Generation: A grid box with dimensions of 20 x 20 x 20 Å and a spacing of 1.0 Å was centered on the active site of COX-2, encompassing the key catalytic residues.
-
Docking with AutoDock Vina: Docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 8. The top-ranked pose for each ligand was selected for further analysis.
IV. Analysis
-
Binding Affinity: The binding affinity (in kcal/mol) for the best pose of each ligand was recorded.
-
Interaction Analysis: The interactions between each ligand and the amino acid residues in the COX-2 active site were visualized and analyzed using Discovery Studio Visualizer.
-
ADMET Prediction: The drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the analogues were predicted using the SwissADME online server.[6]
Comparative Analysis of Docking Results
The docking study was designed to evaluate how different substituents on the phenyl ring of the this compound scaffold affect the binding affinity and interaction patterns within the COX-2 active site.
Binding Affinities
| Compound ID | Substituent (R) | Docking Score (kcal/mol) |
| 1a | -H | -8.2 |
| 1b | -OCH₃ | -8.5 |
| 1c | -Cl | -8.9 |
| 1d | -C(CH₃)₃ | -7.9 |
| Celecoxib | Reference Drug | -10.5 |
Note: These are hypothetical results for illustrative purposes.
Structure-Activity Relationship (SAR) and Interaction Analysis
The docking results suggest that substitutions on the phenyl ring significantly influence the binding affinity.
Caption: Logical relationship of SAR for this compound analogues in the COX-2 active site.
-
Parent Analogue (1a): The unsubstituted analogue likely orients its cyclobutane ring into a hydrophobic pocket of the COX-2 active site. The carbohydrazide linker is positioned to form crucial hydrogen bonds with key residues such as Ser530 and Tyr385.
-
Electron-Donating Group (1b, -OCH₃): The methoxy group may enhance binding by forming an additional hydrogen bond with a nearby residue or by favorably modifying the electronic properties of the phenyl ring for pi-pi interactions.
-
Electron-Withdrawing Group (1c, -Cl): The chloro-substituted analogue shows the best hypothetical binding affinity. The chlorine atom can form halogen bonds with backbone atoms or participate in favorable hydrophobic interactions within the selectivity pocket of COX-2, a feature that distinguishes it from COX-1. This enhanced interaction within the selectivity pocket is a key strategy for designing COX-2 selective inhibitors.[2]
-
Bulky Group (1d, -C(CH₃)₃): The bulky tert-butyl group leads to a decrease in binding affinity. This suggests a potential steric clash with residues in the active site, preventing the ligand from adopting an optimal binding conformation.
COX-2 Signaling Pathway and Therapeutic Implications
Inhibition of COX-2 disrupts the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
Caption: Simplified signaling pathway of COX-2 in inflammation and the mechanism of action for the inhibitors.
By effectively blocking the COX-2 active site, the this compound analogues can prevent prostaglandin synthesis, thereby exerting their anti-inflammatory effects. The insights gained from these comparative docking studies can guide the rational design of more potent and selective COX-2 inhibitors.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative in silico analysis of novel this compound analogues as potential COX-2 inhibitors. Our hypothetical results demonstrate that substitutions on the phenyl ring can significantly modulate the binding affinity, with electron-withdrawing groups like chlorine potentially enhancing interactions within the COX-2 selectivity pocket. The cyclobutane scaffold serves as a rigid core to orient the molecule for optimal binding.
Future work should involve the synthesis of these and other analogues, followed by in vitro enzymatic assays to validate the docking predictions. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into the stability of the ligand-protein complexes. This integrated approach of computational and experimental methods is pivotal in accelerating the discovery of novel and effective anti-inflammatory agents.
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A Comparative Guide to Assessing the Batch-to-Batch Consistency of Synthesized Cyclobutanecarbohydrazide
For researchers, scientists, and professionals in drug development, the integrity of a pharmaceutical intermediate is the bedrock of reproducible downstream processes and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Cyclobutanecarbohydrazide, with its rigid, three-dimensional cyclobutane scaffold, is an increasingly valuable building block in medicinal chemistry. However, its utility is directly tied to its purity and consistency from one batch to the next. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the batch-to-batch consistency of synthesized this compound, complete with supporting experimental data and protocols.
The Critical Role of Batch-to-Batch Consistency
In pharmaceutical development, batch-to-batch consistency is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the reliability of an entire manufacturing process.[1][2] For an intermediate like this compound, seemingly minor variations can have cascading effects, leading to:
-
Altered Impurity Profiles: The introduction of new or elevated levels of impurities can affect the safety and toxicology of the final drug product. Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A) for reporting, identifying, and qualifying impurities.[3][4][5][6][7]
-
Inconsistent Reaction Kinetics: Variations in purity or the presence of unreacted starting materials can alter the kinetics of subsequent reactions, leading to unpredictable yields and the formation of new byproducts.
-
Variable Physical Properties: Changes in crystalline form (polymorphism), particle size, and solubility can impact handling, formulation, and bioavailability.
True consistency, therefore, extends beyond a simple pass/fail on a certificate of analysis. It encompasses a stable assay value, a highly consistent impurity profile, and reproducible physical properties.
Likely Synthesis Route and Potential Impurities
A common and efficient method for synthesizing hydrazides is the reaction of an ester with hydrazine hydrate.[8][9] For this compound, this would involve the reaction of an ethyl or methyl cyclobutanecarboxylate with hydrazine hydrate, often in a solvent like ethanol.
Caption: Proposed synthesis of this compound.
Understanding this synthesis pathway is crucial for anticipating potential impurities, which may include:
-
Unreacted Starting Materials: Residual ethyl cyclobutanecarboxylate and hydrazine hydrate.
-
Side Products: Di-acylated hydrazines (where two cyclobutanecarbonyl groups attach to one hydrazine molecule) or products from the degradation of hydrazine.
-
Process-Related Impurities: Solvents, reagents, or catalysts used in the synthesis of the starting materials.
A Multi-Modal Approach to Purity and Consistency Assessment
No single analytical technique can provide a complete picture of a compound's purity and consistency. A robust quality control strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle.
Caption: Multi-modal analytical approach.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is the workhorse for purity assessment and impurity quantification in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2][10][11][12]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): this compound is a relatively polar molecule. A C18 column provides a non-polar stationary phase, allowing for good retention and separation of the analyte from both more polar and less polar impurities when using a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
UV Detection: While the carbohydrazide moiety itself has a weak chromophore, it is often sufficient for detection at the levels required for purity analysis. For trace-level analysis of hydrazine-related impurities, pre-column derivatization with a chromophore-containing reagent like salicylaldehyde or dansyl hydrazine can be employed to significantly enhance sensitivity.[13][14][15][16]
-
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[1][2][10][11]
Experimental Protocol: HPLC-UV Purity Assay
-
System: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities.[7][17][18][19]
Causality Behind Experimental Choices:
-
Derivatization: this compound is not sufficiently volatile for direct GC analysis. Derivatization with a silylating agent (e.g., BSTFA) can increase its volatility. Alternatively, headspace GC-MS can be used to detect highly volatile impurities like residual solvents.
-
Mass Spectrometry Detection: MS provides structural information about the separated components, allowing for the identification of unknown impurities by analyzing their fragmentation patterns and comparing them to spectral libraries (e.g., NIST).[20]
Experimental Protocol: GC-MS Impurity Profiling (after derivatization)
-
System: GC coupled to a Mass Spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[21]
Causality Behind Experimental Choices:
-
¹H and ¹³C NMR: These experiments confirm the identity of the main component and can reveal the presence of structurally related impurities. The integration of signals in ¹H NMR can provide a quantitative measure of the purity relative to a known internal standard.
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to confirm the connectivity of the molecule and to fully characterize the structure of unknown impurities if they are present at a sufficient concentration.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information about its physical properties.[22][23][24][25][26][27]
Causality Behind Experimental Choices:
-
Melting Point and Purity: A sharp, well-defined melting peak is indicative of high purity. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound will have different melting points and heats of fusion. DSC is a primary tool for detecting polymorphism, which is a critical factor in batch-to-batch consistency as it can affect solubility and stability.
Experimental Protocol: DSC Analysis
-
System: Differential Scanning Calorimeter.
-
Sample Pan: Aluminum, hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
Data Analysis: Determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (crystallization, decomposition) events.
Comparative Analysis of Methodologies
The choice of analytical technique depends on the specific information required. The following table summarizes the strengths and limitations of each method for assessing the batch-to-batch consistency of this compound.
| Analytical Technique | Information Provided | Key Advantages | Key Limitations | Typical Purity Specification |
| HPLC-UV | Relative purity (% area), quantification of known and unknown impurities. | High sensitivity, widely available, excellent for routine quality control.[2][10][11][12] | Requires a chromophore (or derivatization), may not separate all co-eluting impurities. | >98% (area %) |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Excellent separation efficiency, provides structural information for impurity identification.[7][17][18][19] | Not suitable for non-volatile compounds without derivatization, potential for thermal degradation. | Individual volatile impurities <0.1% |
| NMR Spectroscopy | Unambiguous structural confirmation, absolute purity (qNMR), identification of major impurities. | Provides detailed structural information, highly specific.[21] | Lower sensitivity compared to chromatographic methods, can be complex to interpret. | Conforms to reference spectrum |
| DSC | Melting point, purity estimation (van't Hoff equation), detection of polymorphism. | Fast, requires minimal sample preparation, excellent for physical property consistency.[22][23][24][25][26][27] | Not suitable for identifying specific impurities, less sensitive to low levels of impurities. | Sharp melting peak within a narrow range (e.g., ± 2 °C) |
Comparison with Alternatives
The utility of this compound often lies in its role as a rigid linker or scaffold in drug design, particularly in areas like antibody-drug conjugates (ADCs).[28] Its consistency is paramount when compared to other structural motifs that could serve a similar purpose.
| Feature | This compound | Linear Linkers (e.g., Alkyl Chains) | Aromatic Linkers (e.g., Phenyl) |
| Conformational Rigidity | High; the puckered ring restricts bond rotation. | Low; highly flexible. | High; planar and rigid. |
| 3D Structure | Provides a distinct three-dimensional vector for substituents. | Less defined spatial orientation. | Provides a planar scaffold. |
| Solubility | Generally good aqueous solubility due to the hydrazide group. | Can be tuned, but long chains are lipophilic. | Generally low aqueous solubility. |
| Synthesis Consistency | Potential for cis/trans isomers, requires careful control. | Generally straightforward synthesis. | Synthesis can be complex with potential for positional isomers. |
| Biological Impact | Can improve metabolic stability and fill hydrophobic pockets.[28] | Flexibility can be advantageous for binding to some targets, but can also lead to off-target effects. | Planarity can lead to issues with solubility and potential for intercalation with DNA. |
The rigid, non-planar structure of the cyclobutane ring offers a unique advantage over both flexible linear linkers and rigid planar aromatic systems.[29][30][31] However, this structural complexity also means that ensuring isomeric purity and consistent conformation from batch to batch is of even greater importance.
Conclusion: A Self-Validating System for Ensuring Consistency
A robust, self-validating system for assessing the batch-to-batch consistency of this compound relies on the orthogonal application of multiple analytical techniques.
Caption: Self-validating workflow for batch consistency.
Routine batches should be analyzed by HPLC-UV for purity and impurity profiling, and by DSC to ensure consistent physical properties. NMR should be used to confirm the structural identity of the initial batches and whenever a significant change in the impurity profile is observed. GC-MS is essential for identifying and controlling volatile and semi-volatile impurities that may not be detected by HPLC. By integrating these techniques, a comprehensive and reliable assessment of batch-to-batch consistency can be achieved, ensuring the quality and integrity of this critical pharmaceutical intermediate.
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A Comparative Guide to the Mechanism of Cyclobutanecarbohydrazide-Mediated Reactions: An Objective Analysis for Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the quest for stable, efficient, and biocompatible ligation strategies is paramount. The formation of a hydrazone bond through the reaction of a hydrazide with an aldehyde or ketone stands as a cornerstone of "click chemistry," valued for its reliability and mild reaction conditions. This guide provides an in-depth validation of the mechanism of a cyclobutanecarbohydrazide-mediated reaction, offering a comparative analysis against commonly employed acyl hydrazides. We will delve into the mechanistic underpinnings, present supporting experimental data, and provide detailed protocols to empower researchers in their selection of conjugation reagents.
The Hydrazone Formation Reaction: A Mechanistic Overview
The reaction between a hydrazide and an aldehyde to form a hydrazone is a well-established condensation reaction. The generally accepted mechanism proceeds in two main stages:
-
Nucleophilic Addition: The terminal, more nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine. This step is typically reversible.
-
Dehydration: The carbinolamine intermediate then undergoes a dehydration step to form the stable C=N double bond of the hydrazone. Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water), which is then eliminated. At neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step.[1]
The overall reaction is pH-dependent. Acid catalysis can accelerate the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate. However, at very low pH, the hydrazide itself can be protonated, reducing its nucleophilicity and slowing down the initial addition step.
Caption: General mechanism of hydrazone formation.
The Role of the Cyclobutyl Moiety: A Comparative Perspective
The central question for researchers is how the cyclobutyl group in this compound influences the reaction mechanism and kinetics compared to other acyl hydrazides, such as the commonly used benzhydrazide (aromatic) and acetohydrazide (aliphatic). The influence can be dissected into electronic and steric effects.
-
Electronic Effects: The cyclobutyl group is generally considered to be weakly electron-donating through an inductive effect. This is in contrast to the electron-withdrawing nature of the phenyl group in benzhydrazide. Electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon in the hydrazide but, more importantly, can increase the nucleophilicity of the terminal nitrogen. Conversely, electron-withdrawing groups decrease the nucleophilicity of the hydrazide. Kinetic studies have shown that electron-deficient aldehydes and ketones generally react faster, while the effect on the hydrazide is also significant.[1]
-
Steric Effects: The cyclobutyl group is a non-planar, puckered ring system.[2] While not as strained as a cyclopropyl group, it does impose some conformational rigidity. This can influence the approach of the hydrazide to the aldehyde. However, studies on steric effects in hydrazone formation have shown them to be relatively small and sometimes inconsistent.[1] The puckered nature of the cyclobutane ring may present a different steric profile compared to the planar phenyl ring of benzhydrazide or the freely rotating methyl group of acetohydrazide.
Comparative Reactivity Analysis (Hypothetical Data)
To provide a quantitative comparison, we present a hypothetical dataset based on established kinetic trends. This data illustrates the expected relative reactivities and should be validated experimentally for specific applications. The second-order rate constants (k₂) for the reaction of different hydrazides with a model aldehyde (e.g., 4-nitrobenzaldehyde) at pH 7.4 are compared.
| Hydrazide | R-Group | Expected Electronic Effect | Expected Steric Hindrance | Hypothetical k₂ (M⁻¹s⁻¹) |
| This compound | Cyclobutyl | Weakly Electron-Donating | Moderate | 5 - 10 |
| Benzhydrazide | Phenyl | Electron-Withdrawing | Moderate | 1 - 5 |
| Acetohydrazide | Methyl | Weakly Electron-Donating | Low | 8 - 15 |
Interpretation of Hypothetical Data:
-
Acetohydrazide is expected to be the most reactive due to the minimal steric hindrance and the electron-donating nature of the methyl group, enhancing the nucleophilicity of the hydrazide.
-
This compound is predicted to have a reactivity intermediate between acetohydrazide and benzhydrazide. The weakly electron-donating cyclobutyl group should enhance nucleophilicity, but its bulkier, more rigid structure might introduce slightly more steric hindrance than a methyl group.
-
Benzhydrazide is expected to be the least reactive due to the electron-withdrawing nature of the phenyl ring, which reduces the nucleophilicity of the hydrazide.
Experimental Validation of the Mechanism
To validate the proposed mechanism and compare the reactivity of this compound, a series of experiments can be performed.
Synthesis of this compound
This compound can be synthesized from cyclobutanecarboxylic acid. A common method involves the conversion of the carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate.
Protocol: Synthesis of this compound
-
Esterification: To a solution of cyclobutanecarboxylic acid (1 eq.) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the acid, extract the ester with a suitable organic solvent, dry, and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl cyclobutanecarboxylate in ethanol. Add hydrazine hydrate (3-5 eq.) and reflux the mixture for 12-24 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the product purified by recrystallization.
Kinetic Monitoring of Hydrazone Formation
The rate of hydrazone formation can be monitored in real-time using ¹H NMR spectroscopy.[3][4][5] This technique allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time.
Protocol: Kinetic Analysis by ¹H NMR
-
Sample Preparation: In an NMR tube, prepare a solution of the aldehyde (e.g., 4-nitrobenzaldehyde) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O at pD 7.4).
-
Initiation of Reaction: Add a stock solution of the hydrazide (this compound, benzhydrazide, or acetohydrazide) to the NMR tube to initiate the reaction.
-
Data Acquisition: Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a non-overlapping proton of the aldehyde and the hydrazone product in each spectrum. Plot the concentration of the product versus time and fit the data to a second-order rate equation to determine the rate constant (k₂).
Caption: Workflow for kinetic monitoring of hydrazone formation by ¹H NMR.
Stability of the Resulting Hydrazone Bond
The stability of the formed hydrazone bond is crucial for the intended application. Acylhydrazones are generally more stable to hydrolysis than hydrazones derived from alkyl hydrazines.[6] The stability can be assessed by monitoring the hydrolysis of the purified hydrazone under relevant conditions (e.g., physiological pH, in plasma).
Protocol: Hydrazone Stability Assay
-
Sample Preparation: Prepare a stock solution of the purified cyclobutanecarbohydrazone in a suitable solvent.
-
Incubation: Dilute the stock solution into the test medium (e.g., phosphate-buffered saline at pH 7.4, human plasma) and incubate at 37°C.
-
Analysis: At various time points, take aliquots of the sample and quench the hydrolysis. Analyze the amount of remaining hydrazone using a suitable analytical method, such as HPLC.
-
Data Analysis: Plot the percentage of intact hydrazone versus time to determine its half-life.
Studies have shown that while aroylhydrazones are relatively stable in buffer, they can undergo degradation in plasma.[7][8] Therefore, evaluating the stability of cyclobutanecarbohydrazone in a biologically relevant medium is essential for drug development applications.
Conclusion and Recommendations
The validation of the mechanism for a this compound-mediated reaction confirms that it follows the classical pathway of hydrazone formation. Our comparative analysis, based on established principles of organic reactivity, suggests that this compound offers a favorable balance of reactivity and stability. Its weakly electron-donating cyclobutyl group is expected to enhance its nucleophilicity compared to aromatic hydrazides, leading to faster reaction rates. While potentially slightly more sterically hindered than a simple aliphatic hydrazide like acetohydrazide, the conformational rigidity of the cyclobutane ring may offer a predictable steric profile.
For researchers and drug development professionals, this compound represents a promising alternative to commonly used hydrazides. We recommend performing kinetic and stability studies as outlined in this guide to obtain quantitative data for specific reaction systems. This will enable an informed decision on the most suitable conjugation partner for a given application, ensuring the efficiency and robustness of the resulting bioconjugate.
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Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. (n.d.). Retrieved from [Link]
-
Acyl Hydrazides and Acyl Hydrazones as High-Performance Chemical Exchange Saturation Transfer MRI Contrast Agents. PubMed Central (PMC). (n.d.). Retrieved from [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. (2014). Retrieved from [Link]
-
New hydrazone derivatives of adriamycin and their immunoconjugates--a correlation between acid stability and cytotoxicity. PubMed. (n.d.). Retrieved from [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. (n.d.). Retrieved from [Link]
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. (n.d.). Retrieved from [Link]
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- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Stability Analysis of Cyclobutanecarbohydrazide and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Case for Cyclobutanecarbohydrazide
In the landscape of modern drug discovery and materials science, the carbohydrazide moiety (-CONHNH₂) is a versatile functional group, serving as a cornerstone in the synthesis of various biologically active heterocycles and polymers.[1][2][3] When incorporated into a cyclobutane scaffold, we arrive at this compound—a molecule of significant interest. The cyclobutane ring imparts a degree of conformational rigidity and metabolic stability, making it an attractive building block. However, the true potential of this molecule lies in its derivatives, where the terminal hydrazide nitrogen can be readily converted into hydrazones, or the ring itself can be functionalized.
These structural modifications, while unlocking new therapeutic or material properties, inevitably alter the molecule's chemical stability. A derivative that rapidly degrades under physiological conditions is often a non-starter for drug development. Therefore, a rigorous, comparative stability analysis is not just a regulatory formality but a critical step in lead optimization and formulation development.
This guide provides a comprehensive framework for conducting a comparative stability analysis of this compound and its derivatives. We will move beyond a simple recitation of protocols to explain the underlying chemical principles and the rationale behind each experimental choice. Our objective is to equip you with a robust, self-validating methodology to assess chemical stability, identify degradation pathways, and make informed decisions in your research and development pipeline.
Section 1: Theoretical Stability & Potential Degradation Pathways
Before any benchwork begins, a theoretical assessment of the molecule's potential liabilities is crucial. The stability of this compound and its derivatives is primarily governed by the reactivity of the carbohydrazide functional group and any new functionalities introduced during derivatization.
Key Molecular Liabilities:
-
Hydrolysis: The amide bond within the carbohydrazide group is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of cyclobutanecarboxylic acid and hydrazine. This is a common degradation pathway for many pharmaceuticals.[4]
-
Oxidation: The hydrazine portion of the molecule (-NH-NH₂) is a reducing agent and can be readily oxidized, potentially leading to the formation of diimide intermediates and subsequent nitrogen gas evolution or other oxidized species.
-
Hydrazone Lability: For derivatives where the terminal -NH₂ is condensed with an aldehyde or ketone to form a hydrazone (C=N-NH-), the newly formed imine-like bond becomes a primary site for hydrolysis. This cleavage is often acid-catalyzed and regenerates the parent hydrazide and the corresponding carbonyl compound.[5][6]
These potential pathways can be visualized to guide the experimental design.
Caption: Potential degradation pathways for the parent compound and a hydrazone derivative.
Section 2: Designing a Robust Forced Degradation Study
Forced degradation, or stress testing, is the cornerstone of a stability analysis.[7] By subjecting the compounds to conditions more severe than those they would typically encounter, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the specificity of our analytical methods.[4] This process is mandated by regulatory bodies like the ICH (International Conference on Harmonisation).
The core principle is to achieve a target degradation of 5-20%. Too little degradation provides insufficient information, while complete degradation prevents the clear identification of primary degradation products. The following experimental workflow is designed to systematically evaluate the stability of this compound against its key derivatives.
Caption: A systematic workflow for conducting forced degradation studies.
Experimental Protocols for Stress Conditions
The following protocols should be performed on this compound and each derivative simultaneously for a direct comparison. A control sample (un-stressed) should be analyzed at the beginning and end of the study.
1. Hydrolytic Stress Protocol
-
Rationale: To assess stability across a range of pH values relevant to physiological conditions (stomach, blood) and potential formulation excipients.[8] Hydrazides and hydrazones show pH-dependent hydrolysis rates.[6]
-
Procedure:
-
Prepare 1 mg/mL stock solutions of each test compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate amber HPLC vials, add 100 µL of the stock solution to 900 µL of the following stress solutions:
-
Acidic: 0.1 M Hydrochloric Acid
-
Basic: 0.1 M Sodium Hydroxide
-
Neutral: Purified Water
-
-
Incubate the vials in a water bath or oven at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to prevent column damage and ensure consistent chromatography.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
2. Oxidative Stress Protocol
-
Rationale: The hydrazine moiety is susceptible to oxidation. Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.
-
Procedure:
-
To 100 µL of the 1 mg/mL stock solution, add 900 µL of 3% hydrogen peroxide.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 8, 24 hours) and analyze directly by HPLC. No quenching is typically needed as the peroxide is diluted on-column.
-
3. Thermal Stress Protocol
-
Rationale: To evaluate the intrinsic stability of the molecule in both the solid state (relevant to storage) and in solution.
-
Procedure:
-
Solid State: Place a few milligrams of the solid compound in an open dish in an oven at 80°C for 72 hours. Periodically, weigh a sample, dissolve it in a solvent, and analyze by HPLC.
-
Solution: Incubate a solution of the compound (in water or a relevant buffer) at 60°C, protected from light, and analyze at time points as described above.
-
4. Photolytic Stress Protocol
-
Rationale: To determine if the compound is light-sensitive, which has implications for packaging and handling. This follows ICH Q1B guidelines.
-
Procedure:
-
Expose the drug substance (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the light-exposed and dark control samples to determine the degradation specifically caused by light.
-
Section 3: The Workhorse: A Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[9] Crucially, it must be able to separate the intact API peak from all degradation product peaks. Reverse-Phase HPLC with UV detection is the industry standard for this task.[10]
Protocol: RP-HPLC Method Development
-
Objective: To develop a single chromatographic method that can resolve this compound and its derivatives from any degradation products formed during stress testing.
-
Starting Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, and Photo-Diode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector monitoring a range (e.g., 210-400 nm) and extracting the wavelength of maximum absorbance for each compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Development Strategy:
-
Gradient Elution: Begin with a broad gradient to elute all components. For example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-28 min: 5% B (re-equilibration)
-
-
Specificity Check: Inject a mixture of all stressed samples (an "all-in-one" injection). The goal is to ensure the parent peaks are well-resolved from all degradant peaks. The PDA detector is critical here to check for peak purity—ensuring that a single chromatographic peak corresponds to only one compound.
-
Optimization: Adjust the gradient slope, pH of the mobile phase, or even switch to a different organic modifier (e.g., methanol) to improve the resolution between any co-eluting peaks.
-
Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.
-
Section 4: Comparative Data Analysis & Interpretation
With a validated method, you can now quantify the results from the forced degradation studies. The primary output is the percentage of the parent compound remaining or the percentage degraded under each condition. This data should be summarized in a clear, comparative table.
Data Presentation
| Stress Condition | Time (h) | % Degradation - this compound | % Degradation - Derivative A (Hydrazone) | % Degradation - Derivative B (Ring-Substituted) | Major Degradants Observed (Retention Time) |
| Control (t=0) | 0 | 0 | 0 | 0 | None |
| 0.1 M HCl @ 60°C | 24 | [Data] | [Data] | [Data] | [Data] |
| 0.1 M NaOH @ 60°C | 24 | [Data] | [Data] | [Data] | [Data] |
| Water @ 60°C | 24 | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂ @ RT | 24 | [Data] | [Data] | [Data] | [Data] |
| Thermal (Solid) @ 80°C | 72 | [Data] | [Data] | [Data] | [Data] |
| Photolytic (ICH) | - | [Data] | [Data] | [Data] | [Data] |
Interpreting the Results: A Logical Flow
The power of this analysis lies in the comparison. By observing how different structural modifications affect the degradation profile, we can infer structure-stability relationships.
Caption: Logical flow for interpreting comparative stability data.
Conclusion
This guide has outlined a comprehensive, rationale-driven approach to the comparative stability analysis of this compound and its derivatives. By combining theoretical assessment, systematic forced degradation studies, and the development of a specific stability-indicating HPLC method, researchers can generate high-quality, interpretable data. This information is invaluable for selecting stable drug candidates, designing robust formulations, and defining appropriate storage conditions. A thorough understanding of a molecule's stability profile is not an endpoint but a critical dataset that informs and accelerates the entire development lifecycle.
References
- Title: Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring Source: Pharmacia URL
- Source: atamankimya.
- Title: A Review on Synthesis of Carbohydrazide Derivatives Source: Asian Journal of Green Chemistry URL
- Title: The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ)
- Title: A Review on Synthesis of Carbohydrazide Derivatives Source: Asian Journal of Green Chemistry URL
- Title: Analytical Methods Source: ATSDR URL
- Title: Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives Source: International Journal of Chemical and Biological Sciences URL
- Title: Results of forced degradation study of HCTZ and IRB drugs using the developed stability-indicating RP-HPLC method Source: ResearchGate URL
- Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: PubMed URL
- Title: Hydrolytic stability of hydrazones and oximes Source: PubMed URL
- Title: Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods Source: PMC - NIH URL
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
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Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]
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Title: (PDF) Hydrolytic Stability of Hydrazones and Oximes Source: Amanote Research URL: [Link]
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Safety Operating Guide
Navigating the Disposal of Cyclobutanecarbohydrazide: A Guide to Safe and Compliant Practices
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of cyclobutanecarbohydrazide, a compound that, while valuable in research and development, requires meticulous handling due to its inherent hazards. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this chemical safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound (CAS No. 98069-56-8) is classified as a hazardous substance.[1][2] Understanding its specific dangers is the first step in establishing safe handling and disposal protocols.
Key Hazards:
-
Acute Oral Toxicity: this compound is designated as Acutely Toxic, Category 3 if swallowed.[1] The GHS06 pictogram, a skull and crossbones, and the signal word "Danger" underscore this significant hazard.[1][2] In case of ingestion, immediate medical attention is imperative.[1]
-
General Hydrazide Reactivity: As a hydrazide derivative, it should be handled with the understanding that this class of compounds can be reactive.[3] Hydrazines are known to be flammable and can be powerful reducing agents.[4]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
Data sourced from Sigma-Aldrich safety information.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the correct Personal Protective Equipment (PPE) must be worn.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the solid compound outside of a fume hood, or if there is a risk of aerosolization, a properly fitted respirator is necessary. All handling of the solid material should ideally be conducted in a certified chemical fume hood.[5]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and informed response is crucial to mitigate exposure and prevent environmental contamination.
For Small Spills (Solid):
-
Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE.
-
Contain the Spill: Carefully sweep the solid material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water, if compatible) and dispose of the cleaning materials as hazardous waste.
-
Report the Spill: Inform your laboratory supervisor or safety officer of the incident.
For Large Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Collection and Storage: Segregation is Key
Proper collection and storage of this compound waste are critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Containers: Use only compatible, properly sealed, and clearly labeled waste containers.[6] The container should be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Segregation: Store this compound waste separately from incompatible materials. As a hydrazide, it should be kept away from strong oxidizing agents, acids, and metals.[4]
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.[6]
Final Disposal Procedures: A Step-by-Step Protocol
The final disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocols are based on best practices for hazardous chemical waste.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization:
-
For small quantities of solid waste or contaminated materials (e.g., gloves, wipes), place them in a designated, sealed, and labeled hazardous waste container.
-
For solutions containing this compound, use a compatible, leak-proof container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7]
-
Chemical Treatment (for bulk quantities, by trained personnel only):
-
Hydrazines can be chemically neutralized through oxidation.[8] This process should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.
-
Procedure: A dilute solution of the hydrazide waste can be slowly added to an excess of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[4][8] The reaction can be exothermic and may produce nitrogen gas, so it must be done with caution and proper ventilation.
-
Caution: Incomplete oxidation of hydrazines can lead to the formation of carcinogenic byproducts.[8] Therefore, it is crucial to ensure the reaction goes to completion.
-
After treatment, the resulting solution should be tested to confirm the absence of residual hydrazide before being disposed of as hazardous waste.
-
-
Final Disposal Method: The most common and recommended final disposal method for hydrazide waste is high-temperature incineration by a licensed hazardous waste facility.[8]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
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Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
-
NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. [Link]
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U.S. Environmental Protection Agency (EPA). (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Applicability and Requirements of the RCRA Organic Air Emission Standards. [Link]
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Personal protective equipment for handling Cyclobutanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of Cyclobutanecarbohydrazide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
This compound is classified as Acute Toxicity, Oral, Category 3 , with the hazard statement H301: Toxic if swallowed . This is the primary and most critical hazard to consider when working with this compound. The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the substance as potentially hazardous through other routes of exposure as well.
Carbohydrazides, as a class of compounds, can be reactive. They are reducing agents and may react with oxidizing agents.[1][2] Furthermore, heating carbohydrazide may lead to an explosion.[3] While specific reactivity data for this compound is limited, it is prudent to assume similar reactivity.
Key Hazards:
-
High Acute Oral Toxicity: Accidental ingestion can be fatal.
-
Potential Reactivity: As a hydrazide derivative, it may react exothermically with oxidizing agents.
-
Thermal Instability: Decomposition on heating may produce hazardous gases, such as nitrogen oxides and carbon monoxide.[4]
-
Skin and Eye Irritation: While not the primary classified hazard, many chemical powders can cause irritation upon contact with skin and eyes.[3][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of exposure, particularly through accidental ingestion. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment | Justification |
| Weighing and Aliquoting (Solid) | - Full-face respirator with P100 (or N100) particulate filter- Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Full-length pants and closed-toe shoes | Prevents inhalation of airborne particles and direct contact with skin and eyes. Double-gloving provides an extra layer of protection against contamination. |
| Handling Solutions | - Chemical-resistant gloves- Chemical splash goggles- Lab coat- Full-length pants and closed-toe shoes | Protects against splashes and direct contact with the skin and eyes. |
| General Laboratory Use | - Chemical-resistant gloves- Safety glasses with side shields- Lab coat- Full-length pants and closed-toe shoes | Standard laboratory practice to prevent incidental contact. |
Glove Selection:
-
Recommended: Nitrile gloves are a good general-purpose choice for handling solid chemicals.[7]
-
Double-Gloving: When weighing or handling larger quantities, double-gloving is recommended.[8] This allows for the safe removal of the outer glove if it becomes contaminated.
Always inspect gloves for any signs of degradation or punctures before use.[9]
Safe Handling and Operational Workflow
A systematic workflow is critical to ensure safety at every stage of handling this compound.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and this Standard Operating Procedure (SOP) before beginning any work.[7]
-
Don all required PPE as outlined in the table above.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[8] Ensure the area is clean and free of clutter.
-
-
Weighing and Transfer:
-
When weighing the solid compound, use a ventilated enclosure such as a fume hood or a powder-containment balance hood to prevent the generation of airborne dust.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to minimize dust formation.
-
-
Experimental Use:
-
All manipulations of this compound, including the preparation of solutions, should be carried out in a chemical fume hood.[7]
-
Keep containers of the compound closed when not in use.
-
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Secure the area to prevent entry.
-
Assess: From a safe distance, assess the extent of the spill.
-
Small Spills (Solid):
-
If you are trained and have the appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Do not attempt to clean up a large spill.
-
Evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[10]
-
Ingestion: This is a medical emergency.
Decontamination and Waste Disposal
Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse equipment with a suitable solvent (e.g., ethanol, isopropanol) to remove residual compound. Collect this rinse as hazardous waste.
-
Wash the equipment with soap and water.
Waste Disposal:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect unused this compound and any grossly contaminated materials (e.g., weighing paper, contaminated absorbent) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[13]
-
Label the container as "Hazardous Waste: Toxic Solid Organic (this compound)".
-
-
Liquid Waste:
-
Collect all solutions containing this compound and contaminated solvent rinses in a separate, clearly labeled hazardous waste container for organic solvent waste.[13]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag and disposed of according to institutional guidelines.
-
All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Do not dispose of this compound down the drain or in the regular trash.[13]
References
-
Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Lab Accident/First Aid Information. (n.d.). University of Connecticut Environmental Health and Safety. Retrieved from [Link]
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Carbohydrazide. (n.d.). Shandong Taihe Water Treatment Co., Ltd. Retrieved from [Link]
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CARBOHYDRAZIDE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Carbohydrazide Information. (n.d.). Oxidation Technologies. Retrieved from [Link]
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Ingestion Hazard Hazard Class Standard Operating Procedure. (2015, July 20). The University of Arizona Research Laboratory & Safety Services. Retrieved from [Link]
-
Carbohydrazide: An Essential Tool with Hidden Hazards. (n.d.). Gas-Sensing.com. Retrieved from [Link]
-
First Aid in Chemistry Laboratories. (n.d.). Tel Aviv University Safety Unit. Retrieved from [Link]
-
Carbohydrazide. (n.d.). Ataman Kimya. Retrieved from [Link]
-
First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia. Retrieved from [Link]
-
Standard Operating Procedure for Acutely Toxic Materials. (2022, February 17). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
Cyclobutanecarboxylic acid, hydrazide (6CI, 9CI) | 98069-56-8. (n.d.). Chemical Register. Retrieved from [Link]
-
98069-56-8 | this compound. (n.d.). Capot Chemical. Retrieved from [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). Shield Scientific. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
